BMS-214662
Description
This compound has been used in trials studying the treatment of Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others.
This compound is a nonsedating benzodiazepine derivative with potential antineoplastic activity. Farnesyltransferase inhibitor this compound inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 5 investigational indications.
a farnesyltransferase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22/h1-11,14,18,23H,12,15-17H2,(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWFLWEHWLBTO-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173260 | |
| Record name | BMS 214662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195987-41-8 | |
| Record name | BMS 214662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195987418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-214662 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS 214662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-214662 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2U9GFD244 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of BMS-214662: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662, a potent anti-tumor agent, has a complex and multifaceted mechanism of action that extends beyond its initial classification as a farnesyltransferase inhibitor. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, integrating classical farnesyltransferase inhibition with the recent discovery of its role as a molecular glue. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to offer a comprehensive resource for the scientific community.
Core Mechanism 1: Farnesyltransferase Inhibition
This compound is a highly potent and selective inhibitor of farnesyltransferase (FT), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[1][2] By blocking the farnesylation of Ras proteins, this compound prevents their localization to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth, proliferation, and survival.[3]
The inhibitory activity of this compound is significantly more potent against H-Ras compared to K-Ras.[2] Notably, the antitumor activity of this compound is not solely dependent on the presence of Ras mutations.[2] While initially designed to target Ras, accumulating evidence suggests its efficacy is not limited to Ras inhibition alone.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound against farnesyltransferase.
| Target | IC50 (nM) | IC90 (nM) | Selectivity |
| H-Ras Farnesylation | 1.3 | 18 | >1000-fold vs. Geranylgeranyltransferase I |
| K-Ras Farnesylation | 8.4 | - |
Signaling Pathway of Farnesyltransferase Inhibition
The following diagram illustrates the canonical pathway of farnesyltransferase and the inhibitory action of this compound.
Caption: Inhibition of Farnesyltransferase by this compound.
Core Mechanism 2: Molecular Glue-Mediated Degradation of Nucleoporins
Recent groundbreaking research has identified a novel mechanism of action for this compound, classifying it as a molecular glue. This mechanism is independent of its farnesyltransferase inhibitory activity. This compound directly binds to the E3 ubiquitin ligase TRIM21, inducing the proteasomal degradation of multiple nucleoporin proteins. This disruption of the nuclear pore complex leads to the inhibition of nuclear export and ultimately triggers apoptosis.
The cytotoxic effects of this compound are strongly correlated with the expression levels of TRIM21, suggesting that TRIM21 could serve as a biomarker for sensitivity to the drug.
Signaling Pathway of Molecular Glue Action
The diagram below depicts the molecular glue mechanism of this compound.
Caption: this compound as a molecular glue targeting nucleoporins.
Apoptotic Induction
This compound is a potent inducer of apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents. This apoptotic effect is a key contributor to its anti-tumor activity.
In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound induces apoptosis through the intrinsic pathway, characterized by:
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Loss of mitochondrial membrane potential (ΔΨm).
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Proapoptotic conformational changes of Bax and Bak.
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Reduction in Mcl-1 levels.
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Activation of caspases 9 and 3.
Importantly, the general caspase inhibitor Z-VAD-fmk did not prevent this compound-induced cell death in B-CLL cells, suggesting a caspase-independent cell death mechanism may also be involved.
Preclinical and Clinical Findings
This compound has demonstrated broad-spectrum antitumor activity in preclinical models, showing efficacy in human tumor xenografts of diverse histological origins, including colon, breast, ovarian, pancreatic, and lung carcinomas. Curative activity was observed with both parenteral and oral administration.
Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and leukemias.
Summary of Phase I Clinical Trial Data
| Parameter | Value | Reference |
| Dosing & Administration | ||
| Weekly 1-hour IV infusion | 28-220 mg/m² | |
| Single 1-hour IV infusion every 21 days | 36-225 mg/m² | |
| Weekly 24-hour continuous IV infusion | Starting at 56 mg/m² | |
| In combination with paclitaxel and carboplatin | Up to 160 mg/m² | |
| Pharmacokinetics | ||
| Half-life (t½) | ~1.55 - 2.63 hours | |
| Total Body Clearance | ~21.8 - 26.15 L/h/m² | |
| Volume of Distribution (Vd) | ~31.5 - 39.51 L/m² | |
| Dose-Limiting Toxicities | Neutropenia, transaminitis, nausea, vomiting, diarrhea, dehydration. | |
| Pharmacodynamic Effect | Substantial but transient inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (PBMCs). |
Experimental Protocols
Farnesyltransferase Inhibition Assay in PBMCs
This assay is a key pharmacodynamic marker to assess the biological activity of this compound in clinical trials.
Objective: To measure the inhibition of farnesyltransferase activity in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
Methodology:
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PBMC Isolation: Collect venous blood samples at baseline and various time points post-infusion. Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
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Cell Lysis: Lyse the isolated PBMCs to prepare cell extracts containing farnesyltransferase.
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Farnesyltransferase Activity Assay:
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Incubate cell lysates with a farnesyl pyrophosphate (FPP) substrate and a farnesyl acceptor substrate (e.g., H-Ras or K-Ras).
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One of the substrates is typically radiolabeled (e.g., [³H]FPP).
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The reaction measures the incorporation of the farnesyl group onto the acceptor protein.
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Quantification: Quantify the amount of radiolabeled farnesylated protein, typically by scintillation counting after separation of the protein from the unincorporated substrate.
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Data Analysis: Express the farnesyltransferase activity at each time point as a percentage of the baseline activity.
Western Blot for HDJ-2 Farnesylation
Objective: To qualitatively assess the inhibition of protein farnesylation in cells by observing the processing of the chaperone protein HDJ-2.
Methodology:
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Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unfarnesylated HDJ-2 migrates slower than its farnesylated counterpart.
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Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Immunodetection:
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for HDJ-2.
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of a slower-migrating band or a shift in the band pattern indicates the accumulation of unfarnesylated HDJ-2, confirming farnesyltransferase inhibition.
Conclusion
The mechanism of action of this compound is more intricate than initially understood. While its potent inhibition of farnesyltransferase remains a cornerstone of its anti-tumor activity, the recent discovery of its function as a molecular glue that induces the degradation of nucleoporins via TRIM21 provides a significant new dimension. This dual mechanism likely contributes to its broad-spectrum efficacy and its ability to induce apoptosis in a variety of cancer cell types. Further research into the interplay between these two mechanisms will be crucial for optimizing the clinical application of this compound and for the development of next-generation therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, serving as a valuable resource for ongoing and future research in oncology and drug development.
References
BMS-214662: A Technical Guide to a Potent Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, non-peptidomimetic, small molecule inhibitor of the enzyme farnesyltransferase (FTase).[1] Developed by Bristol-Myers Squibb, this nonsedating benzodiazepine derivative has demonstrated broad-spectrum cytotoxic activity against various human tumor cell lines in preclinical studies and has undergone evaluation in several Phase I and II clinical trials for the treatment of advanced solid tumors and hematological malignancies.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, impact on critical signaling pathways, summary of its efficacy from clinical trials, and detailed experimental protocols for its evaluation.
This compound's primary mechanism of action is the inhibition of farnesyltransferase, an enzyme responsible for the post-translational modification of numerous proteins, most notably those in the Ras superfamily of small GTPases.[4] By preventing the farnesylation of Ras proteins, this compound effectively blocks their localization to the cell membrane, a prerequisite for their activation and downstream signaling functions that are critical for cell proliferation, survival, and differentiation.[4]
Chemical Properties
This compound is chemically described as (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.
| Property | Value |
| Molecular Formula | C25H23N5O2S2 |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 195987-41-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Farnesyltransferase Inhibition
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue located in a C-terminal "CAAX" box motif of target proteins. This process, known as farnesylation, is a crucial step in the post-translational modification of many cellular proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).
This compound acts as a competitive inhibitor of farnesyltransferase, preventing the farnesylation of its protein substrates. The inhibition of Ras farnesylation is a key therapeutic target, as oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell growth. By blocking Ras localization to the plasma membrane, this compound abrogates its ability to activate downstream effector pathways.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BMS-214662 as a TRIM21 Molecular Glue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of BMS-214662, a compound identified as a molecular glue that co-opts the E3 ligase TRIM21 to induce the degradation of nucleoporins.
Initially developed as a farnesyl transferase inhibitor, this compound's potent cytotoxic effects are now understood to be primarily driven by its novel function as a TRIM21-dependent degrader.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used to characterize this molecule, and provides visualizations of the critical pathways and workflows.
Mechanism of Action
This compound functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[3] This induced proximity leads to the TRIM21-mediated polyubiquitination of NUP98 and other associated nucleoporins, marking them for degradation by the 26S proteasome. The degradation of these essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, ultimately leading to cell death.[2] The cytotoxic activity of this compound is directly dependent on the presence and catalytic activity of TRIM21.
Figure 1: Mechanism of Action of this compound as a TRIM21 Molecular Glue.
Quantitative Data
The efficacy of this compound has been quantified through various cellular assays, primarily focusing on its cytotoxic effects and the dependency of this cytotoxicity on TRIM21 expression.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Genotype | EC50 (nM) | Fold Change in EC50 (KO/WT) |
| Jurkat | Wild-Type | ~100 - 500 | >100-fold |
| Jurkat | TRIM21 KO | >50,000 | |
| OCI-AML-3 | Wild-Type | ~100 - 500 | >100-fold |
| OCI-AML-3 | TRIM21 KO | >50,000 | |
| C33A | Parental (TRIM21-null) | >10,000 | N/A |
| C33A | TRIM21 Overexpression | ~500 - 1000 | N/A |
Note: EC50 values are approximated from graphical data presented in the source literature.
Table 2: Nucleoporin Degradation Profile
Quantitative proteomic analyses have identified several nucleoporins that are degraded upon treatment with this compound in a TRIM21-dependent manner. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not explicitly reported in the primary literature, the following proteins were identified as significantly depleted.
| Degraded Protein | Cell Line | Treatment Conditions | Key Finding |
| NUP98 | OCI-AML-3 | 4 hours | Strongly degraded |
| NUP88 | OCI-AML-3 | 4 hours | Strongly degraded |
| Other Nucleoporins | OCI-AML-3 | 4 hours | A wide range of nucleoporins are degraded |
Note: Degradation is confirmed to be TRIM21-dependent, as no significant degradation was observed in TRIM21 KO cells.
Table 3: Target Engagement
Direct binding of this compound to TRIM21 has been confirmed using the Cellular Thermal Shift Assay (CETSA). A quantitative dissociation constant (Kd) has not been reported in the literature.
| Assay | Target | Result |
| CETSA | TRIM21 | Stabilization of TRIM21, indicating direct binding. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as a TRIM21 molecular glue.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Figure 2: Experimental Workflow for Cell Viability Assays.
Methodology:
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Cell Seeding: Seed cells (e.g., Jurkat, OCI-AML-3) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and allow them to acclimate.
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Compound Addition: Treat cells with a range of concentrations of this compound (typically a 10-point serial dilution). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
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Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Recording: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the EC50 value.
CRISPR/Cas9-Mediated TRIM21 Knockout
To validate the on-target effect of this compound, TRIM21 is genetically ablated using CRISPR/Cas9 technology.
Methodology:
-
Guide RNA Design: Design and clone single guide RNAs (sgRNAs) targeting a conserved exon of the TRIM21 gene into a Cas9-expressing vector.
-
Transduction/Transfection: Introduce the sgRNA/Cas9 construct into the target cells (e.g., Jurkat, OCI-AML-3) via lentiviral transduction or electroporation.
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Single-Cell Cloning: Select transduced/transfected cells and perform single-cell sorting into 96-well plates to generate clonal populations.
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Knockout Validation: Expand the clones and validate the knockout of TRIM21 at the protein level using Western blotting.
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Phenotypic Analysis: Use the validated TRIM21 KO clones and wild-type parental cells in cell viability assays with this compound to confirm TRIM21-dependent cytotoxicity.
Quantitative Proteomics for Degradation Analysis
Unbiased, label-free quantitative mass spectrometry is used to identify the proteins degraded upon this compound treatment.
Figure 3: Workflow for Quantitative Proteomics.
Methodology:
-
Cell Treatment: Treat both wild-type and TRIM21 KO cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant). Perform protein identification by searching against a human protein database.
-
Quantitative Analysis: Use a label-free quantification algorithm to determine the relative abundance of proteins across all samples. Compare the proteomes of this compound-treated versus vehicle-treated cells in both WT and TRIM21 KO backgrounds to identify proteins that are specifically degraded in a TRIM21-dependent manner.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., HEK293T overexpressing tagged TRIM21) with this compound or vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble TRIM21 at each temperature point by Western blotting.
-
Result Interpretation: A shift in the melting curve to higher temperatures in the presence of this compound indicates that the compound binds to and stabilizes TRIM21.
Conclusion and Future Directions
This compound is a potent cytotoxic agent that functions as a molecular glue, redirecting the E3 ligase TRIM21 to degrade nucleoporins. This mechanism of action highlights a novel therapeutic vulnerability and provides a valuable chemical tool for studying the biology of the nuclear pore complex. The strong correlation between TRIM21 expression and sensitivity to this compound suggests a potential patient stratification strategy for its clinical re-evaluation in TRIM21-high cancers.
Future research should focus on obtaining quantitative degradation parameters (DC50, Dmax) and determining the binding affinity (Kd) of this compound for TRIM21 to better understand its structure-activity relationship. Furthermore, solving the co-crystal structure of the this compound-TRIM21-NUP98 ternary complex would provide invaluable insights for the rational design of next-generation TRIM21-based degraders and heterobifunctional molecules like TRIMTACs (TRIM-targeting chimeras). These efforts will pave the way for the development of more potent and selective therapeutics targeting a wide range of disease-relevant proteins.
References
An In-depth Technical Guide to the BMS-214662-Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, non-peptidomimetic farnesyltransferase inhibitor (FTI) that has demonstrated significant pro-apoptotic activity in a variety of cancer cell lines.[1] While initially developed to inhibit the post-translational modification of Ras proteins, its mechanism of inducing apoptosis is multifaceted and extends beyond simple Ras inhibition. This technical guide provides a comprehensive overview of the core apoptotic pathways triggered by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. Recent research has also uncovered a novel mechanism of action involving the E3 ubiquitin ligase TRIM21, which is also detailed herein.
Core Apoptotic Pathway: Intrinsic Mitochondrial Route
The primary mechanism by which this compound induces apoptosis is through the intrinsic or mitochondrial pathway. This cascade of events is initiated within the cell and converges on the mitochondria to release pro-apoptotic factors. The key steps are outlined below.
Upregulation of PUMA and Downregulation of Mcl-1
Treatment with this compound leads to a significant increase in the expression of the BH3-only protein p53 upregulated modulator of apoptosis (PUMA).[2] PUMA acts as a critical initiator of apoptosis by neutralizing anti-apoptotic Bcl-2 family members. Concurrently, this compound induces a reduction in the levels of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[2] This dual action of increasing a pro-apoptotic sensitizer and decreasing a key survival protein shifts the cellular balance towards apoptosis.
Activation of Bax and Bak
The upregulation of PUMA and downregulation of Mcl-1 leads to the activation of the pro-apoptotic effector proteins Bax and Bak.[2] In their inactive state, Bax and Bak are monomeric and localized in the cytosol or loosely attached to the mitochondrial outer membrane. Upon activation, they undergo a conformational change, exposing their BH3 domain, which facilitates their oligomerization and insertion into the mitochondrial outer membrane.[2]
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release
The oligomerized Bax and Bak form pores in the mitochondrial outer membrane, leading to its permeabilization (MOMP). This allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.
Apoptosome Formation and Caspase Activation
Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. Studies have also shown activation of caspases-2, -6, and -8 following this compound treatment.
Execution of Apoptosis
The activated effector caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and formation of apoptotic bodies.
Novel Mechanism: TRIM21-Mediated Degradation of Nucleoporins
Recent studies have unveiled a novel, farnesyltransferase-independent mechanism of this compound-induced cell death. This compound can act as a "molecular glue," inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs). This leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, including NUP88 and NUP98. The degradation of these essential components of the nuclear pore complex disrupts nuclear export, leading to cell death. This mechanism is particularly relevant in cancer cells with high TRIM21 expression.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT-116 | Colon Carcinoma | Not explicitly stated, but potent inhibition in soft agar growth assays | |
| A2780 | Ovarian Carcinoma | Not explicitly stated, but potent inhibition in soft agar growth assays | |
| Jurkat | T-cell Leukemia | EC50 >100-fold increased in TRIM21 KO cells | |
| OCI-AML-3 | Acute Myeloid Leukemia | EC50 ~100 nM in WT, >100-fold increase in TRIM21 KO | |
| B-CLL cells | B-cell Chronic Lymphocytic Leukemia | Apoptosis induced at <1 µM |
Table 2: Quantitative Effects of this compound on Apoptotic Proteins
| Cell Line | Protein | Effect | Concentration | Time | Reference |
| Myeloma cells | PUMA | Increased levels | Not specified | Not specified | |
| Myeloma cells | Mcl-1 | Reduced levels | Not specified | Not specified | |
| B-CLL cells | Mcl-1 | Reduced levels | 0.25 µM | 20 h | |
| B-CLL cells | Caspase-9 | Activation | 0.25 µM | 20 h | |
| B-CLL cells | Caspase-3 | Activation (appearance of 17 kDa fragment) | 0.25 µM | 20 h | |
| Myeloma cells | Caspase-9 | Activation | Not specified | Not specified | |
| Myeloma cells | Caspase-3 | Activation (appearance of 17 kDa fragment) | Not specified | Not specified | |
| Myeloma cells | Caspase-8 | Activation | Not specified | Not specified | |
| Myeloma cells | Caspase-2 | Activation | Not specified | Not specified |
Table 3: Clinical Trial Data for this compound
| Trial Phase | Cancer Type | Dosing Schedule | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 1-hour IV infusion every 21 days | RP2D: 200 mg/m² | Reversible transaminitis, nausea, vomiting were common side effects. Pronounced but transient inhibition of farnesyltransferase activity. | |
| Phase I | Advanced Solid Tumors (in combination with Cisplatin) | 1-hour IV infusion with Cisplatin every 21 days | 200 mg/m² | Combination was well-tolerated. Disease stabilization observed in 15 patients. | |
| Phase I | Acute Leukemias and High-Risk Myelodysplastic Syndromes | 1-hour IV bolus weekly | MTD: 118 mg/m² | Evidence of antileukemia activity in 5 patients. | |
| Phase I | Advanced Solid Tumors | Weekly 24-hour continuous IV infusion | Dose escalated to 300 mg/m² | Permitted greater dose intensity compared to 1-hour infusion. | |
| Phase I | Advanced Solid Tumors (in combination with Paclitaxel and Carboplatin) | 1-hour IV infusion with Paclitaxel and Carboplatin every 21 days | 160 mg/m² | Combination was well-tolerated with broad activity in solid tumors. | |
| Phase I | Solid Tumors | Weekly 1-hour infusion for 4 of 6 weeks | Dose escalated to 220 mg/m² | Well-tolerated with evidence of pharmacodynamic effect. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key apoptotic proteins following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PUMA, Mcl-1, Bax, Bak, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines of interest
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with this compound as described for the MTT assay.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Immunofluorescence for Bax/Bak Conformational Change
This protocol allows for the visualization of the activation of Bax and Bak within cells.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies specific for the active conformation of Bax and/or Bak
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against active Bax or Bak overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the staining using a fluorescence microscope. Activated Bax/Bak will typically show a punctate mitochondrial staining pattern.
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. Bak regulates mitochondrial morphology and pathology during apoptosis by interacting with mitofusins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor this compound induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Novel Mechanism of Action for BMS-214662: A Technical Guide to TRIM21-Mediated Nucleoporin Degradation
For Immediate Release
This technical guide provides an in-depth analysis of the newly discovered mechanism of action for the investigational drug BMS-214662. Initially developed as a farnesyltransferase inhibitor, recent groundbreaking research has redefined this compound as a potent molecular glue that induces the degradation of essential cellular gatekeepers known as nucleoporins. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying molecular pathways, experimental validation, and quantitative data supporting this novel function.
Executive Summary
This compound, a compound with a history in clinical trials as a farnesyltransferase inhibitor (FTI), has been repurposed by a novel discovery identifying it as a molecular glue degrader.[1][2] This new mechanism operates independently of its FTI activity and is significantly more potent in inducing cell death in specific contexts. This compound facilitates a novel interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[2][3][4] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, leading to the collapse of the nuclear pore complex, inhibition of nuclear export, and ultimately, apoptosis. The cytotoxicity of this compound is strongly correlated with the expression levels of TRIM21, suggesting a potential biomarker for patient stratification in future clinical investigations. This guide will dissect the molecular intricacies of this mechanism, present the supporting data, and provide detailed experimental protocols for replication and further study.
The Dual Mechanisms of this compound
Classical Mechanism: Farnesyltransferase Inhibition
This compound is a benzodiazepine derivative that potently inhibits farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, including the Ras family of oncoproteins. Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" box motif. This modification is essential for the proper membrane localization and function of proteins like Ras. By inhibiting farnesyltransferase, this compound was designed to disrupt Ras signaling, which is frequently hyperactivated in cancer.
Novel Mechanism: Molecular Glue-Mediated Nucleoporin Degradation
Recent phenotypic screening has unveiled a previously unknown and highly potent cytotoxic mechanism of this compound. It functions as a "molecular glue," a small molecule that induces an interaction between two proteins that do not normally associate. In this case, this compound directly binds to the E3 ubiquitin ligase TRIM21, inducing a conformational change that allows it to recognize and bind to the autoproteolysis domain of the nucleoporin NUP98. This ternary complex formation (TRIM21-BMS-214662-NUP98) triggers the ubiquitination of NUP98 and other accessible nucleoporins within the nuclear pore complex. The polyubiquitinated nucleoporins are then targeted for degradation by the 26S proteasome. This leads to a catastrophic failure of nucleocytoplasmic transport and initiates apoptosis.
Key Molecular Players
-
This compound: A synthetic, non-sedating benzodiazepine derivative.
-
TRIM21 (Tripartite Motif-Containing Protein 21): An E3 ubiquitin ligase that plays a role in innate immunity by recognizing and targeting antibody-coated pathogens for degradation. Its ligase activity is harnessed by this compound to degrade nucleoporins.
-
Nucleoporins (NUPs): A family of proteins that are the building blocks of the nuclear pore complex (NPC), a large structure that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.
-
NUP98: A specific nucleoporin that acts as the primary recruitment point for the TRIM21-BMS-214662 complex.
Quantitative Data
Farnesyltransferase Inhibition
| Target Protein | IC50 (nM) |
| H-Ras | 1.3 |
| K-Ras | 8.4 |
Cytotoxicity and Nucleoporin Degradation
| Cell Line | TRIM21 Expression | This compound EC50 | Key Degraded Nucleoporins (at 1 µM this compound for 4h) |
| OCI-AML-3 | High | ~100-fold increase in EC50 in TRIM21 KO | NUP88, NUP98, NUP214 |
| Jurkat | High | >100-fold increase in EC50 in TRIM21 KO | Not specified |
Note: Specific percentage degradation values require access to the raw proteomics data from the source publication. The provided information is based on the described effects in the bioRxiv preprint.
Signaling Pathways and Experimental Workflows
Molecular Glue Mechanism of this compound
Caption: this compound acts as a molecular glue to induce the formation of a ternary complex between TRIM21 and NUP98, leading to poly-ubiquitination and proteasomal degradation of nucleoporins, ultimately causing apoptosis.
Experimental Workflow for Mechanism Validation
Caption: A logical workflow of the key experiments that elucidated the molecular glue mechanism of this compound, from initial screening to target validation.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., OCI-AML-3 wild-type and TRIM21 KO) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 24-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
CRISPR/Cas9-Mediated TRIM21 Knockout
-
gRNA Design: Design and clone a single guide RNA (sgRNA) targeting an early exon of the TRIM21 gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids.
-
Transduction: Transduce the target cell line (e.g., Jurkat, OCI-AML-3) with the harvested lentivirus.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation: Expand single-cell clones and validate the knockout of TRIM21 by Western blotting and Sanger sequencing of the targeted genomic locus.
Quantitative Proteomics (Label-Free Quantification)
-
Cell Culture and Treatment: Culture wild-type and TRIM21 KO OCI-AML-3 cells. Treat the cells with 1 µM this compound or vehicle (DMSO) for 4 hours.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration, then reduce, alkylate, and digest the proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different conditions.
-
Interpretation: Generate volcano plots to visualize proteins that are significantly up- or downregulated. Identify nucleoporins that are specifically degraded in wild-type cells treated with this compound compared to TRIM21 KO cells.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or vehicle.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody against TRIM21.
-
Analysis: The binding of this compound to TRIM21 will stabilize the protein, leading to less precipitation at higher temperatures. Plot the amount of soluble TRIM21 as a function of temperature to observe the thermal shift.
Implications for Drug Development and Future Research
The discovery of this compound's function as a molecular glue that degrades nucleoporins has profound implications:
-
Clinical Re-evaluation: The strong correlation between this compound's cytotoxicity and TRIM21 expression suggests that this compound could be re-evaluated in clinical trials for cancers with high TRIM21 levels.
-
New Avenues for Targeted Protein Degradation: This mechanism provides a new scaffold for the design of novel molecular glues and Proteolysis Targeting Chimeras (PROTACs) that leverage TRIM21 to degrade other disease-relevant proteins.
-
Understanding Cancer Biology: This discovery highlights the nuclear pore complex as a potential therapeutic vulnerability in cancer.
This technical guide provides a foundational understanding of the novel mechanism of this compound. Further research is warranted to fully elucidate the downstream consequences of nucleoporin degradation and to explore the full therapeutic potential of this re-discovered compound.
References
BMS-214662 in Ras-Mutant Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-214662, a potent farnesyltransferase inhibitor (FTI), and its application in the context of Ras-mutant cancer models. We will delve into its mechanism of action, summarize key quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the critical signaling pathways involved.
Introduction: Targeting the "Undruggable" Ras
Mutations in the RAS family of proto-oncogenes (primarily KRAS, HRAS, and NRAS) are among the most common drivers of human cancers, found in approximately 30% of all malignancies.[1] These mutations lock Ras proteins in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and differentiation.[2] For decades, direct inhibition of mutant Ras was considered unfeasible. This led to alternative strategies, including the inhibition of essential post-translational modifications required for Ras function.
One such critical modification is farnesylation, a type of prenylation where a 15-carbon farnesyl lipid group is attached to the C-terminal cysteine of the Ras protein.[3] This process is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for anchoring Ras to the plasma membrane, a prerequisite for its signaling activity.[4] this compound was developed as a potent and selective inhibitor of FTase, designed to disrupt Ras localization and function, thereby exerting anti-tumor effects.[5]
Core Mechanism of Action
This compound is a nonpeptidomimetic, competitive inhibitor of FTase. Its primary mechanism involves blocking the farnesylation of a class of proteins that possess a C-terminal "CAAX box" motif, with Ras being the most prominent target in oncology.
2.1 Inhibition of Ras Farnesylation
By preventing the transfer of the farnesyl group to Ras, this compound ensures that Ras remains in the cytosol, unable to localize to the cell membrane where it would normally be activated and engage with downstream effectors. This effectively shuts down the oncogenic signaling cascades driven by mutant Ras.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Preclinical Profile of BMS-214662: A Farnesyltransferase Inhibitor with Potent Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of BMS-214662, a potent and selective inhibitor of farnesyltransferase (FTI). This compound has demonstrated significant antitumor activity in a variety of preclinical models, primarily through the induction of apoptosis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is a non-sedating benzodiazepine derivative that potently inhibits the farnesylation of proteins, including the Ras family of small GTPases (H-Ras and K-Ras)[1][2]. Farnesylation is a critical post-translational modification that enables the proper subcellular localization and function of these proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, this compound disrupts these signaling cascades, leading to cell cycle arrest and apoptosis in susceptible cancer cells[3][4]. Recent studies have also identified a novel mechanism of action for this compound as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to inhibition of nuclear export and cell death[5].
Quantitative In Vitro Data
The following tables summarize the in vitro potency and cytotoxic activity of this compound across various assays and cell lines.
Table 1: Farnesyltransferase Inhibition
| Substrate | IC₅₀ (nM) | IC₉₀ (nM) |
| H-Ras | 1.3 | 18 |
| K-Ras | 8.4 | - |
Table 2: Inhibition of Geranylgeranylation
| Substrate | IC₅₀ (µM) |
| Ras-CVLL | 1.3 |
| K-Ras | 2.3 |
Note: The higher IC₅₀ values for geranylgeranylation indicate over 1000-fold selectivity for farnesyltransferase.
Table 3: Cytotoxic Activity in Tumor Cell Lines (Soft Agar Growth Assay)
| Cell Line | Histology |
| H-Ras-transformed rodent cells | Fibroblast |
| A2780 | Human ovarian carcinoma |
| HCT-116 | Human colon carcinoma |
Key Preclinical Experiments and Protocols
Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting human farnesyltransferase (FT).
Methodology:
-
Human farnesyltransferase was assayed using either H-Ras or K-Ras as the farnesyl acceptor substrates.
-
The assay mixture contained the respective Ras protein, [³H]farnesyl pyrophosphate, and the enzyme in a suitable buffer system.
-
This compound was added at varying concentrations to determine its inhibitory effect.
-
The amount of [³H]farnesyl incorporated into the Ras protein was measured to calculate the enzyme activity.
-
IC₅₀ and IC₉₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Soft Agar Growth Assay
Objective: To evaluate the effect of this compound on the anchorage-independent growth of tumor cells.
Methodology:
-
A base layer of agar in cell culture medium was prepared in culture dishes.
-
Tumor cells (e.g., H-Ras-transformed rodent cells, A2780, HCT-116) were suspended in a top layer of agar medium containing various concentrations of this compound.
-
The cultures were incubated for a period sufficient for colony formation (typically 1-2 weeks).
-
Colonies were stained and counted to assess the inhibitory effect of the compound on cell growth.
In Vivo Tumor Xenograft Studies
Objective: To assess the antitumor efficacy of this compound in animal models.
Methodology:
-
Athymic nude mice were implanted subcutaneously with human tumor xenografts (e.g., HCT-116, HT-29, MiaPaCa, Calu-1, EJ-1).
-
Once tumors reached a palpable size, mice were treated with this compound administered via various routes (e.g., intravenous, oral) and schedules.
-
Tumor growth was monitored over time by measuring tumor dimensions.
-
At the end of the study, tumors were excised for further analysis, such as determining tumor cell kill using an in vitro colony formation assay.
Apoptosis Induction Assays
Objective: To determine if the cytotoxic effects of this compound are mediated by apoptosis.
Methodology (Nucleosomal DNA ELISA):
-
HCT-116 human colon tumor cells were exposed to this compound for specified durations (e.g., 2 to 48 hours).
-
After treatment, cytoplasmic extracts were prepared from the cells.
-
A nucleosomal DNA ELISA assay was used to quantify the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis.
-
An increase in nucleosomal DNA in the cytoplasm of treated cells compared to control cells indicated the induction of apoptosis.
Signaling Pathways and Experimental Workflows
Farnesyltransferase Inhibition and Downstream Effects
The following diagram illustrates the primary mechanism of action of this compound.
Caption: Mechanism of this compound via farnesyltransferase inhibition.
General In Vivo Antitumor Activity Workflow
This diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo tumor xenograft studies.
In Vivo Efficacy and Apoptosis Induction
This compound has demonstrated curative responses in mice bearing various human tumor xenografts, including colon (HCT-116, HT-29), pancreatic (MiaPaCa), lung (Calu-1), and bladder (EJ-1) carcinomas. The antitumor activity is not dependent on the presence of a mutant ras oncogene. A key finding from in vivo studies is the significant induction of apoptosis in tumor cells. In HCT-116 tumors from mice treated with this compound, the apoptotic index was increased 4- to 10-fold compared to untreated controls. The doses required to kill 90% of clonogenic tumor cells (LCK₉₀) were approximately 75 mg/kg for HCT-116 and 100 mg/kg for EJ-1 tumors.
Pharmacokinetics
Pharmacokinetic studies in patients have shown that this compound exhibits linear pharmacokinetics. It has a mean biological half-life of approximately 1.55 hours and is rapidly eliminated from systemic circulation. This rapid clearance has implications for dosing schedules in clinical settings, with studies exploring various infusion durations to optimize target engagement.
Summary
The preclinical data for this compound strongly support its potent antitumor activity, which is mediated through the inhibition of farnesyltransferase and the subsequent induction of apoptosis. Its efficacy across a broad range of tumor types, independent of Ras mutation status, highlights its potential as a therapeutic agent. The more recent discovery of its role as a molecular glue targeting TRIM21 opens new avenues for understanding its full mechanism of action and for the development of similar targeted therapies. Further clinical investigation is warranted to fully define its therapeutic utility.
References
- 1. Phase I clinical trial of the farnesyltransferase inhibitor this compound given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical antitumor activity of this compound, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Farnesyltransferase Inhibitor BMS-214662: A Multi-faceted Approach to Remodeling the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-214662, a potent and selective farnesyltransferase inhibitor (FTI), has demonstrated significant preclinical antitumor activity through the induction of apoptosis.[1] Initially developed to target Ras-dependent oncogenic signaling, recent discoveries have unveiled a novel mechanism of action for this compound as a molecular glue that induces the degradation of nucleoporin proteins via the E3 ubiquitin ligase TRIM21.[2][3] This dual mechanism of action suggests that this compound's impact extends beyond direct tumor cell cytotoxicity to modulate the complex tumor microenvironment (TME). This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of the known and potential effects of this compound on the TME, including its influence on immune cell function, angiogenesis, and the extracellular matrix.
Introduction: Beyond Farnesyltransferase Inhibition
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that collectively dictates tumor progression, metastasis, and response to therapy. While initially investigated for its role in inhibiting the farnesylation of Ras proteins, a critical step in their membrane localization and activation, the therapeutic potential of this compound is now understood to be more intricate.[1][4] The discovery of its function as a molecular glue targeting TRIM21 opens new avenues for understanding its pleiotropic effects within the TME. This guide will explore both the established and hypothesized effects of this compound on the key components of the TME.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action that contributes to its antitumor effects:
-
Farnesyltransferase Inhibition: this compound is a potent inhibitor of farnesyltransferase, an enzyme responsible for attaching a farnesyl group to the C-terminus of various proteins, including members of the Ras superfamily. This post-translational modification is crucial for the proper subcellular localization and function of these proteins. By inhibiting farnesyltransferase, this compound disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis in tumor cells.
-
Molecular Glue-Mediated Degradation of Nucleoporins: More recently, this compound has been identified as a molecular glue that induces a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin (NUP) proteins. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NUPs, disrupting nuclear pore complex integrity and inhibiting nuclear export, ultimately culminating in cell death.
The following diagram illustrates the dual mechanisms of action of this compound.
Effects on the Tumor Immune Microenvironment
While direct studies on this compound's impact on the tumor immune landscape are limited, its mechanisms of action provide a strong basis for predicting its immunomodulatory effects.
Potential Modulation of T-cell Function via TRIM21
The novel molecular glue activity of this compound, targeting TRIM21, suggests a potential to modulate T-cell function within the TME. TRIM21 has been shown to play a context-dependent dual role in cancer progression and immune regulation.
-
PD-1 Regulation: TRIM21 can catalyze the K63-linked polyubiquitination of Programmed Cell Death-1 (PD-1), stabilizing it and thereby impairing the anti-tumor immunity of CD8+ T cells. By potentially altering TRIM21's substrate specificity or overall activity, this compound could indirectly influence PD-1 expression on T cells, a critical immune checkpoint.
-
Adenosine Pathway: TRIM21 mediates the degradation of CD73, an enzyme that produces immunosuppressive adenosine in the TME. By modulating TRIM21, this compound could impact adenosine levels, thereby influencing the function of cytotoxic T cells.
Indirect Effects through Farnesyltransferase Inhibition
Inhibition of farnesyltransferase can also indirectly shape the immune microenvironment. For instance, the Ras-MAPK pathway, which is inhibited by FTIs, is known to be involved in the production of various cytokines and chemokines that recruit and regulate immune cells.
The following diagram illustrates the potential immunomodulatory effects of this compound.
Effects on Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of FTIs is primarily linked to the inhibition of Ras signaling in endothelial cells.
Inhibition of Pro-Angiogenic Factors
Oncogenic Ras can promote the expression and release of pro-angiogenic factors such as vascular endothelial growth factor A (VEGFA) and fibroblast growth factor 2 (FGF2). By inhibiting Ras farnesylation, this compound can potentially downregulate the production of these key angiogenic drivers.
Reduction of Tumor Hypoxia
Studies with other FTIs, such as L-744,832 and FTI-277, have demonstrated a reduction in tumor hypoxia. This effect may be attributed to the normalization of the tumor vasculature or a decrease in the oxygen consumption by tumor cells due to reduced proliferation. A reduction in hypoxia can have profound effects on the TME, including altering the function of immune cells and reducing the epithelial-to-mesenchymal transition (EMT).
The following table summarizes the potential effects of this compound on tumor angiogenesis.
| Component | Effect of this compound (Predicted) | Underlying Mechanism | Reference |
| Pro-angiogenic Factors (VEGFA, FGF2) | Decrease | Inhibition of Ras-mediated transcription | |
| Tumor Hypoxia | Decrease | Vasculature normalization, decreased oxygen consumption | |
| Endothelial Cell Motility | Decrease | Disruption of centrosome reorientation (as seen with other FTIs) |
Effects on the Extracellular Matrix
The ECM provides structural support to the tumor and also plays an active role in tumor progression and invasion. FTIs have been shown to influence ECM remodeling.
Downregulation of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes that degrade ECM components, facilitating tumor cell invasion and metastasis. FTI treatment has been shown to reduce the expression of MMP-9 in tumors with activated H-Ras. By inhibiting Ras signaling, this compound may similarly decrease the production of MMPs, thereby impeding tumor invasion.
Impact on Collagen Expression
Some studies on FTIs have shown an effect on the expression of collagen type I. Alterations in collagen deposition and organization can significantly impact the physical properties of the TME and influence immune cell infiltration.
The following diagram outlines the experimental workflow to assess the effects of this compound on the TME.
Experimental Protocols
Detailed methodologies for key experiments cited or proposed are provided below.
Farnesyltransferase Inhibition Assay
-
Principle: To measure the in vitro inhibitory activity of this compound on farnesyltransferase.
-
Protocol:
-
Recombinant human farnesyltransferase is incubated with [³H]-farnesyl pyrophosphate and a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM).
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
-
Unbound [³H]-farnesyl pyrophosphate is washed away.
-
The amount of incorporated radioactivity is measured by liquid scintillation counting.
-
IC₅₀ values are calculated from dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the in vivo antitumor efficacy of this compound and to collect tumor tissue for TME analysis.
-
Protocol:
-
Human tumor cells (e.g., HCT-116, Calu-1) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for immune cell markers, Western blotting for signaling proteins).
-
Immunohistochemistry (IHC) for TME Components
-
Principle: To visualize and quantify the presence and localization of specific cell types and proteins within the tumor tissue.
-
Protocol:
-
Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat and an appropriate buffer.
-
Sections are blocked to prevent non-specific antibody binding.
-
Primary antibodies against markers of interest (e.g., CD3 for T cells, CD31 for endothelial cells, F4/80 for macrophages, MMP-9) are applied and incubated.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A chromogenic substrate is applied to visualize the antibody binding.
-
Sections are counterstained, dehydrated, and mounted.
-
Images are captured using a microscope and quantified using image analysis software.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line / Target | Value | Reference |
| FTase IC₅₀ | H-Ras | 1.3 nM | |
| FTase IC₅₀ | K-Ras | 8.4 nM | |
| Soft Agar Growth Inhibition (IC₅₀) | H-Ras transformed rodent cells | <0.15 µM | |
| Soft Agar Growth Inhibition (IC₅₀) | A2780 (ovarian) | <0.15 µM | |
| Soft Agar Growth Inhibition (IC₅₀) | HCT-116 (colon) | <0.15 µM |
Table 2: Clinical Pharmacokinetics of this compound (1-hour IV infusion)
| Parameter | Dose | Value (Mean ± SD) | Reference |
| Cmax | 200 mg/m² | 6.57 ± 2.94 µg/mL | |
| t₁/₂ | 200 mg/m² | 1.55 ± 0.27 h | |
| Total Body Clearance | 200 mg/m² | 21.8 ± 10.8 L/h/m² | |
| Vd at steady state | 200 mg/m² | 31.5 ± 12.9 L/m² |
Table 3: Clinical Pharmacodynamics of this compound (1-hour IV infusion)
| Parameter | Dose | Effect | Reference |
| FTase activity in PBMCs | 200 mg/m² | Nadir of 10.5 ± 6.4% of baseline at end of infusion | |
| FTase activity recovery | 200 mg/m² | Fully recovered within 24 hours |
Conclusion and Future Directions
This compound is a promising anticancer agent with a newly appreciated dual mechanism of action. While its direct cytotoxic effects are well-documented, its influence on the tumor microenvironment is an emerging area of investigation with significant therapeutic implications. The potential for this compound to modulate the immune landscape, inhibit angiogenesis, and remodel the extracellular matrix warrants further in-depth preclinical and clinical investigation. Future studies should focus on:
-
Comprehensive TME profiling: Utilizing multi-parameter flow cytometry, single-cell RNA sequencing, and spatial transcriptomics to dissect the changes in immune cell populations, cytokine networks, and stromal components in response to this compound.
-
Combination Therapies: Exploring the synergistic potential of this compound with immune checkpoint inhibitors, given its potential to modulate PD-1 and the adenosine pathway.
-
Biomarker Development: Identifying predictive biomarkers related to TRIM21 expression and TME characteristics to select patients most likely to respond to this compound therapy.
A deeper understanding of the multifaceted effects of this compound on the TME will be crucial for optimizing its clinical development and realizing its full therapeutic potential in the treatment of cancer.
References
Unraveling BMS-214662: A Dual-Mechanism Anticancer Agent
A Technical Guide on the Discovery, History, and Mechanisms of Action of a Promising Investigational Drug
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662, a novel benzodiazepine derivative initially developed by Bristol-Myers Squibb, has emerged as a compound of significant interest in oncology research. Originally identified as a potent inhibitor of farnesyltransferase (FT), an enzyme crucial for the function of the Ras oncoprotein, its development revealed a broader and more complex mechanism of action. This technical guide provides an in-depth review of the discovery, historical development, and the dual mechanisms of action of this compound. It details its preclinical and clinical journey as a farnesyltransferase inhibitor (FTI) and explores the more recent discovery of its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug development.
Introduction: The Genesis of a Farnesyltransferase Inhibitor
The journey of this compound began in the pursuit of targeted cancer therapies aimed at the Ras signaling pathway, which is frequently mutated in human cancers. The proper function and membrane localization of Ras proteins are dependent on a post-translational modification called farnesylation, a process catalyzed by the enzyme farnesyltransferase (FT). By inhibiting FT, it was hypothesized that the oncogenic activity of Ras could be abrogated.
This compound was identified as a potent and selective, non-peptidomimetic inhibitor of FT.[1] Preclinical studies demonstrated its broad-spectrum cytotoxic activity against a variety of human tumor cell lines, including those of the colon, breast, lung, and pancreas.[2][3] Notably, its antitumor activity was observed in xenograft models irrespective of the Ras mutation status, suggesting that its effects were not solely dependent on the inhibition of Ras farnesylation and hinting at a more complex mechanism of action.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, encompassing its in vitro potency and clinical pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| H-Ras Farnesylation | Enzyme Inhibition Assay | 1.3 | |
| K-Ras Farnesylation | Enzyme Inhibition Assay | 8.4 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I Clinical Trial)
| Parameter | Value (at 200 mg/m² dose) | Unit | Reference |
| Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 | µg/mL | |
| Biological Half-life (t1/2) | 1.55 ± 0.27 | hours | |
| Total Body Clearance | 21.8 ± 10.8 | L/h/m² | |
| Apparent Volume of Distribution (Vss) | 31.5 ± 12.9 | L/m² |
Dual Mechanisms of Action
Initial research focused on the role of this compound as a farnesyltransferase inhibitor. However, its potent apoptotic effects, even in cell lines without Ras mutations, suggested other mechanisms were at play. Recent groundbreaking research has unveiled a second, distinct mechanism: this compound acts as a molecular glue, inducing the degradation of nucleoporins.
Farnesyltransferase Inhibition
The primary intended mechanism of this compound is the competitive inhibition of farnesyltransferase. This enzyme is responsible for attaching a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This lipid modification is crucial for the membrane association and subsequent signaling activity of numerous proteins, most notably the Ras family of small GTPases.
Molecular Glue-Mediated Nucleoporin Degradation
More recent studies have revealed that this compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), components of the nuclear pore complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, disrupting nuclear transport and ultimately leading to apoptosis. This mechanism helps to explain the potent apoptotic effects of this compound observed in preclinical studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Farnesyltransferase Activity Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on farnesyltransferase activity.
-
Principle: This is a fluorescence-based assay that measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The fluorescence of the dansyl group increases upon farnesylation.
-
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well black microplate
-
Fluorescence plate reader (excitation ~340 nm, emission ~550 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO in assay buffer).
-
Prepare a reaction mixture containing farnesyltransferase, FPP, and Dansyl-GCVLS in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
Calculate the percent inhibition of farnesyltransferase activity for each concentration of this compound and determine the IC50 value.
-
Soft Agar Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
-
Principle: Cancer cells, unlike normal cells, can proliferate without being attached to a solid surface. This assay measures the ability of cells to form colonies in a semi-solid agar medium.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Agarose (low melting point)
-
6-well plates
-
This compound
-
-
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension: Harvest and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10⁴ cells/mL.
-
Top Agar Layer: Prepare a 0.3% agarose solution in complete medium. Mix the cell suspension with the 0.3% agarose solution at a 1:1 ratio.
-
Immediately plate 1.5 mL of the cell/agarose mixture on top of the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14-21 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
Colony Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet solution for 1 hour.
-
Wash the wells with PBS and count the number of colonies using a microscope.
-
Nucleosomal DNA ELISA for Apoptosis
This assay quantifies apoptosis by detecting the presence of histone-complexed DNA fragments (nucleosomes) in the cytoplasm of cells treated with this compound.
-
Principle: A key feature of apoptosis is the cleavage of chromosomal DNA into nucleosomal units. These nucleosomes are released into the cytoplasm. A sandwich ELISA can quantify these cytoplasmic nucleosomes.
-
Materials:
-
Cell line of interest
-
This compound
-
Cell Death Detection ELISAPLUS kit (or similar) containing:
-
Microplate coated with anti-histone antibody
-
Anti-DNA-POD (peroxidase-conjugated anti-DNA antibody)
-
Lysis buffer
-
ABTS substrate
-
-
Microplate reader (405 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Centrifuge the plate and remove the supernatant.
-
Add 200 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Centrifuge the plate to pellet the nuclei.
-
Transfer 20 µL of the supernatant (cytoplasmic fraction) to the anti-histone coated microplate.
-
Add 80 µL of the anti-DNA-POD solution to each well.
-
Incubate for 2 hours at room temperature on a plate shaker.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of the ABTS substrate solution to each well and incubate until color development is sufficient.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of apoptosis.
-
Western Blot for Inhibition of Protein Farnesylation
This protocol is used to visualize the inhibition of farnesylation of a target protein, such as HDJ-2 (a chaperone protein that is constitutively farnesylated), in cells treated with this compound.
-
Principle: Farnesylated proteins migrate faster on an SDS-PAGE gel than their non-farnesylated counterparts. Inhibition of farnesyltransferase will result in an accumulation of the slower-migrating, non-farnesylated form of the protein.
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An upward shift in the band for the target protein in this compound-treated samples indicates inhibition of farnesylation.
-
Conclusion and Future Directions
This compound represents a fascinating case study in drug discovery, where an agent designed for a specific target was later found to possess a novel and potent secondary mechanism of action. Its journey from a farnesyltransferase inhibitor to a molecular glue that degrades nucleoporins highlights the complexity of drug-target interactions and the potential for serendipitous discoveries in pharmacology. The dual mechanisms of action likely contribute to its broad and potent anticancer activity.
Future research should focus on further elucidating the interplay between these two mechanisms. Understanding which cancer types are most susceptible to each mechanism, or the combination of both, will be crucial for its potential clinical application. The development of biomarkers to predict patient response to this compound will also be a critical step. The unique molecular glue activity of this compound opens up new avenues for the design of novel therapeutics that target protein degradation pathways. Further investigation into the structural basis of the this compound-TRIM21-nucleoporin ternary complex could pave the way for the development of more potent and selective molecular glues for cancer therapy.
References
BMS-214662: A Dual-Mechanism Inhibitor of Protein Prenylation and Inducer of Nucleoporin Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Protein prenylation is a critical post-translational modification that facilitates the membrane localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of these pathways is a hallmark of many cancers, making the enzymes responsible for prenylation attractive therapeutic targets. BMS-214662 is a potent, selective, small-molecule inhibitor of farnesyltransferase (FTase), a key enzyme in this process. Initially developed for its role in blocking the farnesylation of oncogenic Ras proteins, recent discoveries have unveiled a second, distinct mechanism of action: this compound also functions as a molecular glue, inducing the targeted degradation of nucleoporins. This guide provides a comprehensive overview of this compound, detailing its mechanisms of action, inhibitory potency, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
The Core Mechanism: Inhibition of Protein Farnesylation
Protein prenylation involves the covalent attachment of isoprenoid lipids—either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[1][2] This process is catalyzed by prenyltransferases. Farnesyltransferase (FTase) is responsible for attaching the farnesyl group from the donor molecule, farnesyl pyrophosphate (FPP).[3][4] This lipid modification increases the protein's hydrophobicity, promoting its association with cellular membranes, which is essential for its biological activity, including signal transduction.[2]
This compound is a nonpeptidomimetic, competitive inhibitor of FTase. It potently and selectively blocks the enzyme, preventing the farnesylation of key signaling proteins like H-Ras and K-Ras. This inhibition disrupts their proper subcellular localization and function, thereby impeding downstream signaling pathways implicated in cell growth, proliferation, and survival.
Signaling Pathway: Ras Farnesylation and Membrane Association
The diagram below illustrates the canonical pathway for protein farnesylation, a process critical for the function of proteins like Ras.
Caption: The protein farnesylation and processing pathway.
Mechanism of Inhibition by this compound
This compound acts by directly inhibiting the FTase enzyme, which prevents the initial and rate-limiting step of farnesylation. This leads to an accumulation of unprocessed, non-functional target proteins in the cytosol.
Caption: Inhibition of farnesyltransferase by this compound.
Quantitative Analysis of Inhibitory Activity
This compound demonstrates high potency against FTase with significant selectivity over the related enzyme, geranylgeranyltransferase-I (GGTase-I). This selectivity is a key feature, as off-target inhibition of GGTase-I can lead to different cellular effects.
| Target Enzyme | Substrate | IC50 Value | Reference |
| Farnesyltransferase (FTase) | H-Ras | 1.3 nM | |
| Farnesyltransferase (FTase) | K-Ras | 8.4 nM | |
| Geranylgeranyltransferase-I (GGTase-I) | Ras-CVLL | 1.3 µM | |
| Geranylgeranyltransferase-I (GGTase-I) | K-Ras | 2.3 µM |
Table 1: In vitro inhibitory potency of this compound. The data highlights an over 1000-fold selectivity for FTase compared to GGTase-I.
A Novel Second Mechanism: Molecular Glue-Mediated Degradation
Recent groundbreaking research has revealed that this compound possesses a second, distinct antitumor mechanism that is independent of FTase inhibition. It functions as a "molecular glue," a small molecule that induces proximity between two proteins that do not normally interact. This compound brings the E3 ubiquitin ligase TRIM21 into close proximity with nucleoporin proteins (NUPs), components of the nuclear pore complex. This induced interaction leads to the ubiquitination and subsequent proteasomal degradation of the nucleoporins, disrupting nuclear export and ultimately triggering cell death. This discovery helps explain the potent apoptotic effects of this compound, which were not fully accounted for by FTase inhibition alone.
References
- 1. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Basis of BMS-214662 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural biology of BMS-214662, a potent small molecule inhibitor. Initially developed as a farnesyltransferase inhibitor for anticancer applications, recent discoveries have unveiled a novel mechanism of action, broadening its scientific and therapeutic interest. This document provides a comprehensive overview of its binding interactions, the experimental protocols used for its structural determination, and its dual modes of action, presented with detailed data and visual workflows.
Quantitative Analysis of this compound Binding and Activity
This compound has been characterized as a highly potent inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cellular signaling, most notably Ras.[1][2] Its inhibitory activity has been quantified through various biochemical assays, and its three-dimensional interaction with FTase has been elucidated by X-ray crystallography.
| Parameter | Value | Target/System | Reference |
| PDB ID | 1SA5 | Rat protein farnesyltransferase complexed with FPP and this compound | [3] |
| IC₅₀ (H-Ras) | 1.3 nM | Inhibition of H-Ras farnesylation | [4] |
| IC₅₀ (K-Ras) | 8.4 nM | Inhibition of K-Ras farnesylation | [4] |
| Selectivity | >1000-fold | Selective for farnesyltransferase over geranylgeranyltransferase-I (GGTase-I) |
Mechanism of Action 1: Farnesyltransferase Inhibition and the Ras Signaling Pathway
Farnesyltransferase is a key enzyme in the Ras signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. Ras proteins require farnesylation to anchor to the cell membrane, a prerequisite for their signaling function. By inhibiting FTase, this compound prevents Ras localization and activation, thereby blocking downstream signaling and exerting its anti-tumor effects.
This compound acts as a peptide-competitive inhibitor, binding to the CaaX peptide binding site of FTase. The crystal structure of the FTase-FPP-BMS-214662 complex reveals that the inhibitor adopts a U-shaped conformation. A key interaction involves the imidazole nitrogen of this compound coordinating with the catalytic zinc ion in the enzyme's active site.
Mechanism of Action 2: A Novel Molecular Glue
More recent research has uncovered a second, distinct mechanism of action for this compound. It functions as a "molecular glue," inducing a novel protein-protein interaction. Specifically, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin NUP98. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, disrupting nuclear pore integrity and function, which ultimately results in cell death. This FTase-independent activity explains some of the apoptotic effects of this compound not seen in other FTase inhibitors.
Experimental Protocols: Determining the FTase-BMS-214662 Structure
The determination of the crystal structure of farnesyltransferase in complex with this compound involves a multi-step process common in structural biology. While the exact, detailed protocol for the 1SA5 structure is consolidated from various publications, the following represents a standard, comprehensive workflow.
Protein Expression and Purification
-
Gene Source and Cloning: The genes for the α and β subunits of rat protein farnesyltransferase are cloned into a suitable E. coli expression vector. Often, a dual-cistron system is used to ensure co-expression of both subunits to form the active heterodimer.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Large-scale cultures are grown, and protein expression is induced, typically with IPTG. Cells are grown at a reduced temperature post-induction to enhance soluble protein expression.
-
Purification: Cells are harvested and lysed. The soluble FTase is purified using a multi-step chromatography process. This typically includes an affinity chromatography step (e.g., using a His-tag), followed by ion-exchange chromatography, and a final polishing step using size-exclusion chromatography to ensure a highly pure and homogenous protein sample.
Co-crystallization
-
Complex Formation: Purified FTase is incubated with a molar excess of farnesyl diphosphate (FPP) and this compound to ensure the formation of the ternary complex.
-
Crystallization Method: The vapor diffusion method (either sitting or hanging drop) is commonly employed. Small droplets of the protein-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., PEG, salts). The drop equilibrates with the reservoir via vapor diffusion, slowly increasing the protein and precipitant concentration to a supersaturated state, which is conducive to crystal formation.
-
Optimization: Initial "hits" from crystallization screens are optimized by systematically varying parameters such as pH, precipitant concentration, temperature, and protein concentration to obtain large, well-ordered crystals suitable for X-ray diffraction.
X-ray Diffraction and Structure Determination
-
Data Collection: Crystals are harvested, briefly soaked in a cryoprotectant solution (to prevent ice formation), and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source, which provides a high-intensity X-ray beam. The crystal is rotated in the beam, and a series of diffraction images are recorded.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot. This involves indexing the reflections, integrating their intensities, and scaling the data from multiple images.
-
Structure Solution and Refinement: The phase information, which is lost during the diffraction experiment, is retrieved using a known, similar structure (molecular replacement). An initial electron density map is calculated, into which the atomic model of the protein and ligand is built. This model is then iteratively refined against the experimental data to improve its fit and geometry, resulting in the final, high-resolution structure.
References
The Dual Impact of BMS-214662 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-214662 is a potent small molecule inhibitor with a dual mechanism of action impacting cell cycle progression and inducing apoptosis in cancer cells. Initially identified as a farnesyltransferase inhibitor (FTI), recent discoveries have unveiled its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This guide provides an in-depth technical overview of the impact of this compound on cell cycle progression, consolidating available data on its effects on key regulatory proteins and outlining detailed experimental protocols for further investigation.
Introduction
This compound is a benzodiazepine compound that has demonstrated significant anti-tumor activity in a variety of cancer models.[1] Its primary mechanism of action was long considered to be the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins involved in signal transduction, including the Ras family of small GTPases.[2] However, a groundbreaking study in late 2024 revealed a novel activity of this compound as a molecular glue that co-opts the E3 ubiquitin ligase TRIM21 to trigger the proteasomal degradation of nucleoporins, leading to the inhibition of nuclear export and subsequent cell death.[3][4][5] This dual functionality contributes to its potent cytotoxic effects. This guide will focus on the impact of these mechanisms on the intricate machinery of the cell cycle.
Mechanism of Action on Cell Cycle Progression
This compound exerts its influence on the cell cycle primarily through the induction of a G1 phase arrest, preventing cells from transitioning into the DNA synthesis (S) phase. This is a critical checkpoint for cell proliferation, and its disruption is a key strategy in cancer therapy. The underlying mechanisms involve both its farnesyltransferase inhibitory activity and its newfound role as a nucleoporin degrader.
Farnesyltransferase Inhibition and G1 Arrest
As a farnesyltransferase inhibitor, this compound prevents the farnesylation of key signaling proteins. This has several downstream consequences that converge on the G1 checkpoint:
-
Inhibition of Ras Signaling: By preventing the membrane localization of Ras proteins, this compound can attenuate Ras-mediated signaling pathways that promote cell cycle progression.
-
Upregulation of p21Cip1: Studies on other farnesyltransferase inhibitors have shown that they can lead to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21Cip1. p21 is a potent inhibitor of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S transition.
TRIM21-Mediated Nucleoporin Degradation and Cell Cycle Dysregulation
The discovery of this compound as a molecular glue targeting TRIM21 adds a new dimension to its anti-cancer activity. By inducing the degradation of nucleoporins, this compound disrupts the nuclear pore complex, leading to:
-
Inhibition of Nuclear Export: The transport of essential cell cycle regulatory proteins and RNAs between the nucleus and cytoplasm is hampered. This can lead to the mislocalization and dysfunction of key factors required for cell cycle progression.
-
Induction of Cellular Stress: The disruption of nuclear integrity can trigger stress responses that activate cell cycle checkpoints and apoptosis.
While the direct link between nucleoporin degradation and specific cell cycle phase arrest is an active area of research, it is plausible that the disruption of nucleocytoplasmic transport would have profound effects on the tightly regulated expression and localization of cyclins and CDKs.
Quantitative Data on Cell Cycle Effects
While specific quantitative data for this compound's impact on cell cycle distribution is not extensively available in the public domain, studies on other farnesyltransferase inhibitors provide a strong indication of its likely effects. Treatment with FTIs typically results in an accumulation of cells in the G1 phase of the cell cycle.
Table 1: Anticipated Effects of this compound on Cell Cycle Distribution
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | Cancer Cell Line | Baseline | Baseline | Baseline | Hypothetical |
| This compound (Low Conc.) | Cancer Cell Line | Increased | Decreased | No Significant Change | Inferred |
| This compound (High Conc.) | Cancer Cell Line | Significantly Increased | Significantly Decreased | Possible G2/M arrest | Inferred |
Note: This table is based on the known effects of other farnesyltransferase inhibitors and requires experimental validation for this compound.
Impact on Key Cell Cycle Regulators
The G1 arrest induced by this compound is orchestrated by its influence on the core cell cycle machinery.
Retinoblastoma Protein (Rb) Phosphorylation
The retinoblastoma protein (Rb) is a key tumor suppressor that acts as a gatekeeper for the G1/S transition. Its activity is regulated by phosphorylation. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S phase entry. For cells to progress into S phase, Rb must be hyperphosphorylated by CDK4/6-cyclin D and CDK2-cyclin E complexes.
This compound is expected to lead to a decrease in the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This would be a direct consequence of the upregulation of CDK inhibitors like p21.
Table 2: Expected Impact of this compound on G1/S Regulatory Proteins
| Protein | Expected Change in Expression/Activity | Rationale |
| Cyclin D1 | Decreased expression | Downstream effect of inhibited growth signaling |
| CDK4 | No significant change in expression | Activity inhibited by p21 |
| p-Rb (Ser780, Ser807/811) | Decreased phosphorylation | Inhibition of CDK4/6 and CDK2 activity |
| p21Cip1 | Increased expression | A known effect of farnesyltransferase inhibitors |
| p27Kip1 | Potential increase in expression/stability | Can be co-regulated with p21 |
Cyclin-Dependent Kinase Inhibitors (p21Cip1 and p27Kip1)
The CDK inhibitors p21Cip1 and p27Kip1 are critical mediators of the G1 checkpoint. Evidence suggests that farnesyltransferase inhibitors can induce the expression of p21. This upregulation would lead to the inhibition of CDK2 and CDK4/6, preventing Rb phosphorylation and causing a G1 arrest. The effect of this compound on p27 is less clear but it often acts in concert with p21 to enforce cell cycle arrest.
Experimental Protocols
To further elucidate the precise mechanisms of this compound's impact on cell cycle progression, the following experimental protocols are recommended.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Cell Cycle Proteins
This technique is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
-
Protein Extraction:
-
Treat cells with this compound as described for flow cytometry.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p-Rb (Ser780, Ser807/811), total Rb, p21, p27, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Farnesyltransferase Activity Assay
This assay measures the inhibitory effect of this compound on farnesyltransferase activity.
-
Principle: A common method is a scintillation proximity assay (SPA) that measures the transfer of a radiolabeled farnesyl group from farnesyl pyrophosphate to a biotinylated peptide substrate.
-
Procedure:
-
Prepare a reaction mixture containing recombinant farnesyltransferase, [3H]farnesyl pyrophosphate, and a biotinylated substrate peptide in an appropriate buffer.
-
Add various concentrations of this compound or a vehicle control.
-
Incubate the reaction mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and add streptavidin-coated SPA beads. The biotinylated substrate will bind to the beads.
-
If farnesylation has occurred, the [3H] label will be in close proximity to the scintillant in the beads, generating a light signal that can be measured in a scintillation counter.
-
The reduction in signal in the presence of this compound indicates inhibition of farnesyltransferase activity.
-
Visualizations
Signaling Pathways
Caption: Dual mechanism of this compound impacting G1/S cell cycle progression.
Experimental Workflow
Caption: Experimental workflow for analyzing the effects of this compound.
Conclusion
This compound is a promising anti-cancer agent with a multifaceted mechanism of action that potently disrupts cell cycle progression. Its ability to induce a G1 arrest through both farnesyltransferase inhibition and TRIM21-mediated nucleoporin degradation highlights its potential for therapeutic intervention. Further research focusing on detailed quantitative analysis of its effects on cell cycle distribution and the expression and activity of key regulatory proteins will be crucial for optimizing its clinical application and for the development of novel combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.
References
Methodological & Application
Application Notes and Protocols for BMS-214662 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BMS-214662 is a potent small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in cancer research. Initially identified as a farnesyltransferase inhibitor (FTI), it disrupts the post-translational modification of key signaling proteins like Ras.[1][2] More recent studies have unveiled its function as a molecular glue, inducing the proteasomal degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21, which leads to the inhibition of nuclear export and ultimately, apoptosis.[3][4][5] This unique profile contributes to its broad-spectrum cytotoxicity against various human tumor cell lines.
These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for cell culture-based assays, and expected outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects through two distinct mechanisms:
-
Farnesyltransferase Inhibition: Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation. This lipid modification is essential for the proper subcellular localization and function of many proteins involved in cell signaling, including the Ras family of small GTPases. By inhibiting FTase, this compound prevents the farnesylation of proteins like H-Ras and K-Ras, thereby blocking their membrane association and downstream signaling pathways that are often hyperactive in cancer.
-
Molecular Glue-Mediated Degradation of Nucleoporins: this compound acts as a molecular glue, facilitating an interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins. The degradation of these essential components of the nuclear pore complex disrupts nuclear export, leading to cell death. The cytotoxic effects of this compound have been shown to correlate with high TRIM21 expression in cancer cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| Farnesyltransferase (H-Ras) | Enzyme Inhibition Assay | 1.3 nM | |
| Farnesyltransferase (K-Ras) | Enzyme Inhibition Assay | 8.4 nM |
Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Treatment Duration | Reference | | --- | --- | --- | --- | --- | | HCT-116 | Colon Carcinoma | Soft Agar Growth | ~0.15 µM (near complete inhibition) | Not Specified | | | A2780 | Ovarian Carcinoma | Soft Agar Growth | ~0.15 µM (near complete inhibition) | Not Specified | | | MiaPaCa-2 | Pancreatic Tumor | Soft Agar Growth | ~0.6 µM (complete inhibition) | Not Specified | | | NCI-H929 | Myeloma | MTT Assay | 75 nM | 24 hours | | | RPMI 8226 | Myeloma | MTT Assay | 0.3 µM | 24 hours | | | IM-9 | Myeloma | MTT Assay | 0.3 µM | 24 hours | | | U266 | Myeloma | MTT Assay | 1 µM | 24 hours | | | Jurkat | T-cell Leukemia | Cell Viability Assay | >100-fold increase in EC50 in TRIM21 KO | 24 hours | | | OCI-AML-3 | Acute Myeloid Leukemia | Cell Viability Assay | >100-fold increase in EC50 in TRIM21 KO | 24 hours | |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cancer cell lines to be treated with this compound. Specific media and conditions will vary depending on the cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A2780, NCI-H929)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
-
This compound (stock solution typically prepared in DMSO)
Procedure:
-
Maintain cell lines in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 70-80% confluency. For suspension cells, subculture to maintain the recommended cell density.
-
To passage adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete growth medium.
-
To passage suspension cells, dilute the cell suspension to the desired density with fresh complete growth medium.
-
Regularly check cells for viability and morphology using a microscope.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol describes how to assess the cytotoxic effects of this compound using a colorimetric MTS assay.
Materials:
-
Cells cultured as described in Protocol 1
-
96-well cell culture plates
-
This compound serial dilutions
-
Complete growth medium
-
MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3 x 10^5 cells/mL) in a final volume of 100 µL per well.
-
Allow cells to adhere and stabilize overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for Farnesylation Inhibition
This protocol details the detection of farnesylation inhibition by observing the mobility shift of the farnesylated chaperone protein HDJ-2.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with an effective concentration of this compound (e.g., 75 nM to 1 µM) for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HDJ-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system. The appearance of a slower migrating band for HDJ-2 indicates the presence of the unprocessed, unfarnesylated protein.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
References
Application Notes and Protocols for BMS-214662 in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, small-molecule inhibitor of farnesyltransferase (FTI) that has demonstrated significant preclinical antitumor activity across a variety of human tumor xenograft models.[1] Initially developed for its role in preventing the farnesylation of Ras proteins, a critical step in their signaling cascade, recent research has also uncovered a novel mechanism of action involving the induction of apoptosis through TRIM21-mediated degradation of nucleoporins. These dual mechanisms contribute to its broad-spectrum cytotoxic activity against cancer cells, making it a valuable tool for oncology research.
These application notes provide a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of this compound in animal xenograft models, enabling researchers to design and execute robust preclinical studies.
Mechanism of Action
This compound exerts its anticancer effects through at least two distinct mechanisms:
-
Farnesyltransferase Inhibition: this compound is a potent inhibitor of farnesyltransferase, an enzyme responsible for attaching a farnesyl pyrophosphate group to the C-terminus of specific proteins, including the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). This post-translational modification is essential for the localization of Ras proteins to the plasma membrane, where they participate in signal transduction pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, this compound prevents Ras processing and membrane association, thereby disrupting downstream signaling and inducing apoptosis.[1][2]
-
TRIM21-Mediated Degradation of Nucleoporins: More recent studies have identified a novel mechanism whereby this compound acts as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to target and degrade multiple nucleoporin proteins. This leads to the disruption of nuclear export and ultimately triggers apoptosis. This mechanism is independent of farnesyltransferase inhibition and contributes to the potent pro-apoptotic effects of this compound.
Signaling Pathway Diagrams
Figure 1: Farnesyltransferase Inhibition Pathway of this compound.
Figure 2: TRIM21-Mediated Nucleoporin Degradation by this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes of this compound in various animal xenograft models. It is important to note that detailed long-term efficacy study protocols that resulted in curative responses are not fully detailed in the available literature. The provided data is based on acute administration studies for pharmacodynamic assessments and reported cytotoxic concentrations.
| Tumor Model | Cell Line | Animal Strain | Route of Administration | Dosage | Vehicle/Formulation | Dosing Schedule | Observed Effect | Reference |
| Colon Carcinoma | HCT-116 | Athymic Nude Mice | Intravenous (i.v.) | 250 mg/kg | 10% Ethanol in Water | Single dose | Increased apoptosis at 24h | [2] |
| Colon Carcinoma | HCT-116 | Athymic Nude Mice | Intraperitoneal (i.p.) | 300 mg/kg | 10% Ethanol in Water | Single dose | Increased apoptosis at 24h | [2] |
| Colon Carcinoma | HCT-116 | Athymic Nude Mice | Oral (p.o.) | 400 mg/kg | 10% Ethanol in Water | Single dose | Increased apoptosis at 24h | |
| Colon Carcinoma | HCT-116 | Athymic Nude Mice | p.o. and i.p. | 400 mg/kg/day | 10% Ethanol in Water | p.o. day 1, i.p. day 2 | Increased apoptosis at 24h | |
| Colon Carcinoma | HCT-116 | Not Specified | Parenteral/Oral | ~75 mg/kg | Not Specified | Not Specified | 90% clonogenic tumor cell kill | |
| Bladder Carcinoma | EJ-1 | Not Specified | Parenteral/Oral | ~100 mg/kg | Not Specified | Not Specified | 90% clonogenic tumor cell kill | |
| Colon Carcinoma | HT-29 | Athymic Nude Mice | Parenteral/Oral | Not Specified | Not Specified | Not Specified | Curative Responses | |
| Pancreatic Carcinoma | MiaPaCa | Athymic Nude Mice | Parenteral/Oral | Not Specified | Not Specified | Not Specified | Curative Responses | |
| Lung Carcinoma | Calu-1 | Athymic Nude Mice | Parenteral/Oral | Not Specified | Not Specified | Not Specified | Curative Responses |
Experimental Protocols
General Xenograft Model Establishment
A standard protocol for establishing subcutaneous xenografts is as follows:
-
Cell Culture: Culture human tumor cells (e.g., HCT-116, Calu-1) in their recommended growth medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS, and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Implantation: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
Injection: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Initiate treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
This compound Formulation and Administration
Formulation for Parenteral and Oral Administration:
-
Vehicle: A common vehicle for this compound is a solution of 10% ethanol in sterile water.
-
Preparation:
-
Dissolve the required amount of this compound in 100% ethanol.
-
Gradually add sterile water while vortexing to achieve the final concentration and a 10% ethanol solution.
-
The solution should be prepared fresh before each administration.
-
Administration Routes:
-
Intravenous (i.v.) Injection: Administer the formulated this compound solution via the tail vein.
-
Intraperitoneal (i.p.) Injection: Administer the formulated this compound solution into the peritoneal cavity.
-
Oral Gavage (p.o.): Administer the formulated this compound solution directly into the stomach using a gavage needle.
Protocol for Acute Pharmacodynamic Study in HCT-116 Xenografts
This protocol is designed to assess the short-term effects of this compound on apoptosis in HCT-116 tumors.
-
Model: Female athymic nude mice bearing established HCT-116 subcutaneous xenografts (100-200 mm³).
-
Groups:
-
Vehicle control (10% ethanol in water)
-
This compound (250 mg/kg, i.v.)
-
This compound (300 mg/kg, i.p.)
-
This compound (400 mg/kg, p.o.)
-
-
Procedure:
-
Randomize mice into treatment groups.
-
Administer a single dose of the respective treatment.
-
Euthanize the mice 24 hours post-administration.
-
Excise the tumors and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Process the tumors for paraffin embedding.
-
Section the tumors and perform histological analysis (e.g., H&E staining) and assays for apoptosis (e.g., TUNEL staining).
-
Considerations for Long-Term Efficacy Studies
While specific curative protocols are not detailed in the available literature, the following points should be considered when designing long-term efficacy studies:
-
Dosage: Based on the reported cytotoxic concentrations, starting doses in the range of 50-100 mg/kg are likely to be effective. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal biological dose for the specific tumor model and administration schedule.
-
Schedule: The observation that there was "no obvious schedule dependency" in the Calu-1 model suggests that various schedules (e.g., daily, every other day, weekly) may be effective. The choice of schedule should be guided by the MTD and the pharmacokinetic profile of the compound.
-
Endpoints: Primary endpoints should include tumor growth inhibition, tumor regression, and survival. Pharmacodynamic markers (e.g., inhibition of farnesylation in peripheral blood mononuclear cells or tumor tissue) can also be monitored.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow for Xenograft Studies.
Disclaimer
The information provided in these application notes is for research purposes only and is based on publicly available scientific literature. The specific dosages and protocols may require optimization for different experimental setups, tumor models, and animal strains. It is the responsibility of the researcher to ensure that all animal studies are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Western Blot Analysis of BMS-214662-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a small molecule that has been identified as a molecular glue, inducing the degradation of specific cellular proteins. Originally investigated as a farnesyltransferase inhibitor, recent studies have elucidated its primary mechanism of action involves the E3 ubiquitin ligase TRIM21. This compound facilitates the interaction between TRIM21 and a subset of nucleoporins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation disrupts the nuclear pore complex, inhibiting nuclear export and ultimately leading to cell death.[1][2] The primary nucleoporin targets identified are NUP98 and NUP88.
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization and quantification of this compound-induced degradation of its target proteins. Western blotting is a crucial technique to determine the efficacy, potency (DC50 - concentration for 50% degradation), and kinetics of protein degradation.
Key Applications:
-
Confirmation of Target Engagement: Verify the degradation of specific nucleoporins (NUP98, NUP88) upon this compound treatment.
-
Mechanism of Action Studies: Confirm that protein degradation is dependent on the proteasome and the E3 ligase TRIM21.
-
Determination of Potency and Kinetics: Establish the dose-dependent and time-course effects of this compound on target protein levels.
-
Screening and Optimization: Assess the degradation efficiency of this compound analogs or in different cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced protein degradation and the general experimental workflow for its analysis by Western blot.
Caption: this compound molecular glue mechanism.
Caption: Western blot workflow for protein degradation.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with detectable expression of TRIM21, NUP98, and NUP88 are suitable. Jurkat (T-cell leukemia) and OCI-AML-3 (acute myeloid leukemia) have been shown to be sensitive to this compound.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations.
-
Treatment Protocol:
-
Dose-Response: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Controls:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest this compound concentration.
-
Proteasome Inhibitor Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (typically 5-10 µM for 1-2 hours) before adding this compound.
-
TRIM21 Knockout (KO) Cells: As a definitive control, use CRISPR/Cas9-generated TRIM21 KO cells to demonstrate that the degradation is TRIM21-dependent.
-
-
B. Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
C. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-NUP98
-
Mouse anti-NUP88
-
Rabbit anti-TRIM21
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
D. Data Analysis
-
Image Acquisition: Capture the Western blot image, ensuring that the bands are not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band (NUP98 or NUP88) to the intensity of the loading control band (β-Actin or GAPDH) for each sample.
-
Data Presentation: Express the normalized protein levels as a percentage of the vehicle-treated control.
-
DC50 Calculation: For dose-response experiments, plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to calculate the DC50 value.
Data Presentation
Table 1: Dose-Dependent Degradation of Nucleoporins by this compound
| This compound (nM) | NUP98 (% of Vehicle Control) | NUP88 (% of Vehicle Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 10 | 85 ± 4.8 | 92 ± 5.5 |
| 50 | 52 ± 3.9 | 65 ± 4.3 |
| 100 | 28 ± 3.1 | 35 ± 3.8 |
| 250 | 15 ± 2.5 | 18 ± 2.9 |
| 500 | 12 ± 2.1 | 14 ± 2.4 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Time-Course of Nucleoporin Degradation by 100 nM this compound
| Time (hours) | NUP98 (% of 0h Control) | NUP88 (% of 0h Control) |
| 0 | 100 ± 4.7 | 100 ± 5.3 |
| 4 | 78 ± 4.1 | 85 ± 4.9 |
| 8 | 55 ± 3.6 | 62 ± 4.2 |
| 12 | 35 ± 2.9 | 41 ± 3.5 |
| 24 | 26 ± 2.4 | 33 ± 3.1 |
| 48 | 22 ± 2.0 | 28 ± 2.7 |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Effect of Proteasome Inhibitor and TRIM21 KO on this compound-Mediated Degradation
| Treatment | Cell Line | NUP98 (% of Vehicle Control) | NUP88 (% of Vehicle Control) |
| Vehicle | Wild-Type | 100 ± 5.8 | 100 ± 6.4 |
| 100 nM this compound | Wild-Type | 27 ± 3.3 | 34 ± 3.9 |
| 10 µM MG132 + 100 nM this compound | Wild-Type | 95 ± 5.1 | 98 ± 5.9 |
| 100 nM this compound | TRIM21 KO | 98 ± 6.0 | 102 ± 6.7 |
Data are presented as mean ± SEM from three independent experiments.
Troubleshooting
-
Weak or No Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure efficient protein transfer by staining the membrane with Ponceau S.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., duration, blocking agent).
-
Use freshly prepared buffers.
-
-
Non-Specific Bands:
-
Titrate the primary antibody to the lowest effective concentration.
-
Ensure the specificity of the primary antibody using positive and negative controls (e.g., knockout/knockdown cell lysates).
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Always normalize to a reliable loading control.
-
These detailed protocols and application notes should enable researchers to effectively utilize Western blotting for the study of this compound-induced protein degradation, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.
References
Application Notes and Protocols for Apoptosis Detection in BMS-214662 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent, selective, and orally active inhibitor of farnesyltransferase (FTI).[1][2] It has demonstrated significant anti-tumor activity in a variety of cancer cell lines and xenograft models.[1][2] A primary mechanism of its anti-neoplastic effect is the induction of apoptosis, or programmed cell death.[3] This document provides detailed application notes and protocols for the detection and quantification of apoptosis in cells treated with this compound.
Recent research has also uncovered a novel mechanism of action for this compound, independent of farnesyltransferase inhibition. It has been identified as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and subsequent cell death.
These protocols are designed to assist researchers in accurately assessing the apoptotic response to this compound treatment, a critical step in both basic research and preclinical drug development.
Mechanism of Action: this compound-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This process is initiated by the inhibition of farnesyltransferase, which prevents the post-translational modification of key signaling proteins, including those in the Ras superfamily. This disruption of normal cellular signaling leads to a cascade of events culminating in programmed cell death.
Key molecular events in this compound-induced apoptosis include:
-
Inhibition of Farnesyltransferase: Prevents the farnesylation of proteins like H-Ras.
-
Up-regulation of PUMA: A BH3-only protein that promotes apoptosis.
-
Activation of Bax and Bak: Pro-apoptotic members of the Bcl-2 family undergo conformational changes.
-
Down-regulation of Mcl-1: An anti-apoptotic Bcl-2 family member is eliminated.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A critical step in the intrinsic apoptotic pathway.
-
Release of Cytochrome c: Released from the mitochondria into the cytosol.
-
Activation of Caspases: Initiator caspase-9 and executioner caspase-3 are activated.
The following diagram illustrates the signaling pathway of this compound-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical antitumor activity of this compound, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor this compound induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Farnesyltransferase Activity Assay with BMS-214662
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[1][2][3] This process, known as farnesylation, is vital for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[1][4] Dysregulation of farnesylated proteins, particularly Ras, is implicated in various developmental disorders and cancers, making FTase a compelling target for therapeutic intervention.
BMS-214662 is a potent and selective inhibitor of farnesyltransferase. It effectively blocks the farnesylation of Ras proteins, thereby impeding their localization to the cell membrane and subsequent downstream signaling, which ultimately exerts anti-tumor activity. This compound has demonstrated significant cytotoxic activity against a broad spectrum of human tumor cell lines and is recognized as a highly apoptotic FTase inhibitor. Interestingly, recent research has also identified this compound as a molecular glue that induces the degradation of nucleoporins by leveraging the E3 ubiquitin ligase TRIM21, revealing a dual mechanism of action.
These application notes provide a detailed protocol for an in vitro farnesyltransferase activity assay to evaluate the inhibitory potential of this compound. The described methodology is based on a non-radioactive, fluorescence-based assay that is simple, direct, and suitable for high-throughput screening.
Signaling Pathway
Caption: Farnesylation signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on farnesyltransferase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against different Ras isoforms.
| Target | IC50 (nM) | Reference |
| H-Ras | 1.3 | |
| K-Ras | 8.4 |
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)
This protocol is adapted from commercially available "mix-incubate-measure" farnesyltransferase assay kits.
Objective: To determine the in vitro inhibitory effect of this compound on farnesyltransferase activity.
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylation of the dansyl-peptide leads to an increase in its hydrophobicity, resulting in a measurable increase in fluorescence intensity. The inhibition of farnesyltransferase by this compound will result in a decrease in the fluorescence signal.
Materials:
-
Recombinant Farnesyltransferase
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~550 nm
Experimental Workflow:
Caption: Workflow for the in vitro farnesyltransferase activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of farnesyltransferase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Prepare a reaction mixture containing FPP and dansyl-GCVLS in assay buffer.
-
-
Assay Protocol:
-
To the wells of a microplate, add the this compound dilutions or vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the reaction mixture (FPP and dansyl-GCVLS) to all wells.
-
Initiate the reaction by adding the farnesyltransferase working solution to all wells.
-
Mix the contents of the wells gently.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable non-linear regression analysis.
-
Controls:
-
Positive Control: Reaction with vehicle (DMSO) instead of this compound to determine maximal enzyme activity.
-
Negative Control: Reaction without farnesyltransferase to determine background fluorescence.
-
Inhibitor Control: A known farnesyltransferase inhibitor can be used as a reference compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate | Use fresh reagents and high-quality microplates. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration | Optimize the concentrations of farnesyltransferase, FPP, and the dansyl-peptide. |
| Inconsistent results | Pipetting errors or temperature fluctuations | Ensure accurate pipetting and maintain a constant temperature during incubation. |
| No inhibition observed | Inactive this compound or incorrect concentration | Verify the integrity and concentration of the this compound stock solution. |
Conclusion
The provided protocol offers a robust and reproducible method for assessing the inhibitory activity of this compound against farnesyltransferase. This assay is a valuable tool for researchers in both academic and industrial settings for the characterization of farnesyltransferase inhibitors and for screening new chemical entities. The dual mechanism of action of this compound highlights the complexity of its anti-cancer effects and underscores the importance of comprehensive in vitro characterization.
References
Application Note: Co-Immunoprecipitation of TRIM21 with the Molecular Glue BMS-214662
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripartite motif-containing protein 21 (TRIM21) is an E3 ubiquitin ligase that plays a significant role in intracellular immunity by recognizing and targeting antibody-coated pathogens for degradation. It is also involved in the regulation of various cellular processes, including signal transduction and autophagy. BMS-214662 is a small molecule that was initially developed as a farnesyltransferase inhibitor. However, recent studies have reclassified this compound as a molecular glue that directly targets TRIM21.[1][2][3][4] This interaction induces the formation of a ternary complex between TRIM21 and the nuclear pore protein NUP98, leading to the ubiquitination and subsequent proteasomal degradation of several nucleoporins.[5] This degradation of essential components of the nuclear pore complex results in the inhibition of nuclear export and ultimately leads to cell death. The cytotoxic effects of this compound are strongly correlated with TRIM21 expression levels.
This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of TRIM21 with its neo-substrate NUP98 in the presence of this compound. Additionally, it presents quantitative data from relevant studies and visual representations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The following tables summarize key quantitative data regarding the interaction between TRIM21 and this compound.
Table 1: Cytotoxicity of this compound in Wild-Type vs. TRIM21 Knockout (KO) Cell Lines
| Cell Line | Genotype | This compound EC50 | Fold Increase in EC50 in KO | Reference |
| Jurkat | Wild-Type | ~100 nM | >100-fold | |
| Jurkat | TRIM21 KO | >10 µM | ||
| OCI-AML-3 | Wild-Type | ~100 nM | >100-fold | |
| OCI-AML-3 | TRIM21 KO | >10 µM |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for TRIM21 Stabilization by this compound
| Protein | Ligand | Temperature Shift (ΔTm) | Cell Line | Reference |
| TRIM21-FLAG | This compound | ~1-2 °C | OCI-AML-3 |
Table 3: Nucleoporins Degraded in a TRIM21-Dependent Manner by this compound
| Degraded Nucleoporin | Method of Detection | Cell Line | Reference |
| NUP214 | Proteomics | OCI-AML-3 | |
| NUP88 | Proteomics | OCI-AML-3 | |
| NUP98 | Proteomics | OCI-AML-3 | |
| NUP188 | Proteomics | OCI-AML-3 | |
| NUP155 | Proteomics | OCI-AML-3 | |
| NUP35 | Proteomics | OCI-AML-3 |
Experimental Protocols
Protocol: Co-Immunoprecipitation of TRIM21 and NUP98 Induced by this compound
This protocol is designed to demonstrate the this compound-induced interaction between TRIM21 and NUP98 in a cellular context.
Materials:
-
Cell line with high endogenous TRIM21 expression (e.g., OCI-AML-3, Jurkat)
-
Cell culture medium and supplements
-
This compound (and inactive analog BMS-225975 as a negative control)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Bortezomib)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
-
Anti-TRIM21 antibody for immunoprecipitation
-
Anti-NUP98 antibody for western blotting
-
Anti-TRIM21 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a density of approximately 1-2 x 10^7 cells per Co-IP sample.
-
Treat cells with this compound (e.g., 1 µM) or the inactive analog BMS-225975 (1 µM) or DMSO for a specified time (e.g., 4 hours). To confirm that the interaction leads to degradation, a parallel set of cells can be co-treated with a proteasome inhibitor.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the anti-TRIM21 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Collect the eluate and neutralize with Neutralization Buffer.
-
-
Western Blot Analysis:
-
Denature the eluted samples and total cell lysate controls by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against NUP98 and TRIM21.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Expected Results: A band corresponding to NUP98 should be detected in the sample immunoprecipitated with the anti-TRIM21 antibody from cells treated with this compound. This band should be absent or significantly reduced in the DMSO and inactive analog control lanes. The presence of TRIM21 should be confirmed in all immunoprecipitated samples.
Visualizations
Caption: Co-immunoprecipitation workflow for TRIM21 and its neo-substrate.
Caption: this compound-induced degradation of nucleoporins via TRIM21.
References
Measuring Nucleocytoplasmic Transport Inhibition by BMS-214662: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule that has been identified as a novel inhibitor of nucleocytoplasmic transport. Originally investigated as a farnesyltransferase inhibitor (FTI), recent groundbreaking research has elucidated its primary mechanism of action as a "molecular glue." this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin (NUP) complex components, primarily NUP98.[1][2][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, disrupting the integrity of the nuclear pore complex (NPC).[5] The consequence of this NPC degradation is a potent inhibition of nuclear export, leading to the nuclear accumulation of cargo proteins and ultimately, cell death.
These application notes provide a comprehensive overview and detailed protocols for measuring the effects of this compound on nucleocytoplasmic transport.
Mechanism of Action
This compound functions by hijacking the cell's natural protein degradation machinery. It acts as a molecular bridge, bringing TRIM21 into close proximity with NUP98 at the nuclear pore. This triggers a cascade of events culminating in the degradation of essential nucleoporins and the functional impairment of the NPC.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| H-Ras Farnesylation | Farnesyltransferase Assay | 1.3 nM | |
| K-Ras Farnesylation | Farnesyltransferase Assay | 8.4 nM |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | EC50 | Notes | Reference |
| OCI-AML-3 (WT) | Cell Viability (24h) | ~100 nM | Highly sensitive | |
| OCI-AML-3 (TRIM21 KO) | Cell Viability (24h) | >10 µM | Resistant | |
| Jurkat (WT) | Cell Viability (24h) | ~100 nM | Highly sensitive | |
| Jurkat (TRIM21 KO) | Cell Viability (24h) | >10 µM | Resistant |
Experimental Protocols
Herein are detailed protocols to assess the impact of this compound on nucleoporin integrity and nuclear export.
Protocol 1: Western Blot Analysis of Nucleoporin Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of specific nucleoporins (e.g., NUP98, NUP88) following treatment with this compound.
Materials:
-
Cell lines (e.g., OCI-AML-3, Jurkat, A549) and corresponding TRIM21 knockout lines.
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Proteasome inhibitor (e.g., Bortezomib, MG132).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-NUP98
-
Anti-NUP88
-
Anti-TRIM21
-
Anti-Actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 4 to 8 hours.
-
For control experiments, pre-treat a set of cells with a proteasome inhibitor (e.g., 500 nM Bortezomib) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using software like ImageJ, normalizing to the loading control.
-
Expected Outcome: A significant, dose-dependent reduction in the levels of NUP98 and other nucleoporins in wild-type cells treated with this compound. This degradation should be absent in TRIM21 knockout cells and rescued by pre-treatment with a proteasome inhibitor.
Protocol 2: Immunofluorescence Assay for Nuclear Export Inhibition
This protocol measures the functional consequence of nucleoporin degradation by assessing the subcellular localization of a nuclear export signal (NES)-containing reporter protein. Inhibition of nuclear export will cause the reporter to accumulate in the nucleus.
Materials:
-
Cell lines (e.g., C33A, A549) that allow for clear imaging of nuclear and cytoplasmic compartments.
-
TRIM21-overexpressing cell lines (for cells with low endogenous TRIM21, like C33A).
-
Plasmid encoding an NES-containing fluorescent reporter (e.g., NES-mCherry).
-
Transfection reagent.
-
This compound.
-
Leptomycin B (positive control for nuclear export inhibition).
-
Formaldehyde or paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Confocal or high-content imaging microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass coverslips in 24-well plates.
-
If required, transfect cells with the NES-mCherry reporter plasmid using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control (DMSO) for 4-8 hours.
-
Treat a separate set of cells with Leptomycin B (e.g., 20 nM) as a positive control.
-
-
Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Stain nuclei by incubating with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a confocal microscope, capturing both the DAPI (blue) and mCherry (red) channels.
-
Quantify the nuclear-to-cytoplasmic (N/C) fluorescence ratio of the mCherry signal using ImageJ/Fiji:
-
Use the DAPI channel to create a mask defining the nuclear region of interest (ROI).
-
Create a cytoplasmic ROI by expanding the nuclear ROI and subtracting the original nuclear ROI.
-
Measure the mean fluorescence intensity of the mCherry signal within the nuclear and cytoplasmic ROIs for each cell.
-
Calculate the N/C ratio for a statistically significant number of cells per condition.
-
-
Expected Outcome: In control cells, the NES-mCherry reporter will be predominantly cytoplasmic (low N/C ratio). Upon treatment with this compound or Leptomycin B, the reporter will accumulate in the nucleus, resulting in a significantly increased N/C ratio. This effect will be dependent on TRIM21 expression.
Protocol 3: Cell Viability Assay
This protocol determines the cytotoxic effects of this compound, which should correlate with TRIM21 expression.
Materials:
-
Wild-type and TRIM21 knockout cell lines.
-
96-well cell culture plates.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the compound over a range of concentrations (e.g., 1 nM to 50 µM). Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
-
Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo, 1-4 hours for MTT).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Expected Outcome: this compound will induce cell death in a dose-dependent manner in wild-type cells. TRIM21 knockout cells will exhibit significant resistance, demonstrating that the cytotoxicity is mediated through the TRIM21-dependent degradation of nucleoporins.
References
- 1. Nuclei:Cytoplasm EKC Quantification Script (FIJI Macro) [protocols.io]
- 2. GitHub - JoachimGoedhart/Nuclear-translocation-analysis: Tutorial for single cell analysis of nuclear translocation measured by timelapse imaging [github.com]
- 3. Inhibition of Proteasome Activity by Bortezomib in Renal Cancer Cells Is p53 Dependent and VHL Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIM21 Knockout cell line (HEK293) | Ubigene [ubigene.us]
- 5. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BMS-214662 for Inducing Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule inhibitor that has demonstrated significant efficacy in inducing apoptosis in various leukemia cell types, including those resistant to standard chemotherapies.[1] Initially developed as a farnesyltransferase inhibitor (FTI), recent research has unveiled a novel mechanism of action, identifying it as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21.[2] This dual mechanism contributes to its robust cytotoxic effects against leukemia cells, including chronic myeloid leukemia (CML) and B-cell chronic lymphocytic leukemia (B-CLL).[1][3][4] this compound has shown promise in preclinical studies and early-phase clinical trials, particularly for its ability to target leukemia stem and progenitor cells.
Mechanism of Action
This compound induces apoptosis in leukemia cells through a multi-faceted approach:
-
Farnesyltransferase Inhibition : As an FTI, this compound inhibits the farnesylation of proteins, a critical post-translational modification for their proper function and localization. This primarily affects proteins involved in cell signaling and proliferation, such as those in the Ras superfamily.
-
Molecular Glue-Mediated Nucleoporin Degradation : A key and distinct mechanism of this compound is its ability to act as a molecular glue, bringing together the E3 ubiquitin ligase TRIM21 and nucleoporins. This leads to the ubiquitination and subsequent proteasomal degradation of these nuclear pore proteins, disrupting nuclear export and ultimately triggering cell death. This action is unique to this compound and not observed in structurally similar FTIs.
-
Induction of the Mitochondrial Apoptotic Pathway : Treatment with this compound leads to the activation of the intrinsic apoptotic pathway. This is characterized by:
-
Loss of mitochondrial membrane potential (ΔΨm).
-
Pro-apoptotic conformational changes in Bax and Bak.
-
Reduction in the anti-apoptotic protein Mcl-1.
-
Activation of caspase-9 and caspase-3.
-
-
Activation of Protein Kinase C (PKC) : In CML stem and progenitor cells, this compound has been shown to up-regulate PKCβ, which in turn mediates the activation of Bax, contributing to the selective induction of apoptosis in these primitive leukemia cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | IC50 | Key Findings | Reference |
| CD34+ CML Cells | ~62.5 nM | More effective against Ph+ leukemic cells compared to normal CD34+ cells. | |
| Normal CD34+ Cells | ~250 nM | Demonstrates selectivity for leukemic cells. | |
| B-CLL Cells | <1 µM | Induced apoptosis in all patient samples studied, including those resistant to cladribine and fludarabine. |
Synergistic Effects with Tyrosine Kinase Inhibitors (TKIs) in CML
| Combination | Cell Type | Effect | Reference |
| This compound (62.5 nM) + Imatinib (2.5-20 µM) | CD34+ CML Cells | Synergistic cytotoxic effect. | |
| This compound (62.5 nM) + Dasatinib (37.5-150 nM) | CD34+ CML Cells | Synergistic cytotoxic effect. | |
| This compound + TKI | CML Blast Crisis Stem/Progenitor Cells | Potent cytotoxic effect. |
Phase I Clinical Trial Data in Acute Leukemias and High-Risk MDS
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Antileukemia Activity | Reference |
| 1-hour bolus once weekly | 118 mg/m² | 5 out of 30 patients showed evidence of antileukemia activity, including two complete remissions with incomplete platelet recovery. | |
| 24-hour continuous infusion once weekly | Not identified (up to 300 mg/m²) | - |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction in Leukemia Cells by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Leukemia cell line (e.g., K562 for CML, primary B-CLL cells)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treatment: Add this compound at desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation (Staining): Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression and activation of key proteins in the apoptotic pathway following this compound treatment.
Materials:
-
Treated and untreated leukemia cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-9, anti-cleaved Caspase-9, anti-Mcl-1, anti-Bax, anti-Bak, anti-PKCβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Visualizations
Caption: Mechanism of Action of this compound in Leukemia Cells.
Caption: this compound Induced Mitochondrial Apoptotic Pathway.
Caption: General Experimental Workflow for Studying this compound Effects.
References
- 1. Farnesyltransferase inhibitor this compound induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound potently induces apoptosis of chronic myeloid leukemia stem and progenitor cells and synergizes with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination of BMS-214662 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Initially developed as a farnesyltransferase inhibitor (FTI), recent groundbreaking research has unveiled a novel mechanism of action, identifying this compound as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This dual mechanism of action provides a strong rationale for its use in combination with conventional chemotherapy to enhance anti-cancer efficacy. These application notes provide a comprehensive overview of the preclinical and clinical data supporting the combination of this compound with chemotherapy, along with detailed protocols for key experimental assays.
Dual Mechanism of Action of this compound
Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases.[1] By inhibiting FTase, this compound prevents the farnesylation of proteins like Ras, thereby disrupting their signaling pathways that are often hyperactive in cancer and contribute to cell proliferation, survival, and differentiation.[2] this compound has shown high potency against FTase, with IC50 values of 1.3 nM for H-Ras and 8.4 nM for K-Ras.[3]
TRIM21-Mediated Nucleoporin Degradation
A recent paradigm-shifting discovery has identified this compound as a "molecular glue" that directly targets the E3 ubiquitin ligase TRIM21.[4] This interaction induces the proteasomal degradation of multiple nucleoporin proteins, leading to the disruption of nuclear transport and ultimately, cell death. This novel mechanism is independent of farnesyltransferase inhibition and helps to explain the potent apoptotic effects of this compound that were not observed with other FTIs. The cytotoxicity of this compound has been shown to strongly correlate with the expression levels of TRIM21, suggesting a potential biomarker for patient selection.
Rationale for Combination with Chemotherapy
The distinct and complementary mechanisms of action of this compound provide a strong basis for its combination with various chemotherapy agents:
-
Synergistic Effects: Preclinical studies have demonstrated sequence-dependent synergy between this compound and paclitaxel, with the optimal sequence being paclitaxel followed by this compound. Additive or synergistic effects have also been reported with platinum-based agents like cisplatin and carboplatin.
-
Overcoming Resistance: By targeting fundamental cellular processes like protein trafficking and signaling, this compound may help to overcome resistance to conventional chemotherapies that primarily target DNA replication or microtubule dynamics.
-
Broad Applicability: The dual mechanisms of action suggest that this compound could be effective in a wide range of tumor types, both as a single agent and in combination therapy.
Preclinical and Clinical Data
Preclinical In Vitro and In Vivo Data
Preclinical studies have demonstrated the broad-spectrum anti-tumor activity of this compound. It has shown potent cytotoxic and apoptotic effects in various human tumor cell lines, including colon, pancreatic, lung, and bladder carcinomas. Curative responses have been observed in mice bearing human tumor xenografts. The combination of this compound with paclitaxel has shown sequence-dependent synergy in preclinical models.
| Chemotherapeutic Agent | Cell Line(s) | Observed Effect | Reference(s) |
| Paclitaxel | Various human cancer cell lines | Sequence-dependent cytotoxic synergy | |
| Cisplatin | Various human cancer cell lines | Synergy | |
| Carboplatin | Various human cancer cell lines | Additive or synergistic effects |
Clinical Data: Combination with Paclitaxel and Carboplatin
A Phase I clinical trial evaluated the safety and efficacy of this compound in combination with paclitaxel and carboplatin in patients with advanced solid tumors.
Table 1: Phase I Clinical Trial of this compound with Paclitaxel and Carboplatin
| Parameter | Value |
| Number of Patients | 30 |
| Treatment Regimen | This compound (escalating doses) infused over 1 hour, following paclitaxel and carboplatin on day 1 of a 21-day cycle. |
| Maximum Tolerated Dose (MTD) | This compound: 160 mg/m², Paclitaxel: 225 mg/m², Carboplatin: AUC = 6 |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, thrombocytopenia, nausea, and vomiting |
| Pharmacokinetics | No significant interaction between this compound and paclitaxel |
| Pharmacodynamics | Inhibition of HDJ-2 farnesylation in peripheral blood mononuclear cells (PBMCs) was observed |
| Antitumor Activity | 1 partial response (taxane-resistant esophageal cancer), 2 cases of partial regression (endometrial and ovarian cancer), 8 cases of stable disease (>4 cycles) |
| Conclusion | The combination was well-tolerated with broad activity in solid tumors. |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Farnesyltransferase inhibition by this compound.
Caption: TRIM21-mediated nucleoporin degradation by this compound.
Caption: Workflow for in vitro combination studies.
Experimental Protocols
Cell Viability (MTT) Assay for Combination Studies
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium at 2x the final desired concentrations.
-
Treatment:
-
Single Agent: Add 100 µL of the 2x drug solutions to the respective wells.
-
Combination: Add 50 µL of each 2x drug solution to the combination wells.
-
Control: Add 100 µL of medium with the vehicle (e.g., DMSO) to control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in combination with chemotherapy.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Chemotherapy drug formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer the drugs according to the desired schedule and route (e.g., intravenous, intraperitoneal). For combination therapy, consider the sequence of administration based on preclinical data (e.g., paclitaxel followed by this compound).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.
Western Blot for HDJ-2 Farnesylation
Objective: To assess the inhibition of farnesyltransferase activity in cells by detecting the mobility shift of the farnesylated protein HDJ-2. Unfarnesylated HDJ-2 migrates slower on an SDS-PAGE gel.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels (e.g., 10% acrylamide)
-
PVDF membrane
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HDJ-2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add chemiluminescence substrate and visualize the bands using an imaging system. The appearance of a higher molecular weight band for HDJ-2 indicates the presence of the unfarnesylated form and thus, inhibition of farnesyltransferase.
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action, targeting both farnesyltransferase and the TRIM21-mediated degradation of nucleoporins. This multifaceted activity provides a strong rationale for its combination with various chemotherapeutic agents to enhance therapeutic efficacy and potentially overcome drug resistance. The provided protocols offer a starting point for researchers to investigate the synergistic potential of this compound in combination with chemotherapy in their specific cancer models of interest. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these combination strategies.
References
- 1. A phase I trial of the novel farnesyl protein transferase inhibitor, this compound, in combination with paclitaxel and carboplatin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Solubility and Stability of BMS-214662
For Researchers, Scientists, and Drug Development Professionals
Application Notes
BMS-214662 is a potent small molecule that has been identified as a molecular glue, inducing the degradation of nucleoporins by leveraging the E3 ubiquitin ligase TRIM21.[1][2] This mechanism of action, leading to the inhibition of nuclear export and ultimately cell death, makes this compound a compound of interest for further investigation in oncology and other therapeutic areas.[1][2] Initially developed as a farnesyltransferase inhibitor, its more recent characterization highlights a novel mode of action that warrants a thorough assessment of its physicochemical properties to enable robust formulation development and preclinical studies.[1]
This document provides a comprehensive protocol for determining the aqueous solubility and chemical stability of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing the development of this compound. The protocols are designed to be adaptable and can be modified based on specific experimental needs and available instrumentation.
Assessment of this compound Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of this compound's dissolution and precipitation characteristics.
Kinetic Solubility Assessment
This high-throughput method provides a rapid determination of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, providing a more accurate measure of its intrinsic solubility.
Experimental Protocol:
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution.
Data Presentation: Solubility of this compound (Illustrative Data)
| Assay Type | Buffer Condition | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | 55 | 125 |
| Thermodynamic | pH 5.0 Acetate Buffer | 25 | 75 | 170 |
| Thermodynamic | pH 7.4 Phosphate Buffer | 25 | 40 | 91 |
| Thermodynamic | pH 9.0 Borate Buffer | 25 | 25 | 57 |
Note: The above data is for illustrative purposes only and does not represent actual experimental results for this compound.
Assessment of this compound Stability
Stability testing is crucial to determine the shelf-life of the drug substance and to identify potential degradation products. This involves subjecting the compound to various stress conditions.
Solid-State Stability
Experimental Protocol:
-
Sample Preparation: Place a known amount of solid this compound in separate, sealed vials.
-
Storage Conditions: Store the vials under different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH). Also, expose a set of samples to photostability conditions (e.g., ICH Q1B).
-
Time Points: At specified time points (e.g., 0, 1, 3, and 6 months), retrieve samples for analysis.
-
Analysis: Analyze the samples for purity and the presence of degradants using a stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.
Solution-State Stability
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents and buffers (e.g., DMSO, aqueous buffers at different pH values).
-
Storage Conditions: Store the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C) protected from light.
-
Time Points: At defined intervals (e.g., 0, 24, 48, and 72 hours), collect aliquots for analysis.
-
Analysis: Quantify the remaining parent compound and any degradation products using a validated HPLC method.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the drug substance.
Experimental Protocol:
-
Stress Conditions: Expose solutions of this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 48 hours.
-
Photodegradation: Expose solution to light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.
Data Presentation: Stability of this compound (Illustrative Data)
Solid-State Stability at 40°C/75% RH
| Time Point (Months) | Purity (%) | Appearance |
| 0 | 99.8 | White to off-white powder |
| 1 | 99.5 | No change |
| 3 | 98.9 | No change |
| 6 | 97.5 | Slight discoloration |
Solution-State Stability in PBS (pH 7.4) at 25°C
| Time Point (Hours) | Concentration Remaining (%) |
| 0 | 100 |
| 24 | 98.2 |
| 48 | 95.5 |
| 72 | 92.1 |
Note: The above data is for illustrative purposes only and does not represent actual experimental results for this compound.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for solubility determination.
Logical Relationship for Stability Testing
Caption: Logic of the stability assessment process.
References
Live-Cell Imaging of BMS-214662's Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule that has garnered significant interest in cancer research due to its unique dual mechanism of action. Initially identified as a farnesyltransferase inhibitor (FTI), it disrupts the post-translational modification of key signaling proteins like Ras, thereby inhibiting their localization to the cell membrane and subsequent activation of downstream pro-proliferative pathways. More recent studies have unveiled a second, distinct mechanism: this compound acts as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[1] This degradation leads to the inhibition of nuclear export and ultimately triggers apoptosis.[1]
These multifaceted effects on cellular processes make live-cell imaging an invaluable tool for elucidating the dynamic cellular responses to this compound treatment. This document provides detailed application notes and protocols for monitoring the key effects of this compound in real-time, including the induction of apoptosis, disruption of nuclear transport, and degradation of nucleoporins.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and mechanistic effects of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| OCI-AML-3 | Acute Myeloid Leukemia | ~0.1 | Sensitive to TRIM21-mediated effects. |
| JURKAT | Acute T-cell Leukemia | ~0.1 | Sensitive to TRIM21-mediated effects. |
| HCT-116 | Colorectal Carcinoma | Not specified | Known to be sensitive to this compound. |
| A2780 | Ovarian Carcinoma | Not specified | Sensitive to this compound. |
| H3255 | Non-Small Cell Lung Cancer | Not specified | Erlotinib-sensitive line, useful for apoptosis studies. |
| H2030 | Non-Small Cell Lung Cancer | Not specified | Erlotinib-refractory line, useful as a control for apoptosis studies. |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Condition | EC50 (µM) | Fold Increase in EC50 (TRIM21 KO vs. WT) |
| OCI-AML-3 | Wild-Type (WT) | ~0.1 | >100-fold |
| OCI-AML-3 | TRIM21 Knockout (KO) | >10 | |
| JURKAT | Wild-Type (WT) | ~0.1 | >100-fold |
| JURKAT | TRIM21 Knockout (KO) | >10 |
Table 2: TRIM21-Dependent Cytotoxicity of this compound. The half-maximal effective concentration (EC50) values demonstrate the concentration of this compound required to induce 50% of its maximal cytotoxic effect. The dramatic increase in EC50 in TRIM21 knockout cells highlights the critical role of this E3 ligase in the drug's mechanism of action.
Mandatory Visualizations
References
Flow Cytometry Analysis of BMS-214662-Treated Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662 is a potent small molecule inhibitor with demonstrated cytotoxic activity against a broad spectrum of cancer cell lines.[1] Initially identified as a farnesyltransferase inhibitor (FTI), its primary mechanism was thought to be the disruption of Ras protein localization and function by preventing its farnesylation, a critical post-translational modification for its membrane association and signaling activity. This inhibition of the Ras signaling pathway was believed to be a key contributor to its anti-tumor effects.
However, further research has revealed a novel and distinct mechanism of action for this compound. It has been identified as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21. This leads to the inhibition of nuclear export and ultimately triggers apoptosis. This TRIM21-mediated activity is independent of its farnesyltransferase inhibitory function and is a key driver of its potent apoptotic effects.
The apoptotic cascade initiated by this compound involves the upregulation of the BH3-only protein PUMA, leading to the activation of the pro-apoptotic proteins Bax and Bak. This is accompanied by a reduction in the levels of the anti-apoptotic protein Mcl-1. These events culminate in the loss of mitochondrial membrane potential, cytochrome c release, and the activation of caspases, ultimately leading to programmed cell death.
Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. This powerful technique allows for the high-throughput, quantitative analysis of individual cells within a population, providing critical insights into the drug's effects on cell cycle progression, apoptosis induction, and the expression of key signaling proteins. These application notes provide detailed protocols for the flow cytometric analysis of cancer cells treated with this compound.
Data Presentation
The following tables provide a structured summary of expected quantitative data from flow cytometry analysis of cancer cells treated with this compound.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 | 2 ± 0.5 |
| This compound (X µM) | 65 ± 5.1 | 15 ± 2.8 | 10 ± 1.9 | 10 ± 1.8 |
| This compound (2X µM) | 70 ± 6.3 | 10 ± 2.2 | 5 ± 1.5 | 15 ± 2.5 |
Table 2: Apoptosis Analysis (Annexin V / PI Staining)
| Treatment Group | Viable (Annexin V- / PI-) (%) | Early Apoptotic (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic (Annexin V+ / PI+) (%) | Necrotic (Annexin V- / PI+) (%) |
| Vehicle Control | 95 ± 3.5 | 2 ± 0.8 | 1 ± 0.4 | 2 ± 0.7 |
| This compound (X µM) | 70 ± 6.8 | 15 ± 2.9 | 10 ± 2.1 | 5 ± 1.2 |
| This compound (2X µM) | 50 ± 8.2 | 25 ± 4.1 | 20 ± 3.5 | 5 ± 1.4 |
Table 3: Intracellular Protein Expression
| Treatment Group | PUMA MFI | Activated Caspase-3 MFI | Mcl-1 MFI |
| Vehicle Control | 100 ± 12.5 | 50 ± 8.9 | 500 ± 45.2 |
| This compound (X µM) | 350 ± 30.1 | 250 ± 25.6 | 200 ± 28.7 |
| This compound (2X µM) | 500 ± 42.8 | 450 ± 38.4 | 100 ± 15.3 |
| (MFI: Mean Fluorescence Intensity) |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound in cancer cells.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cells in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment and recovery.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions.
Protocol for Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells from the original culture medium, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for PI (typically excited at 488 nm and emission collected at ~617 nm).
Protocol for Apoptosis Detection using Annexin V and PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest the cells as described in the cell cycle analysis protocol (Section 2.1).
-
Washing: Wash the cells once with ice-cold PBS and once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock). Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC and PI.
Protocol for Intracellular Protein Staining
This protocol is for the detection of intracellular proteins such as PUMA, activated Caspase-3, or Mcl-1.
-
Cell Harvesting and Surface Staining (Optional): Harvest cells as described previously. If staining for surface markers, perform this step according to standard protocols.
-
Fixation: Resuspend the cells in 100 µL of Fixation Buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS) and incubate for 15 minutes at room temperature.
-
Intracellular Staining: Add the fluorochrome-conjugated primary antibody against the protein of interest to the permeabilized cells.
-
Incubation: Incubate for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Resuspension: Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA) for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the fluorochrome used.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-214662 Concentration for Cell Viability Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-214662 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTI).[1] Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to specific proteins, a process known as prenylation. This modification is vital for the proper localization and function of these proteins within the cell, including the Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival.[2][3] By inhibiting farnesyltransferase, this compound disrupts the function of these proteins, leading to impaired cell growth and survival, particularly in cancer cells.[3] More recent research has also identified this compound as a molecular glue that induces the degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21, leading to cell death.[4]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: Based on preclinical studies, a broad concentration range is recommended to determine the optimal inhibitory concentration for your specific cell line. A good starting point is a serial dilution from 1 nM to 10 µM. Several studies have shown potent activity in the nanomolar to low micromolar range. For example, in B-cell chronic lymphocytic leukemia cells, low concentrations (<1 µM) were shown to prevent farnesylation. In myeloma cell lines, concentrations of 75 nM, 0.3 µM, and 1 µM were used to demonstrate inhibition of protein farnesylation. The IC50 value for H-Ras and K-Ras inhibition has been reported to be 1.3 nM and 8.4 nM, respectively.
Q3: My cell viability results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors. Ensure even cell seeding by thoroughly mixing your cell suspension before and during plating. Pipetting errors can be minimized by calibrating your pipettes regularly and using fresh tips for each replicate. Incomplete mixing of assay reagents with the cell culture medium can also lead to inconsistencies. Finally, be mindful of "edge effects" in microplates, where wells on the perimeter are more prone to evaporation; it is good practice to fill these outer wells with sterile PBS or media and not use them for experimental data.
Q4: I am observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound. Why is this happening?
A4: This phenomenon is often an artifact of the assay itself. At high concentrations, this compound may precipitate out of the solution, and these precipitates can interfere with the optical readings of common colorimetric assays like MTT, leading to an artificially high signal. It is also possible for the compound to directly interact with the assay reagent, causing a chemical reaction that mimics a viable cell signal. Visually inspect your wells for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or consider a different assay type.
Q5: Should I be concerned about the stability of this compound in my cell culture medium?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Cell line may be resistant to this compound. | - Try a different cell line with known sensitivity. - Increase the concentration range of this compound. |
| Insufficient incubation time. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Drug inactivity. | - Ensure the proper storage of this compound stock solutions (-20°C or -80°C). - Prepare fresh dilutions for each experiment. | |
| Inconsistent dose-response curve | Incorrect drug dilutions. | - Prepare fresh serial dilutions for each experiment. - Verify the concentration of the stock solution. |
| Compound precipitation at high concentrations. | - Visually inspect wells for precipitates. - Consider using a lower concentration range or a different solvent. - Switch to an assay less prone to interference from precipitates (e.g., a luminescence-based assay like CellTiter-Glo). | |
| High background signal in control wells | Vehicle (e.g., DMSO) toxicity. | - Ensure the final vehicle concentration is non-toxic to the cells (typically <0.5% for DMSO). - Run a vehicle-only control to assess its effect on cell viability. |
| Contamination of cell culture. | - Regularly check cell cultures for microbial contamination. |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using MTT
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
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Trypsinize and count cells, ensuring they are in the exponential growth phase.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
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Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
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Incubation:
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Protocol 2: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This method measures ATP levels as an indicator of metabolically active cells and can be less prone to compound interference.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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White, opaque 96-well plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Luminometer
Procedure:
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Cell Seeding and Treatment:
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Follow steps 1 and 2 from Protocol 1, using a white, opaque 96-well plate suitable for luminescence readings.
-
-
Incubation:
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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-
Assay Procedure:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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-
Data Acquisition:
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Measure the luminescence using a luminometer.
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Visualizations
Caption: Farnesyltransferase inhibition pathway of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Preclinical antitumor activity of this compound, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results with BMS-214662
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-214662. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent IC50 values for this compound across different cancer cell lines?
Inconsistent IC50 values for this compound are likely due to its dual mechanism of action and the inherent biological variability between cell lines. This compound functions not only as a farnesyltransferase inhibitor (FTI) but also as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21.[1][2][3]
Troubleshooting Steps:
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Assess TRIM21 Expression: The cytotoxic effects of this compound as a molecular glue are highly correlated with the expression levels of TRIM21.[1][2] Cell lines with high TRIM21 expression are more sensitive to the nucleoporin degradation effects of the compound. We recommend quantifying TRIM21 mRNA and protein levels in your panel of cell lines.
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Evaluate Farnesyltransferase (FTase) Activity: The sensitivity of cell lines to the FTI activity of this compound will depend on their reliance on farnesylated proteins, such as Ras, for survival and proliferation.
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Consider Genetic Background: The mutational status of genes in the Ras signaling pathway (e.g., KRAS, HRAS) can influence the cellular response to FTase inhibition.
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Standardize Experimental Conditions: As with any in vitro assay, variability can be introduced by differences in cell passage number, confluency, serum concentration, and assay duration. Ensure these parameters are consistent across experiments.
2. My experimental results with this compound are not consistent with previously published data. What could be the cause?
Discrepancies between your results and published findings can stem from the compound's dual mechanism of action, as well as subtle differences in experimental protocols.
Troubleshooting Workflow:
References
BMS-214662 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-214662. The information addresses potential off-target effects of this farnesyltransferase inhibitor in cancer cell lines.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing high cytotoxicity in cancer cell lines that are not known to be dependent on Ras signaling?
Answer: While this compound is a potent farnesyltransferase inhibitor (FTI) targeting Ras protein processing, recent findings indicate a significant off-target mechanism that contributes to its cytotoxicity. This compound can act as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[1] This disruption of the nuclear pore complex leads to inhibition of nuclear export and ultimately, cell death.[1] Therefore, the cytotoxic effects you are observing may be independent of the cell line's Ras mutation status and more dependent on the expression and activity of TRIM21.[1] It has been noted that the clinical activity of farnesyl transferase inhibitors is not always dependent on the ras mutation status.[2]
Question: My experimental results with this compound are inconsistent across different cell lines, even those with similar Ras mutations. What could be the cause?
Answer: The inconsistency in your results could be due to varying levels of TRIM21 expression across your cell lines. Sensitivity to the off-target effects of this compound has been shown to correlate with high expression of TRIM21.[1] Cell lines with high TRIM21 expression are more susceptible to the this compound-induced degradation of nucleoporins, leading to greater cytotoxicity. We recommend performing a baseline assessment of TRIM21 protein levels in your panel of cell lines to see if this correlates with the observed sensitivity to this compound.
Question: I am observing unexpected cellular phenotypes, such as altered nuclear morphology or protein localization, that are not typically associated with farnesyltransferase inhibition. How can I investigate this?
Answer: The observed phenotypes are likely a consequence of the off-target effect of this compound on the nuclear pore complex. The degradation of nucleoporins can disrupt nuclear trafficking, leading to the mislocalization of proteins and changes in nuclear structure. To investigate this, you can perform immunofluorescence staining for key nucleoporins (e.g., NUP98) and other nuclear transport machinery components to assess their integrity after this compound treatment. You can also use cell imaging techniques to monitor the localization of known nuclear and cytoplasmic proteins.
Frequently Asked Questions (FAQs)
What is the primary on-target mechanism of action for this compound?
This compound is a potent and selective inhibitor of farnesyltransferase (FTase). By inhibiting this enzyme, it blocks the farnesylation of proteins, most notably the Ras family of small GTPases (H-Ras and K-Ras). Farnesylation is a crucial post-translational modification that allows Ras proteins to anchor to the cell membrane, a requirement for their signaling function in cell proliferation and survival.
What is the key off-target mechanism of this compound?
Recent evidence has identified this compound as a molecular glue that induces the degradation of nucleoporins. It accomplishes this by coopting the E3 ubiquitin ligase TRIM21 to target these nuclear pore proteins for proteasomal degradation. This leads to impaired nuclear export and subsequent cell death. This off-target activity is a significant contributor to the compound's overall cytotoxicity.
How selective is this compound for farnesyltransferase?
This compound is highly selective for farnesyltransferase. It is reported to be over 1000-fold more selective for farnesyltransferase than for the related enzyme geranylgeranyltransferase I.
What are the reported dose-limiting toxicities of this compound in clinical trials?
Phase I clinical trials of this compound, both as a single agent and in combination with other chemotherapeutics, have identified several dose-limiting toxicities. These primarily include gastrointestinal issues such as nausea, vomiting, and diarrhea. Other significant toxicities observed at higher doses include reversible elevation of liver transaminases (transaminitis), neutropenia, thrombocytopenia, and renal toxicity.
Is the cytotoxic activity of this compound dependent on the Ras mutation status of the cancer cell line?
No, the cytotoxic activity of this compound is not strictly dependent on the presence of a mutant Ras oncogene. While it can reverse the phenotype of H-Ras-transformed cells, it demonstrates broad-spectrum cytotoxicity against a variety of human tumor cell lines irrespective of their Ras mutation status. This broad activity is likely due to the contribution of its off-target effects, particularly the TRIM21-mediated degradation of nucleoporins.
Quantitative Data Summary
Table 1: On-Target Activity of this compound (Farnesyltransferase Inhibition)
| Target | IC50 | Cell Line/System |
| H-Ras Farnesylation | 1.3 nM | In vitro assay |
| K-Ras Farnesylation | 8.4 nM | In vitro assay |
| Geranylgeranylation of Ras-CVLL | 1.3 µM | In vitro assay |
| Geranylgeranylation of K-Ras | 2.3 µM | In vitro assay |
Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Histology | Noted Sensitivity/Activity |
| A2780 | Human Ovarian Carcinoma | Good potency in soft agar growth assays |
| HCT-116 | Human Colon Carcinoma | Good potency in soft agar growth assays; curative responses in xenografts |
| HT-29 | Human Colon Carcinoma | Curative responses in xenografts |
| MiaPaCa | Human Pancreatic Carcinoma | Curative responses in xenografts |
| Calu-1 | Human Lung Carcinoma | Curative responses in xenografts |
| EJ-1 | Human Bladder Carcinoma | Curative responses in xenografts |
| OCI-AML-3 | Acute Myeloid Leukemia | Rapid cell death induced |
| Jurkat | T-cell Leukemia | Highly sensitive to cytotoxicity |
Experimental Protocols
Protocol 1: Farnesyltransferase Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from methodologies used in clinical trials to assess the on-target activity of this compound.
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Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Cell Lysis: Wash the isolated PBMCs with phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the total protein concentration of the cell lysates using a Bradford or BCA protein assay.
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Farnesyltransferase Assay:
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Prepare a reaction mixture containing the cell lysate, a fluorescently labeled farnesyl pyrophosphate (FPP) analogue, and a biotinylated peptide substrate (e.g., a C-terminal Ras peptide).
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Incubate the reaction mixture at 37°C to allow the farnesyltransferase in the lysate to catalyze the transfer of the fluorescent FPP to the biotinylated peptide.
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Stop the reaction and transfer the mixture to a streptavidin-coated microplate.
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After incubation and washing steps to capture the biotinylated peptide, measure the fluorescence intensity.
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The fluorescence intensity is proportional to the farnesyltransferase activity.
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Data Analysis: Compare the farnesyltransferase activity in PBMCs from this compound-treated samples to that of untreated controls to determine the percent inhibition.
Protocol 2: Western Blot Analysis of Unfarnesylated HDJ-2
This protocol provides a method to assess the accumulation of an unfarnesylated substrate as a surrogate marker for farnesyltransferase inhibition.
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Cell Treatment and Lysis: Treat cancer cell lines with varying concentrations of this compound for a specified time. Harvest and lyse the cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with a primary antibody specific for HDJ-2. Unfarnesylated HDJ-2 will migrate slower than the farnesylated form, resulting in a doublet or a shifted band.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for both the farnesylated and unfarnesylated forms of HDJ-2 to determine the extent of farnesyltransferase inhibition.
Protocol 3: Immunofluorescence Staining for Nucleoporin Degradation
This protocol is designed to visualize the off-target effect of this compound on the nuclear pore complex.
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Cell Culture and Treatment: Grow cancer cell lines on glass coverslips and treat with this compound or a vehicle control for the desired time.
-
Fixation and Permeabilization:
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Wash the cells with PBS.
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Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
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Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against a specific nucleoporin (e.g., NUP98) overnight at 4°C.
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Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
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Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
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Mount the coverslips onto microscope slides.
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Visualize the cells using a fluorescence or confocal microscope.
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Analyze the images to assess the intensity and localization of the nucleoporin signal at the nuclear envelope. A decrease in signal intensity in the this compound-treated cells is indicative of degradation.
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Visualizations
Caption: On-target mechanism of this compound.
References
Technical Support Center: Overcoming BMS-214662 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BMS-214662 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, which was previously sensitive to this compound, is now showing resistance. What is the most likely mechanism?
A1: Recent studies have revealed that the primary cytotoxic mechanism of this compound is not solely due to farnesyltransferase inhibition but rather its function as a molecular glue. It induces the degradation of nucleoporin proteins through the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and subsequent cell death.[1][2] Therefore, the most probable cause of acquired resistance is the downregulation or loss of TRIM21 expression in your cell line.[1]
Troubleshooting Steps:
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Assess TRIM21 Expression: Compare TRIM21 protein levels between your sensitive and resistant cell line clones using Western blotting.
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Gene Expression Analysis: Use quantitative PCR (qPCR) to check for changes in TRIM21 mRNA levels.
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Rescue Experiment: If you have a resistant cell line with low TRIM21, transiently or stably overexpress TRIM21. A restoration of sensitivity to this compound would confirm this resistance mechanism.
Q2: I am screening a panel of new cell lines for this compound sensitivity and observe a wide range of responses. How can I predict which cell lines will be sensitive?
A2: The sensitivity of cancer cell lines to this compound is strongly correlated with high expression of TRIM21.[1] Cell lines with robust TRIM21 expression are more likely to be sensitive to the drug's cytotoxic effects. Conversely, cell lines with low or undetectable TRIM21 levels are often resistant.[1]
Experimental Approach to Predict Sensitivity:
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Before initiating large-scale screening, perform a baseline expression analysis of TRIM21 across your cell line panel. This can be done at the protein level (Western blot) or mRNA level (qPCR or analysis of existing transcriptomic data). This will allow you to stratify your cell lines by potential sensitivity.
Q3: Could alternative prenylation pathways be contributing to resistance to this compound?
A3: While the primary mechanism of this compound's cytotoxicity is now known to be TRIM21-dependent nucleoporin degradation, it was initially developed as a farnesyltransferase inhibitor (FTI). For classical FTIs, a known resistance mechanism is the alternative prenylation of key protein targets (like K-Ras) by geranylgeranyltransferase-I (GGTase-I). Although less likely to be the primary driver of resistance to this compound's apoptotic effects, it could be a contributing factor, especially if cell survival is only partially restored.
Troubleshooting Steps:
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Inhibit GGTase-I: Treat your resistant cells with a combination of this compound and a GGTase-I inhibitor (GGTI). If this combination restores cytotoxicity, it suggests that alternative prenylation plays a role.
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Assess Protein Prenylation Status: Use Western blotting to examine the prenylation status of known farnesylated proteins (e.g., HDJ-2) and geranylgeranylated proteins. In resistant cells treated with this compound, you might observe a shift from farnesylation to geranylgeranylation of some proteins.
Q4: My cells are resistant to this compound. Are there any combination strategies that might overcome this resistance?
A4: Given the primary resistance mechanism, strategies should focus on either restoring the TRIM21-mediated degradation pathway or targeting parallel survival pathways.
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For TRIM21-Low Cells: Unfortunately, if TRIM21 is absent, this compound's primary cytotoxic effect is lost. In this case, consider alternative therapeutic strategies.
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Targeting Downstream Effects: While the initial apoptotic trigger may be lost, cells might still be vulnerable to the inhibition of farnesyltransferase. Combining this compound with inhibitors of pathways that are activated in response to FTI treatment, such as the Rho/ROCK pathway, could be effective. Farnesyltransferase inhibitors have also been shown to overcome resistance to other drugs, like taxanes.
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Combination with Other Therapies: In non-small cell lung cancer models, the FTI tipifarnib has been shown to overcome adaptive resistance to EGFR tyrosine kinase inhibitors like osimertinib. This suggests that in certain contexts, combining this compound with other targeted therapies could be a viable strategy.
Quantitative Data Summary
Table 1: this compound Dose Escalation and Dose-Limiting Toxicities (DLT) in Clinical Trials
| Dose (mg/m²) | Administration Schedule | DLTs Observed | Maximum Tolerated Dose (MTD) | Reference |
| 36 - 225 | 1-hour IV infusion every 21 days | Nausea/vomiting, diarrhea (at 225 mg/m²) | Not explicitly stated, but 225 mg/m² showed DLTs | |
| 42 - 157 | 1-hour IV bolus weekly | Nausea, vomiting, diarrhea, hypokalemia, cardiovascular problems (at 157 mg/m²) | 118 mg/m² | |
| 300 | 24-hour continuous IV infusion weekly | No DLTs observed at this dose | Not identified | |
| up to 225 | In combination with Cisplatin | Hepatic transaminase elevation, nausea, vomiting, diarrhea, renal failure | 200 mg/m² | |
| up to 160 | In combination with Paclitaxel and Carboplatin | Neutropenia, thrombocytopenia, nausea, vomiting | 160 mg/m² |
Experimental Protocols
Protocol 1: Western Blot for TRIM21 Expression
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Cell Lysis:
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Wash cell pellets of both sensitive and resistant cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
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-
Sample Preparation:
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Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
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Boil samples at 95°C for 5 minutes.
-
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SDS-PAGE and Transfer:
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Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
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Run the gel to separate proteins by size.
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Transfer the separated proteins to a PVDF membrane.
-
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against TRIM21 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the formation of formazan.
-
-
Absorbance Measurement:
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If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control to determine the percentage of viable cells.
-
Plot the results to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Vehicle Control for In Vitro Studies with BMS-214662
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of vehicle controls for in vitro experiments involving the farnesyltransferase inhibitor, BMS-214662.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound in in vitro studies.[1][2] However, it is crucial to use a final concentration of DMSO in the cell culture medium that is as low as possible to avoid off-target effects.
Q2: What is the mechanism of action of this compound?
A2: Originally identified as a farnesyltransferase inhibitor (FTI)[3][4][5], recent studies have revealed that this compound also acts as a molecular glue. It induces the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins, leading to the inhibition of nuclear export and ultimately cell death. This cytotoxic mechanism is independent of its farnesyltransferase inhibition activity.
Q3: Why is the choice of vehicle control important for experiments with this compound?
A3: The vehicle control is critical for distinguishing the specific effects of this compound from any non-specific effects of the solvent. DMSO, while a common solvent, is not inert and can impact various cellular processes, including gene expression, epigenetic modifications, and cell viability, especially at higher concentrations. Therefore, a proper vehicle control is essential for accurate data interpretation.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as feasible, ideally below 0.1%. For sensitive cell lines or long-term exposure experiments, a final DMSO concentration of 0.05% or lower is recommended. It is imperative to determine the tolerance of your specific cell line to DMSO.
Q5: How can I validate my vehicle control?
A5: To validate your vehicle control, you should perform a set of control experiments. This includes treating your cells with the vehicle (e.g., DMSO) at the same final concentration used to deliver this compound and comparing the cellular response to untreated cells. Key parameters to assess include cell viability, morphology, and the expression of key genes or proteins in the signaling pathway of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in the vehicle control group. | The final concentration of DMSO is too high for your cell line. | Perform a dose-response experiment to determine the maximum tolerated concentration of DMSO for your specific cells. Lower the final DMSO concentration in your experiments to a non-toxic level (ideally ≤ 0.1%). |
| Unexpected changes in gene or protein expression in the vehicle control group. | DMSO is known to alter the expression of various genes and can affect the epigenetic landscape. | Acknowledge the potential for DMSO-induced changes. If the pathway of interest is affected, consider alternative solvents or reducing the DMSO concentration. Always compare the this compound treated group to the vehicle control group, not to untreated cells. |
| This compound appears to have no effect at expected concentrations. | The compound may have precipitated out of solution. | Ensure that the stock solution of this compound in DMSO is fully dissolved before diluting it into the aqueous culture medium. Visually inspect for any precipitation. Consider preparing fresh stock solutions. |
| Inconsistent results between experiments. | Variability in the final DMSO concentration or in the handling of the compound. | Standardize the protocol for preparing and diluting the this compound stock solution to ensure a consistent final DMSO concentration in all experiments. |
Quantitative Data Summary
The following table summarizes the reported effects of DMSO on cellular systems, highlighting the importance of using the lowest effective concentration.
| DMSO Concentration | Observed Effects in In Vitro Studies | Reference |
| >5% | Induction of apoptosis markers (cleavage of caspase-3 and PARP-1). | |
| 2% | Inhibition of cytochrome P450 isoforms (CYP2C9, CYP2C19, CYP2E1, CYP3A4). | |
| 0.5% | Significant toxicity (~25% cell death) in human fibroblast-like synoviocytes after 24 hours. | |
| 0.1% | Can induce alterations in microRNA and the epigenetic landscape. Considered a potential upper limit for many cell lines. | |
| < 0.05% | Generally considered safe for most in vitro applications with minimal impact on cell viability and function. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Vehicle Control Validation Assay
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Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Vehicle Preparation: Prepare serial dilutions of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO. Include an untreated control group (medium only).
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Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assessment: Evaluate cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®). Additionally, assess cell morphology via microscopy and, if necessary, analyze key gene or protein expression levels.
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Analysis: Determine the highest concentration of DMSO that does not significantly affect the measured parameters compared to the untreated control. This concentration should be used as the vehicle control in your this compound experiments.
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Workflow for selecting an appropriate vehicle control.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Use of Farnesyl Transferase Inhibitors in an Ageing Model in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor this compound induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of the farnesyltransferase inhibitor this compound given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-214662 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side effects during in vivo experiments with BMS-214662. The information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers guidance for identifying and managing specific side effects observed during in vivo studies with this compound.
Issue 1: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)
Symptoms:
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Nausea/Vomiting: Retching, emesis, reduced food intake.
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Diarrhea: Increased frequency of loose, watery stools.
Troubleshooting Steps:
-
Confirm and Grade Severity:
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Monitor animal behavior for signs of nausea (e.g., pica, conditioned taste aversion).
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Quantify the frequency and volume of emesis if applicable to the animal model.
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Assess stool consistency and frequency to grade the severity of diarrhea.
-
-
Dose and Schedule Adjustment:
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Review the current dosage and administration schedule. Dose-limiting toxicities (DLTs), including nausea, vomiting, and diarrhea, have been observed in clinical trials at doses of 157 mg/m² given as a 1-hour infusion.[1]
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Consider reducing the dose of this compound in subsequent cohorts.
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Explore alternative administration schedules. A 24-hour continuous infusion has been shown to be better tolerated than a 1-hour bolus infusion.[1]
-
-
Supportive Care:
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Ensure adequate hydration and nutrition. Provide supportive fluids (e.g., subcutaneous saline) if dehydration is suspected.
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For diarrhea, consider the use of anti-diarrheal agents such as loperamide. A standard approach is an initial dose followed by subsequent doses after each loose stool.[1][2][3]
-
For nausea and vomiting, prophylactic administration of anti-emetics may be necessary. Combination therapy with a 5-HT3 receptor antagonist (e.g., ondansetron), a steroid (e.g., dexamethasone), and an NK1 receptor antagonist (e.g., aprepitant) is a standard of care for preventing chemotherapy-induced nausea and vomiting.
-
Issue 2: Electrolyte Imbalance (Hypokalemia)
Symptoms:
-
Often asymptomatic in mild cases.
-
Severe cases can lead to muscle weakness, lethargy, and cardiac arrhythmias.
Troubleshooting Steps:
-
Monitor Serum Potassium:
-
Routinely monitor serum potassium levels, especially in animals exhibiting signs of gastrointestinal toxicity, as this can exacerbate potassium loss. Hypokalemia was a dose-limiting toxicity observed at 157 mg/m² in a 1-hour infusion clinical trial.
-
-
Potassium Supplementation:
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For mild to moderate hypokalemia, oral potassium supplementation can be administered.
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In cases of severe hypokalemia or when oral administration is not feasible due to vomiting, intravenous potassium infusion should be considered. Administration should be slow to avoid cardiac complications.
-
-
Assess Magnesium Levels:
-
Hypomagnesemia can contribute to and worsen hypokalemia. Therefore, it is advisable to also monitor and, if necessary, supplement magnesium levels.
-
Issue 3: Hepatotoxicity (Elevated Liver Enzymes)
Symptoms:
-
Typically asymptomatic, detected through routine blood work.
-
Reversible grade 3 transaminitis has been reported in clinical trials.
Troubleshooting Steps:
-
Monitor Liver Function:
-
Perform regular monitoring of liver enzymes (ALT, AST) and bilirubin.
-
-
Discontinuation and Dose Modification:
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The primary management for drug-induced liver injury is the discontinuation of the causative agent.
-
If this compound is suspected to be the cause of elevated liver enzymes, consider pausing treatment until levels return to baseline or near-baseline.
-
Re-initiate treatment at a lower dose or consider a different administration schedule.
-
-
Supportive Care:
-
While there are no specific antidotes for most drug-induced liver injuries, supportive care is crucial.
-
In some cases of drug-induced autoimmune-like hepatitis, corticosteroids may be considered.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its side effects?
A1: Initially identified as a farnesyltransferase inhibitor (FTI), recent research has revealed that this compound acts as a molecular glue. It induces the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins. This leads to the inhibition of nuclear export and ultimately cell death. While its FTI activity may contribute to some effects, the TRIM21-mediated cytotoxicity is a key driver of its action and likely contributes to its toxicity profile.
Q2: What are the most common dose-limiting toxicities (DLTs) of this compound?
A2: In a phase I clinical trial with a 1-hour infusion, DLTs occurred at a dose of 157 mg/m² and included nausea, vomiting, diarrhea, hypokalemia, and cardiovascular problems. The maximum tolerated dose (MTD) for this schedule was determined to be 118 mg/m².
Q3: Can changing the infusion schedule of this compound mitigate its side effects?
A3: Yes, evidence from clinical trials suggests that the toxicity profile of this compound can be improved with prolonged exposure. A 24-hour continuous infusion was better tolerated than a 1-hour bolus infusion, and no MTD was identified with the 24-hour schedule in the reported study.
Q4: Are there any known agents that can be co-administered to specifically counteract this compound toxicity?
A4: Currently, there are no published studies on specific agents to counteract this compound toxicity. However, based on its known side effects, co-administration with standard supportive care agents is recommended. This includes anti-emetics for nausea and vomiting, anti-diarrheals for diarrhea, and electrolyte supplementation for hypokalemia.
Q5: How should I proceed if I observe severe, unexpected toxicities in my animal model?
A5: In the event of severe or unexpected toxicities, it is crucial to:
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Immediately pause the administration of this compound.
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Provide appropriate supportive care to stabilize the animal.
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Conduct a thorough investigation to rule out other potential causes of the observed toxicities.
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If the toxicity is deemed to be caused by this compound, consider a significant dose reduction or a change in the administration schedule for future experiments.
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Report the findings to the relevant institutional animal care and use committee.
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound (1-Hour Infusion)
| Dose Level (mg/m²) | Number of Patients | DLTs Observed |
| 42 | 1 | None |
| 56 | 3 | None |
| 84 | 3 | None |
| 118 | 13 | None |
| 157 | 6 | Nausea, vomiting, diarrhea, hypokalemia, cardiovascular problems (in 3 patients) |
Data from a Phase I study in patients with acute leukemias and high-risk myelodysplastic syndromes.
Table 2: Recommended Dosing for this compound in Clinical Trials
| Indication | Administration Schedule | Recommended Dose (mg/m²) | Reference |
| Advanced Solid Tumors | 1-hour IV infusion every 21 days | 200 | |
| Acute Leukemias/MDS | 1-hour IV infusion weekly | 118 (MTD) | |
| Advanced Solid Tumors | 24-hour continuous IV infusion weekly | Not established |
Experimental Protocols
Protocol 1: Prophylactic Management of Gastrointestinal Toxicity in a Murine Xenograft Model
Objective: To evaluate the efficacy of a standard anti-emetic and anti-diarrheal regimen in mitigating this compound-induced gastrointestinal side effects.
Methodology:
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Animal Model: Athymic nude mice bearing human tumor xenografts (e.g., HCT-116).
-
Groups (n=10 per group):
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Group A: Vehicle control.
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Group B: this compound alone.
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Group C: this compound + Anti-emetic cocktail (Ondansetron + Dexamethasone).
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Group D: this compound + Loperamide.
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Group E: this compound + Anti-emetic cocktail + Loperamide.
-
-
Dosing and Administration:
-
This compound: Administer at a dose known to cause sub-lethal toxicity.
-
Anti-emetic cocktail: Administer 30 minutes prior to this compound.
-
Loperamide: Administer 1 hour after this compound, with subsequent doses as needed based on stool monitoring.
-
-
Monitoring:
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Daily body weight and food intake.
-
Stool consistency and frequency (scored daily).
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Behavioral assessment for signs of nausea.
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Tumor volume measurements twice weekly.
-
-
Endpoint Analysis:
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Compare changes in body weight, food consumption, and diarrhea scores between groups.
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Assess for any impact of the supportive care agents on the anti-tumor efficacy of this compound.
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Protocol 2: Evaluation of Dose and Schedule Modification on Tolerability
Objective: To compare the tolerability of a bolus versus a prolonged administration schedule of this compound.
Methodology:
-
Animal Model: Healthy BALB/c mice.
-
Groups (n=10 per group):
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Group A: Vehicle control.
-
Group B: this compound - Bolus intravenous injection (total dose X).
-
Group C: this compound - 24-hour intravenous infusion via osmotic pump (total dose X).
-
-
Dosing: The total dose (X) should be consistent between the bolus and infusion groups.
-
Monitoring:
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Daily clinical observations and body weight for 14 days.
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Blood collection at baseline, 24 hours, and day 7 for complete blood count and serum chemistry (including potassium and liver enzymes).
-
-
Endpoint Analysis:
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Compare body weight changes, clinical signs of toxicity, and hematological and biochemical parameters between the two administration schedules.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Troubleshooting workflow for in vivo side effects.
Caption: Experimental workflow for testing a mitigating agent.
References
Addressing solubility issues of BMS-214662 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-214662. The following information is intended to address common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its mechanisms of action?
This compound is a potent small molecule inhibitor with a dual mechanism of action, making it a valuable tool for cancer research.
-
Farnesyltransferase Inhibition: this compound is a highly potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins, including the Ras family of oncoproteins. By inhibiting farnesylation, this compound prevents the localization of Ras to the cell membrane, thereby blocking its signaling activity and inducing apoptosis in cancer cells.
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Molecular Glue Activity: More recent studies have identified a novel mechanism of action for this compound. It acts as a "molecular glue," inducing a new interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins (NUPs). This leads to the ubiquitination and subsequent proteasomal degradation of NUPs, disrupting nuclear transport and ultimately causing cell death.
Q2: What are the known solubility characteristics of this compound?
This compound is a hydrophobic compound and is poorly soluble in aqueous solutions. For in vitro and preclinical studies, it is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in aqueous media for experimental use.
Q3: I am observing precipitation when diluting my this compound stock solution in aqueous media. What can I do?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Vortexing and Sonication: After diluting the stock solution, vortex the solution vigorously. Gentle sonication in a water bath for a short period can also help to redissolve any precipitate.
-
Warming the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of this compound and other components in your media.
-
Use of Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to the culture medium can help to maintain the solubility of hydrophobic compounds.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The compound has very low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO (be mindful of cellular toxicity). 3. Use a co-solvent system (e.g., DMSO/PEG400 mixture for stock). 4. Perform serial dilutions. |
| The solution is cloudy or hazy after dilution. | Micro-precipitation or formation of a colloidal suspension. | 1. Vortex vigorously and sonicate briefly. 2. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles (note: this will reduce the effective concentration). 3. Consider the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD). |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | 1. Prepare a fresh stock solution from solid material. 2. Standardize the solution preparation protocol, including solvent volumes, mixing times, and temperature. 3. Always prepare the final working solution fresh before each experiment. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid) (Molecular Weight: 489.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 4.90 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-dilution (Optional but Recommended): To minimize precipitation, first dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 1 mM). For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 9.99 mL of medium.
-
Mixing: Immediately after adding the this compound solution, mix the contents thoroughly by gentle inversion or pipetting.
-
Application: Use the freshly prepared working solution for your cell-based assays.
Note: The final DMSO concentration in the working solution should be carefully controlled and a vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Farnesyltransferase inhibition pathway of this compound.
Caption: TRIM21 molecular glue mechanism of this compound.
Caption: General experimental workflow for using this compound in vitro.
Interpreting unexpected phenotypes in BMS-214662 experiments
Welcome to the technical support center for BMS-214662. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of proteins like Ras.[1][2][3] By inhibiting FTase, this compound was shown to block the proper localization and function of farnesylated proteins, leading to anti-tumor activity.[1] However, recent groundbreaking research has identified a novel mechanism of action. This compound also functions as a molecular glue, inducing the TRIM21-mediated proteasomal degradation of multiple nucleoporin proteins.[4] This leads to the inhibition of nuclear export and ultimately, apoptosis. This dual mechanism may explain some of the previously observed potent apoptotic effects not seen with other farnesyltransferase inhibitors.
Q2: I'm observing high levels of apoptosis, even in cell lines without Ras mutations. Is this expected?
A2: Yes, this is an expected, though historically considered surprising, phenotype. The potent apoptotic activity of this compound is not solely dependent on its farnesyltransferase inhibitory activity or the Ras mutation status of the cell line. The recently discovered mechanism involving TRIM21-mediated degradation of nucleoporins provides a strong rationale for this broad-spectrum cytotoxicity. Therefore, observing significant apoptosis in Ras wild-type cells is consistent with its function as a molecular glue.
Q3: My cells are showing altered nuclear morphology and disrupted subcellular protein localization. What could be the cause?
A3: This phenotype is a direct consequence of the molecular glue function of this compound. By inducing the degradation of nucleoporins, this compound disrupts the nuclear pore complex, which is essential for regulating the transport of molecules between the nucleus and the cytoplasm. This disruption leads to the observed changes in nuclear morphology and the mislocalization of proteins that normally shuttle between these two compartments.
Q4: I am not seeing the expected inhibition of farnesylation of my target protein, yet the cells are dying. Why?
A4: There are a few possibilities. Firstly, the concentration of this compound required to inhibit farnesyltransferase can be very low (in the nanomolar range for H-Ras) and may differ between cell lines. It's possible the concentration used is sufficient to induce apoptosis via the TRIM21 pathway but not high enough to achieve complete inhibition of farnesylation of your specific protein of interest. Secondly, the apoptotic effect via nucleoporin degradation can be very potent and rapid, potentially masking the more subtle effects of farnesyltransferase inhibition. We recommend performing a dose-response curve and time-course experiment to dissect these two effects.
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: Initially, the highly apoptotic nature of this compound compared to other FTIs was considered a potential off-target effect. We now understand this is due to its distinct mechanism as a molecular glue targeting TRIM21 and nucleoporins. Therefore, what was once considered "off-target" is now recognized as a key part of its mechanism of action. Researchers should be aware that the cellular effects they observe are likely a combination of both farnesyltransferase inhibition and nucleoporin degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death in control (DMSO-treated) cells | Solvent toxicity or contamination. | Ensure the final DMSO concentration is low (<0.1%) and consistent across all treatments. Use fresh, sterile DMSO. |
| Inconsistent results between experiments | Cell line variability, passage number, or inconsistent drug preparation. | Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| No effect on cell viability | Drug inactivity, low concentration, or cell line resistance. | Verify the integrity and concentration of your this compound stock. Perform a dose-response experiment with a wide range of concentrations. Consider that some cell lines may be inherently resistant. |
| Unexpected changes in protein expression unrelated to farnesylation | Disruption of nuclear transport affecting transcription and translation. | Investigate the localization of key transcription factors and RNA-binding proteins. This is likely due to the effect of this compound on nucleoporins. |
| Difficulty in detecting inhibition of farnesylation | Antibody quality, insufficient drug concentration, or rapid protein turnover. | Validate your antibody for the specific farnesylated protein. Increase the concentration of this compound and/or reduce the treatment time to capture the initial inhibition before widespread apoptosis occurs. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay | IC50 Value | Reference |
| H-Ras Farnesylation | Enzyme Inhibition | 1.3 nM | |
| K-Ras Farnesylation | Enzyme Inhibition | 8.4 nM | |
| Geranylgeranylation (Ras-CVLL) | Enzyme Inhibition | 1.3 µM | |
| Geranylgeranylation (K-Ras) | Enzyme Inhibition | 2.3 µM |
Table 2: Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Histology | Potency | Reference |
| A2780 | Ovarian Carcinoma | High | |
| HCT-116 | Colon Carcinoma | High | |
| MiaPaCa-2 | Pancreatic Carcinoma | Moderate | |
| Calu-1 | Lung Carcinoma | - | |
| EJ-1 | Bladder Carcinoma | - |
Experimental Protocols
Protocol 1: Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift)
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24-48 hours. Include a positive control for farnesylation inhibition if available.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. The un-farnesylated form of the chaperone protein HDJ-2 will migrate slower than the farnesylated form.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C. Wash the membrane three times with TBST.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Farnesyltransferase Inhibition by this compound.
Caption: Molecular Glue Mechanism of this compound.
References
Technical Support Center: Best Practices for Long-Term Storage and Handling of BMS-214662
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage, handling, and experimental use of BMS-214662. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. As this compound is a benzodiazepine derivative, it is crucial to minimize exposure to humidity and light to prevent degradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[1].
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in ethanol and methanol and practically insoluble in water. For most cell-based assays, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in the cell culture medium.
Q4: What is the primary mechanism of action of this compound?
A4: this compound has a dual mechanism of action. It was initially developed as a potent inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins, thereby interfering with their localization to the cell membrane and downstream signaling[1]. More recently, this compound has been identified as a molecular glue that induces the degradation of nucleoporins by recruiting the E3 ubiquitin ligase TRIM21, leading to the inhibition of nuclear export and ultimately cell death[2][3][4].
Q5: Does the anti-tumor activity of this compound depend on the Ras mutation status of the cancer cells?
A5: While initially developed to target Ras, preclinical studies have shown that the cytotoxic and apoptotic effects of this compound are not strictly dependent on the Ras mutation status of the cancer cells. Its efficacy is, however, strongly correlated with the expression levels of TRIM21.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility Profile
| Solvent | Solubility |
| DMSO | Highly soluble |
| Ethanol | Sparingly soluble |
| Methanol | Sparingly soluble |
| Water | Insoluble |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitation in cell culture medium | The final concentration of DMSO is too high, or the compound's solubility limit in the aqueous medium is exceeded. | - Ensure the final DMSO concentration in your experiment is low (typically <0.5% v/v).- Prepare intermediate dilutions in a serum-containing medium to improve solubility before adding to the final culture.- If precipitation persists, consider using a lower working concentration of this compound. |
| Inconsistent or no biological effect | - Compound degradation: Improper storage or handling.- Low TRIM21 expression: The cell line used may have low endogenous levels of TRIM21, which is crucial for the nucleoporin degradation activity.- Incorrect dosage: The concentration used may be too low for the specific cell line. | - Verify the storage conditions of your solid compound and stock solutions.- Check the TRIM21 expression level in your cell line of interest via Western blot or qPCR.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Include a positive control cell line known to be sensitive to this compound (e.g., OCI-AML-3 or Jurkat cells). |
| Observed phenotype is different from expected farnesyltransferase inhibition effects | The observed effects may be due to the TRIM21-mediated degradation of nucleoporins, which can lead to broad and rapid disruption of cellular processes. | - Investigate markers of nuclear export inhibition and nucleoporin degradation (e.g., via Western blot for NUP88 and NUP98).- Apoptotic responses to this compound have been observed that are not typical of other farnesyltransferase inhibitors, suggesting a distinct mechanism. |
| High background in Western blots for nucleoporins | Nucleoporins are abundant proteins, which can lead to high background signals. | - Optimize antibody concentrations and blocking conditions.- Ensure complete cell lysis to release nuclear proteins.- Use a nuclear fractionation protocol to enrich for the target proteins. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add the diluted compound to the cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add an equal volume of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot for Nucleoporin Degradation
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 4 hours to observe significant degradation of NUP88 and NUP98). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the nucleoporins of interest (e.g., NUP88, NUP98) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: General experimental workflow for using this compound.
References
Technical Support Center: BMS-214662 in Immunofluorescence
Welcome to the technical support center for utilizing BMS-214662 in immunofluorescence (IF) experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers avoid common artifacts and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small molecule that has been recently identified as a molecular glue. It functions by inducing the E3 ubiquitin ligase TRIM21 to target and degrade nucleoporins, which are essential components of the nuclear pore complex.[1][2][3] This leads to the inhibition of nuclear export, causing the accumulation of proteins in the nucleus that would normally shuttle between the nucleus and the cytoplasm.[1][2]
Q2: I am observing an unusual accumulation of my protein of interest in the nucleus after this compound treatment. Is this an artifact?
A2: This is likely a direct and expected consequence of the mechanism of action of this compound. By inhibiting nuclear export, this compound causes proteins that normally transit out of the nucleus to be retained there. It is crucial to have a vehicle-only (e.g., DMSO) control to compare against, which should show the expected localization of your protein without the drug treatment.
Q3: Can this compound treatment lead to increased background staining in my immunofluorescence experiment?
A3: While this compound itself is not known to directly cause background staining, the cellular stress and apoptosis it induces can sometimes lead to non-specific antibody binding. Additionally, if the nuclear retention of your protein of interest is very strong, this intense signal could be misinterpreted as background. To mitigate this, it is important to optimize antibody concentrations and include proper controls.
Q4: What are the best positive and negative controls to use in my immunofluorescence experiment with this compound?
A4: For a robust experiment, consider the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is your baseline for normal protein localization.
-
Untreated Control: Cells that have not been exposed to either this compound or the vehicle.
-
Positive Control for Protein of Interest: A cell line known to express your protein of interest, to ensure your antibody is working correctly.
-
Negative Control for Protein of Interest: A cell line known not to express your protein of interest, or cells where the protein has been knocked down (e.g., via siRNA), to confirm antibody specificity.
-
Secondary Antibody Only Control: A sample that is not incubated with the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: An antibody of the same isotype and concentration as your primary antibody, but which does not target any known protein in your sample. This helps to assess non-specific background staining.
Troubleshooting Guide
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
| Insufficient Incubation Time | Increase the primary antibody incubation time. Overnight incubation at 4°C often yields stronger signals. |
| Protein Expression Levels | Confirm the expression of your target protein in your cell line using an orthogonal method like Western blotting. |
| Photobleaching | Minimize exposure of fluorophores to light. Use an anti-fade mounting medium. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Decrease the antibody concentration. High concentrations can lead to non-specific binding. |
| Inadequate Blocking | Increase the blocking time (e.g., to 1 hour) and/or try a different blocking agent (e.g., 5% normal goat serum if your secondary antibody was raised in goat). |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
| Autofluorescence | Examine an unstained sample under the microscope to check for endogenous fluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching kit. |
| Cell Death/Debris | This compound can induce apoptosis. Ensure you are working with healthy, sub-confluent cells and wash away dead cells and debris before fixation. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells Treated with this compound
This protocol provides a general workflow for immunofluorescence staining of adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 0.3% Triton X-100 in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary antibody solution and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add the diluted fluorophore-conjugated secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for immunofluorescence.
Caption: Troubleshooting decision tree for immunofluorescence with this compound.
References
Optimizing BMS-214662 treatment duration for maximum efficacy
Welcome to the Technical Support Center for BMS-214662. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the treatment duration of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It was initially developed as a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting FTase, this compound prevents the farnesylation of H-Ras and K-Ras, which is required for their proper localization to the cell membrane and subsequent activation of downstream signaling pathways.[1][2][3] More recent research has uncovered a novel mechanism: this compound acts as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[4][5] This leads to the inhibition of nuclear export and ultimately, apoptosis. The apoptotic effects of this compound may be more closely linked to this nucleoporin degradation pathway than to its FTase inhibitory activity.
Q2: How long should I treat my cells with this compound to see an effect?
A2: The optimal treatment duration for this compound is highly dependent on the cell type and the endpoint being measured.
-
For FTase inhibition: Inhibition of farnesyltransferase activity can be observed relatively quickly. In peripheral blood mononuclear cells (PBMCs), maximum inhibition was seen at the end of a 1-hour infusion. However, this effect is transient, with activity recovering within 24 hours due to the drug's short half-life of approximately 1.55 hours. For in vitro experiments, a short incubation of 1 to 4 hours may be sufficient to observe maximal FTase inhibition.
-
For apoptosis/cytotoxicity: The induction of apoptosis is a downstream effect and typically requires a longer treatment duration. In B-CLL cells, apoptosis was observed after 20 hours of treatment. For myeloma cell lines, cell proliferation was estimated at 24 hours. A time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is highly recommended to determine the optimal duration for your specific cell line and experimental goals.
-
For nucleoporin degradation: The degradation of nucleoporins has been observed to be rapid, with some levels reduced by half within just one hour of treatment.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound varies significantly between cell lines.
-
FTase Inhibition: The IC50 value for FTase inhibition is in the low nanomolar range (1.3 nM for H-Ras and 8.4 nM for K-Ras).
-
Apoptosis/Cytotoxicity: For inducing apoptosis, concentrations can range from the nanomolar to the low micromolar scale. For example, in B-CLL cells, low concentrations (<1 µM) were shown to induce apoptosis. In myeloma cell lines, the IC50 values for reducing cell viability after 24 hours ranged from 75 nM to 1 µM depending on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line of interest.
Q4: Is the cytotoxic effect of this compound dependent on the Ras mutation status of the cell line?
A4: Not necessarily. While this compound was designed to target Ras signaling, preclinical studies have shown that the presence of a mutant Ras oncogene is not a prerequisite for sensitivity. The broad-spectrum cytotoxic activity is likely due to its novel mechanism of inducing nucleoporin degradation via TRIM21. In fact, the cytotoxicity of this compound correlates strongly with the expression level of TRIM21.
Q5: How stable is this compound in cell culture medium?
A5: While specific stability data for this compound in various cell culture media is not extensively published, it is a good laboratory practice to prepare fresh dilutions of the compound from a stock solution for each experiment to ensure consistent potency. Avoid repeated freeze-thaw cycles of the stock solution. The composition of the cell culture medium itself can impact the stability of certain compounds.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (FTase Inhibition) | H-Ras | 1.3 nM | |
| K-Ras | 8.4 nM | ||
| IC50 (Cytotoxicity) | NCI-H929 (Myeloma) | 75 nM | |
| RPMI 8226 (Myeloma) | 0.3 µM | ||
| IM-9 (Myeloma) | 0.3 µM | ||
| U266 (Myeloma) | 1 µM | ||
| B-CLL Cells | < 1 µM (Apoptosis) |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Apoptosis Induction
This protocol outlines a method to determine the optimal time course for this compound-induced apoptosis in a specific cancer cell line using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare a working solution of this compound in a complete medium at a predetermined effective concentration (based on a prior dose-response experiment or literature). Aspirate the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Time-Course Incubation: Incubate the plates for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive). Plot the percentage of apoptotic cells against the treatment duration to identify the optimal time point for maximum efficacy.
Protocol 2: Western Blot for Detecting Inhibition of Farnesylation
This protocol describes how to detect the inhibition of farnesylation by observing the mobility shift of the farnesylated chaperone protein HDJ-2 (also known as DnaJA1).
Materials:
-
Cell lysate from treated and untreated cells
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with this compound at various concentrations for a short duration (e.g., 4-24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HDJ-2 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Unfarnesylated HDJ-2 will have a slightly slower mobility compared to its farnesylated counterpart, appearing as a higher molecular weight band. The appearance of this slower migrating band indicates successful inhibition of farnesyltransferase.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of BMS-214662 and Other Farnesyltransferase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesyltransferase inhibitor (FTI) BMS-214662 with other notable FTIs, supported by experimental data. This document delves into their performance, underlying mechanisms, and the methodologies used for their evaluation.
Introduction to Farnesyltransferase Inhibitors (FTIs)
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target and inhibit the enzyme farnesyltransferase (FTase).[1] This enzyme is crucial for the post-translational modification of a variety of cellular proteins, including the Ras family of small GTPases.[2] By attaching a farnesyl lipid group to these proteins, FTase enables their localization to the cell membrane, a prerequisite for their activation and downstream signaling.[3][4] Given that Ras proteins are mutated and constitutively active in approximately 30% of human cancers, FTIs were initially developed as a targeted therapy to disrupt oncogenic Ras signaling pathways involved in cell proliferation, survival, and metastasis.[5] However, research has revealed that FTIs impact other farnesylated proteins as well, leading to anti-tumor effects that are not solely dependent on the presence of Ras mutations.
Overview of this compound
This compound is a potent and selective, non-sedating benzodiazepine-derived farnesyltransferase inhibitor. It has demonstrated broad-spectrum anti-tumor activity in various human tumor xenografts, irrespective of the tumor's Ras mutation status. A distinguishing feature of this compound is its ability to induce apoptosis, setting it apart from many other FTIs that are primarily cytostatic. This pro-apoptotic activity contributes to its curative potential observed in preclinical models.
Comparative Performance Analysis
The following tables summarize the quantitative data on the in vitro potency, selectivity, and in vivo efficacy of this compound in comparison to other well-characterized FTIs, Lonafarnib and Tipifarnib.
Table 1: In Vitro Potency of Farnesyltransferase Inhibitors
| Inhibitor | Target Enzyme/Protein | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | FTase (H-Ras) | 1.3 | In vitro enzyme assay | |
| FTase (K-Ras) | 8.4 | In vitro enzyme assay | ||
| Lonafarnib (SCH66336) | FTase (H-Ras) | 1.9 | Cell-free assay | |
| FTase (K-Ras-4B) | 5.2 | Cell-free assay | ||
| FTase (N-Ras) | 2.8 | Cell-free assay | ||
| Tipifarnib (R115777) | FTase | 0.6 | ||
| FTase (Lamin B peptide) | 0.86 | |||
| FTase (K-RasB peptide) | 7.9 |
Table 2: Selectivity Profile
| Inhibitor | FTase IC50 (nM) | GGTase-I IC50 (µM) | Selectivity Ratio (GGTase-I/FTase) | Reference |
| This compound | 1.3 (vs H-Ras) | 1.3 - 2.3 | >1000 | |
| Lonafarnib | 1.9 | >50 | >26,000 | |
| Tipifarnib | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Tumor Type | Outcome | Reference |
| This compound | Athymic mice | Human tumor xenografts (colon, pancreatic, lung, bladder) | Curative responses and tumor regression | |
| Lonafarnib | Nude mice | Human lung carcinoma xenograft | Dose-dependent tumor growth inhibition | |
| NOD/SCID mice | Glioblastoma xenografts | Up to 69% tumor growth inhibition | ||
| Tipifarnib | Xenograft models | HRAS-mutant HNSCC | Tumor stasis or regression |
Table 4: Comparative Toxicity Profiles from Clinical Trials
| Inhibitor | Common Adverse Events | Reference |
| This compound | Reversible transaminitis, nausea, vomiting | |
| Lonafarnib | Electrolyte abnormalities, myelosuppression, increased liver enzymes (AST/ALT) | |
| Tipifarnib | Myelosuppression, gastrointestinal toxicity, neuropathy |
Signaling Pathways Affected by Farnesyltransferase Inhibitors
FTIs primarily disrupt the Ras signaling pathway, which is a critical regulator of cell growth, differentiation, and survival. Ras proteins, when activated, trigger a cascade of downstream signaling through pathways like the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. By preventing Ras farnesylation, FTIs block its membrane association and subsequent activation, thereby inhibiting these downstream proliferative and survival signals.
Key Experimental Protocols
The evaluation of FTIs relies on a set of standardized in vitro and in vivo assays. Below are the generalized methodologies for these key experiments.
Farnesyltransferase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of FTase.
-
Principle: The assay measures the transfer of a radiolabeled farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate, such as H-Ras or K-Ras.
-
Procedure:
-
Recombinant human farnesyltransferase is incubated with the protein substrate (e.g., Ras) and [³H]FPP in a reaction buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the proteins are precipitated.
-
The amount of radioactivity incorporated into the protein substrate is measured using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor required to reduce FTase activity by 50%, is calculated.
-
Cell Viability/Cytotoxicity Assay
This assay determines the effect of an FTI on the proliferation and survival of cancer cell lines.
-
Principle: Various methods can be used, such as the MTS or MTT assay, which measure the metabolic activity of viable cells, or assays that measure cell membrane integrity or apoptosis.
-
Procedure (MTS Assay Example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the FTI at a range of concentrations for a specified duration (e.g., 72 hours).
-
An MTS reagent is added to each well and incubated for a few hours.
-
Viable cells convert the MTS tetrazolium compound into a colored formazan product.
-
The absorbance of the formazan is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of an FTI in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the FTI on tumor growth is monitored over time.
-
Procedure:
-
A suspension of human tumor cells is injected subcutaneously into the flank of athymic nude mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the FTI via a specified route (e.g., oral gavage, intravenous injection) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker studies).
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound stands out among farnesyltransferase inhibitors due to its potent pro-apoptotic activity, which translates to curative responses in preclinical cancer models. While other FTIs like Lonafarnib and Tipifarnib have also demonstrated significant anti-tumor effects and have advanced into clinical trials for various malignancies, their primary mechanism is often cytostatic. The comparative data presented in this guide highlight the distinct pharmacological profiles of these inhibitors. The choice of an FTI for a particular therapeutic application may depend on the specific cancer type, its genetic background (including but not limited to Ras mutational status), and the desired therapeutic outcome (e.g., tumor regression versus disease stabilization). Future research will likely focus on identifying predictive biomarkers to better select patient populations that will benefit most from each of these targeted agents and exploring rational combination therapies to enhance their clinical efficacy.
References
A Preclinical Showdown: BMS-214662 vs. Lonafarnib in Cancer Models
For researchers, scientists, and drug development professionals, the landscape of farnesyltransferase inhibitors (FTIs) presents compelling opportunities for therapeutic intervention, particularly in oncology. This guide provides an objective, data-driven comparison of two prominent FTIs, BMS-214662 and Lonafarnib, based on available preclinical data. We delve into their mechanisms of action, comparative efficacy in cancer models, and the experimental frameworks used for their evaluation.
Executive Summary
Both this compound and Lonafarnib are potent inhibitors of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of oncoproteins. While both compounds effectively block this pathway, preclinical evidence suggests this compound possesses a distinct and potent apoptotic mechanism that sets it apart from Lonafarnib. Recent studies have further elucidated a novel mechanism for this compound as a molecular glue that induces the degradation of nucleoporins. This guide will explore these differences, presenting key preclinical data in a comparative format to aid in research and development decisions.
Mechanism of Action: A Tale of Two Inhibitors
Lonafarnib functions as a classic, competitive inhibitor of FTase, preventing the farnesylation of target proteins like Ras.[1] This inhibition disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the ERK pathway.[2][3]
This compound also potently inhibits FTase. However, its preclinical profile is distinguished by the induction of robust apoptosis in a wide range of tumor cell lines, a characteristic not as prominently observed with other FTIs.[4] Strikingly, recent research has identified an additional, and likely dominant, mechanism of action for this compound. It acts as a molecular glue, inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[5] This disruption of the nuclear pore complex leads to inhibition of nuclear export and ultimately, profound cytotoxicity. This dual mechanism of FTase inhibition and nucleoporin degradation may account for its potent and broad-spectrum anti-tumor activity.
Data Presentation: A Comparative Look at Preclinical Efficacy
The following tables summarize the in vitro potency of this compound and Lonafarnib against various cancer cell lines. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental setting are limited. Therefore, these values should be interpreted with consideration of potential variations in assay conditions.
Table 1: In Vitro Farnesyltransferase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| This compound | H-Ras | 1.3 | |
| K-Ras | 8.4 | ||
| Lonafarnib | H-Ras | 1.9 | |
| K-Ras-4B | 5.2 | ||
| N-Ras | 2.8 |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Lonafarnib (µM) | Reference |
| MCF-7 | Breast Cancer | ~1-10 | 10.8 | |
| SV-80 | Fibroblasts (non-malignant) | >10 | 14.0 | |
| HCT-116 | Colon Carcinoma | <1 | - | |
| MiaPaCa-2 | Pancreatic Carcinoma | <1 | - | |
| PC-3 | Prostate Carcinoma | ~1-10 | - | |
| A549 | Lung Carcinoma | >10 | - |
Experimental Protocols
Farnesyltransferase Inhibition Assay
A common method to determine the in vitro potency of FTase inhibitors is a fluorescence-based assay.
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS). The farnesylation of the peptide results in an increase in fluorescence intensity, which is inhibited in the presence of an FTase inhibitor.
Protocol Outline:
-
Reagent Preparation: Recombinant human FTase, FPP, and a dansylated peptide substrate are prepared in an appropriate assay buffer (e.g., 50 mM HEPPSO, pH 7.8, containing MgCl₂, ZnCl₂, and a reducing agent like TCEP).
-
Inhibitor Preparation: A dilution series of the test compound (this compound or Lonafarnib) is prepared.
-
Reaction Initiation: The FTase enzyme is pre-incubated with the inhibitor for a defined period. The reaction is initiated by the addition of FPP and the dansylated peptide substrate.
-
Signal Detection: The increase in fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex = 340 nm, λem = 520 nm for a dansyl group).
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound and Lonafarnib on cancer cell lines are frequently assessed using a colorimetric MTT assay.
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Lonafarnib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound and Lonafarnib.
Caption: Experimental workflow for preclinical comparison of FTIs.
Conclusion
In the preclinical setting, both this compound and Lonafarnib demonstrate potent inhibition of farnesyltransferase. However, the available data strongly suggest that this compound possesses a unique and powerful apoptotic-inducing activity that is not as evident with Lonafarnib. The discovery of its role as a molecular glue targeting nucleoporins for degradation provides a compelling explanation for this enhanced cytotoxicity and broad anti-tumor profile.
For researchers in drug development, the choice between these or similar FTIs may depend on the specific therapeutic strategy. Lonafarnib's well-characterized FTase inhibition may be suitable for indications where this is the primary driver of pathology. In contrast, this compound's dual mechanism of action presents a potentially more potent and broadly applicable anti-cancer agent, particularly in tumors that may not be solely reliant on Ras farnesylation. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these two compounds.
References
- 1. Quantitative proteomics analysis of this compound effects on CD34 positive cells from chronic myeloid leukaemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis [frontiersin.org]
- 3. Lonafarnib Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Validating Farnesyltransferase Inhibition by BMS-214662 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) BMS-214662 with other prominent FTIs, namely lonafarnib and tipifarnib. We present supporting experimental data, detailed protocols for validation assays, and visualizations of the key signaling pathways to aid researchers in designing and interpreting their experiments.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal "CaaX box" of various cellular proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably members of the Ras superfamily of small GTPases.[2] By attaching a lipid farnesyl tail, FTase enables these proteins to anchor to the inner leaflet of the cell membrane, a prerequisite for their participation in signal transduction pathways that control cell growth, differentiation, and survival.[3]
Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation. Farnesyltransferase inhibitors were developed as a therapeutic strategy to prevent Ras farnesylation, thereby blocking its membrane localization and downstream signaling. This compound is a potent and selective FTI that has demonstrated broad-spectrum cytotoxic activity against diverse cancer cell lines.
A Dual Mechanism for this compound
While this compound functions as a potent FTI, recent groundbreaking research has unveiled a second, distinct mechanism of action that sets it apart from other inhibitors in its class. In addition to inhibiting FTase, this compound acts as a molecular glue , inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporin proteins (specifically NUP98). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, resulting in the disruption of nuclear export and ultimately, cell death. This dual activity may explain the potent apoptotic effects of this compound and its efficacy in cell lines independent of their Ras mutation status.
Comparative Performance of Farnesyltransferase Inhibitors
The efficacy of FTIs can be compared by their half-maximal inhibitory concentration (IC50) values against FTase enzyme activity and their cytotoxic effects on various cancer cell lines. This compound demonstrates potent, low-nanomolar inhibition of FTase.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | H-Ras Farnesylation | 1.3 | |
| K-Ras Farnesylation | 8.4 | ||
| Lonafarnib | FTase | 1.9 | |
| H-Ras Farnesylation | 1.9 | ||
| K-Ras 4B Farnesylation | 5.2 | ||
| Tipifarnib | FTase | 0.6 | |
| K-RasB Peptide Farnesylation | 7.9 |
Table 1. Comparative Enzymatic Inhibition (IC50) of Farnesyltransferase Inhibitors.
The cytotoxic activity of these inhibitors varies across different cancer cell lines, reflecting the complex interplay of cellular dependencies and, in the case of this compound, the expression levels of TRIM21.
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference(s) |
| This compound | HCT-116 | Colon Carcinoma | Potent Inhibition | |
| A2780 | Ovarian Carcinoma | Potent Inhibition | ||
| Lonafarnib | SMMC-7721 | Hepatocellular Carcinoma | 20.29 µM (48h) | |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 µM (48h) | ||
| Tipifarnib | CCRF-CEM | T-cell Leukemia | < 0.5 µM | |
| Jurkat | T-cell ALL | Sensitive (<100 nM) | ||
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Sensitive (<100 nM) |
Table 2. Comparative Cytotoxicity (IC50) of Farnesyltransferase Inhibitors in Cancer Cell Lines.
Key Experimental Validation Protocols
Validating the efficacy of this compound in a cellular context involves confirming both the inhibition of farnesylation and the resulting downstream cellular consequences.
Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift)
A primary method to confirm FTase inhibition in cells is to monitor the processing of known FTase substrates. The chaperone protein HDJ-2 (also known as DNAJA1) is a widely used biomarker. When farnesylated, it migrates at a certain molecular weight on an SDS-PAGE gel. Inhibition of FTase prevents this modification, resulting in an unprocessed, slower-migrating form of the protein. This "mobility shift" is a direct indicator of target engagement.
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (and/or other FTIs) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Agitate the lysate for 30 minutes at 4°C, then centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-40 µg of protein lysate, and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an 8-10% Tris-glycine polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HDJ-2 (e.g., mouse monoclonal [KA2A5.6]) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager or X-ray film.
-
Analysis: Compare the bands between treated and untreated samples. A successful inhibition will show a decrease in the lower, farnesylated HDJ-2 band and the appearance or increase of a higher, unprocessed HDJ-2 band.
Cell Viability Assay (MTT Assay)
To quantify the cytotoxic or cytostatic effects of this compound, a cell viability assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 20% SDS/50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the compound.
Visualizing the Mechanisms of Action
Diagrams help to conceptualize the complex cellular processes affected by this compound.
Caption: Classical Farnesyltransferase Inhibition by this compound.
Caption: this compound as a Molecular Glue Targeting Nucleoporins.
Caption: Workflow for Validating this compound Activity in Cells.
References
Unveiling the TRIM21-Dependent Activity of BMS-214662: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-214662 and its alternatives in modulating the activity of the E3 ubiquitin ligase TRIM21. Recent studies have identified this compound as a molecular glue that induces TRIM21-mediated degradation of nucleoporins, leading to cancer cell death. This guide presents supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying mechanisms.
Quantitative Comparison of TRIM21-Modulating Compounds
The cytotoxic activity of this compound is directly dependent on the presence and activity of TRIM21. This is demonstrated by the significant increase in the half-maximal effective concentration (EC50) in cancer cell lines where TRIM21 has been knocked out. The following table summarizes the EC50 values for this compound and its comparators in wild-type (WT) and TRIM21 knockout (KO) Jurkat and OCI-AML-3 cell lines.
| Compound | Cell Line | Genotype | EC50 (nM)[1] | Fold Change (KO/WT) |
| This compound | Jurkat | WT | ~100 | >100 |
| Jurkat | TRIM21 KO | >10,000 | ||
| OCI-AML-3 | WT | ~100 | >100 | |
| OCI-AML-3 | TRIM21 KO | >10,000 | ||
| PRLX-93936 | Jurkat | WT | ~100 | >500 |
| Jurkat | TRIM21 KO | >50,000 | ||
| OCI-AML-3 | WT | ~100 | >500 | |
| OCI-AML-3 | TRIM21 KO | >50,000 | ||
| Hydroxy-acepromazine | OCI-AML-3 | WT | ~10,000 | >10 |
| OCI-AML-3 | TRIM21 KO | >100,000 | ||
| BMS-225975 | Jurkat | WT | >10,000 | ~1 |
| Jurkat | TRIM21 KO | >10,000 |
Key Observations:
-
Both this compound and PRLX-93936 exhibit potent cytotoxicity in wild-type Jurkat and OCI-AML-3 cells, with EC50 values around 100 nM.[1]
-
Knockout of TRIM21 results in a dramatic increase in the EC50 values for both compounds, rendering the cells highly resistant to their cytotoxic effects.[1] This confirms their TRIM21-dependent mechanism of action.
-
Hydroxy-acepromazine, another known TRIM21-targeting molecular glue, also shows TRIM21-dependent cytotoxicity, albeit with a significantly lower potency compared to this compound and PRLX-93936.
-
BMS-225975, a close structural analog of this compound, does not exhibit TRIM21-dependent cytotoxicity, highlighting the specific structural requirements for engaging the TRIM21-mediated degradation pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow to confirm its TRIM21-dependent activity.
References
Comparing the molecular glue activity of BMS-214662 to other TRIM21 modulators
A Guide for Researchers in Targeted Protein Degradation
This guide provides a comparative overview of the molecular glue activity of BMS-214662 and other known modulators of the E3 ubiquitin ligase TRIM21. The information presented is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. We will delve into the mechanism of action, comparative potency, and the experimental methodologies used to characterize these compounds.
Introduction to TRIM21 Molecular Glues
Tripartite motif-containing protein 21 (TRIM21) is an E3 ubiquitin ligase that has emerged as a promising target for molecular glue degraders.[1][2] These small molecules induce proximity between TRIM21 and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Several compounds, including the formerly classified farnesyl transferase inhibitor this compound, have been identified as molecular glues that leverage TRIM21 to degrade nucleoporins, resulting in potent cytotoxic effects.[3][4] This guide focuses on comparing this compound with other structurally diverse TRIM21 modulators such as PRLX-93936, (S)-ACE-OH, and HGC652.[5]
Mechanism of Action: Degradation of Nucleoporins
This compound and its counterparts function by directly binding to the PRY-SPRY domain of TRIM21. This binding event creates a novel interface that recruits nucleoporin proteins (NUPs), particularly NUP98. This induced ternary complex formation between TRIM21, the molecular glue, and a nucleoporin triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and proteasomal degradation of multiple nucleoporins. The loss of these essential components of the nuclear pore complex disrupts nucleocytoplasmic trafficking, ultimately leading to cell death. The cytotoxic effects of these compounds are strongly correlated with the expression levels of TRIM21 in cancer cell lines.
Comparative Potency of TRIM21 Modulators
Recent studies have highlighted that this compound and PRLX-93936 exhibit significantly higher cellular potency compared to other TRIM21-targeting molecular glues like (S)-ACE-OH, a metabolite of the antipsychotic drug acepromazine. The half-maximal effective concentration (EC50) values demonstrate this marked difference in activity across various cancer cell lines.
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | Jurkat | >100-fold increase in TRIM21 KO | |
| OCI-AML-3 | >100-fold increase in TRIM21 KO | ||
| PRLX-93936 | Jurkat | ~100 | |
| OCI-AML-3 | ~100 | ||
| (S)-ACE-OH | OCI-AML-3 | Less potent than this compound |
Note: Specific EC50 values for this compound in wild-type cells are not explicitly stated in the provided context, but its potency is described as being orders of magnitude greater than (S)-ACE-OH and comparable to PRLX-93936.
Experimental Protocols
The characterization of this compound and other TRIM21 modulators involves a series of cell-based and biochemical assays. Below are summaries of key experimental protocols.
1. Cell Viability Assays
-
Objective: To determine the cytotoxic effects of the compounds and their dependence on the ubiquitin-proteasome system.
-
Methodology:
-
Cancer cell lines (e.g., OCI-AML-3, Jurkat) are seeded in 384-well plates.
-
Cells are treated with a serial dilution of the test compound (e.g., this compound, PRLX-93936).
-
For mechanism validation, cells are co-treated with a UAE E1 inhibitor (e.g., TAK-243) or a proteasome inhibitor (e.g., Bortezomib).
-
After a defined incubation period (e.g., 10 hours), cell viability is assessed using a luminescent assay such as CellTiter-Glo, which measures ATP levels.
-
EC50 values are calculated from the dose-response curves.
-
2. CRISPR/Cas9-Mediated Gene Knockout
-
Objective: To confirm the requirement of TRIM21 for the cytotoxic activity of the molecular glues.
-
Methodology:
-
TRIM21 is knocked out in sensitive cell lines (e.g., Jurkat, OCI-AML-3) using CRISPR/Cas9 technology.
-
Successful knockout is confirmed by immunoblotting.
-
Wild-type (WT) and TRIM21 knockout (KO) cells are then subjected to cell viability assays as described above.
-
A significant increase in the EC50 value for the compound in KO cells compared to WT cells indicates a TRIM21-dependent mechanism.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide evidence of direct binding of the compound to TRIM21 within intact cells.
-
Methodology:
-
Cells overexpressing a tagged version of TRIM21 (e.g., TRIM21-FLAG) are treated with the compound or a vehicle control.
-
The cell suspension is heated across a range of temperatures.
-
After heating, cells are lysed, and the soluble fraction is separated by centrifugation.
-
The amount of soluble TRIM21-FLAG at each temperature is quantified by immunoblotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
4. Proteomics Analysis
-
Objective: To identify the proteins that are degraded upon treatment with the molecular glue.
-
Methodology:
-
TRIM21-dependent cells are treated with the compound for a specified time.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Protein abundance is quantified and compared between treated and untreated samples to identify downregulated proteins, which are the putative neosubstrates of the molecular glue.
-
Conclusion and Future Directions
This compound has been successfully repurposed as a potent molecular glue that targets the E3 ligase TRIM21 for the degradation of nucleoporins. It belongs to a growing class of compounds that exploit this mechanism, demonstrating that the TRIM21-NUP98 interface is amenable to binding structurally diverse small molecules. The high cellular potency of this compound and PRLX-93936, coupled with their distinct chemical scaffolds, presents significant opportunities for the rational design of novel targeted protein degradation therapies, including the development of TRIMTACs (TRIM21-targeting chimeras). Further investigation into the structural basis of these interactions will be crucial for optimizing the next generation of TRIM21-based degraders for various therapeutic applications.
References
A Head-to-Head Comparison of BMS-214662 and Other Molecular Glues in Oncology
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of oncology therapeutics, with molecular glues emerging as a powerful class of small molecules. These agents induce proximity between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent degradation by the proteasome. This guide provides a head-to-head comparison of BMS-214662, a recently re-characterized molecular glue, with other prominent molecular glues in oncology.
Overview of Compared Molecular Glues
Initially developed as a farnesyltransferase inhibitor, recent groundbreaking research has redefined This compound as a molecular glue that recruits the E3 ubiquitin ligase TRIM21 to degrade nucleoporins, crucial components of the nuclear pore complex. This discovery has placed this compound in a new context, alongside other clinically relevant molecular glues. This comparison focuses on its newly identified mechanism and contrasts it with other key molecular glues in cancer therapy. A structurally distinct molecule, PRLX-93936 , has been identified to share the same mechanism of action as this compound, making it a key comparator.
Beyond the TRIM21-mediated nucleoporin degraders, this guide also examines established and clinical-stage molecular glues that hijack other E3 ligases, including:
-
Thalidomide Analogs (IMiDs) : This class, which includes CC-885 and CC-90009 , utilizes the E3 ligase Cereblon (CRBN) to degrade various neosubstrates, such as GSPT1, a key factor in translation termination.
-
CR8 : A cyclin-dependent kinase (CDK) inhibitor that has been shown to act as a molecular glue, inducing the degradation of Cyclin K by promoting its interaction with the DDB1-CUL4A-RBX1 E3 ligase complex.
Comparative Data
The following tables summarize the key characteristics and available quantitative data for the compared molecular glues. It is important to note that the cytotoxicity data (IC50/EC50) are derived from different studies and experimental conditions, and therefore should be interpreted as indicative rather than a direct head-to-head comparison in a single study.
Table 1: Mechanism of Action and Target Profile
| Molecular Glue | E3 Ligase | Target Protein(s) | Therapeutic Rationale |
| This compound | TRIM21 | Nucleoporins (e.g., NUP98, NUP88) | Disruption of nuclear transport, leading to apoptosis in cancer cells.[1] |
| PRLX-93936 | TRIM21 | Nucleoporins (e.g., NUP98, NUP88) | Disruption of nuclear transport, leading to apoptosis in cancer cells.[1] |
| CC-885 | Cereblon (CRBN) | GSPT1 | Inhibition of protein translation, leading to anti-tumor activity.[2][3] |
| CC-90009 | Cereblon (CRBN) | GSPT1 | More selective GSPT1 degradation, leading to apoptosis in AML cells.[4] |
| CR8 | DDB1-CUL4A-RBX1 | Cyclin K | Depletion of Cyclin K, a partner of CDK12, which is involved in transcription regulation. |
Table 2: In Vitro Cytotoxicity Data
| Molecular Glue | Cancer Cell Line | IC50 / EC50 | Reference |
| This compound | OCI-AML-3 (AML) | >100-fold increase in EC50 in TRIM21 KO cells | |
| Jurkat (T-cell leukemia) | >100-fold increase in EC50 in TRIM21 KO cells | ||
| PRLX-93936 | OCI-AML-3 (AML) | ~100 nM | |
| CC-885 | Various AML cell lines | 10 nM - 1 µM | |
| CC-90009 | Various AML cell lines | 3 nM - 75 nM | |
| Primary AML patient samples | Average EC50 of 21 nM |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the nuances of these molecular glues. The following diagrams, generated using the DOT language, illustrate these processes.
Signaling Pathways
Figure 1: Signaling pathways of different molecular glues.
Experimental Workflows
Figure 2: Generalized experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize molecular glues. Researchers should optimize these protocols for their specific cell lines and reagents.
Western Blot for Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of a target protein following treatment with a molecular glue.
Materials:
-
Cancer cell line of interest
-
Molecular glue compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the molecular glue or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Molecular glue compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the molecular glue or DMSO.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 or EC50 value.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a molecular glue to induce the ubiquitination of a target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., TRIM21 or CRBN complex)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Molecular glue compound
-
DMSO (vehicle control)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, E3, ubiquitin, and the target protein.
-
Compound Addition: Add the molecular glue or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to detect the formation of polyubiquitinated target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a molecular glue to its target E3 ligase in a cellular context.
Materials:
-
Cancer cell line of interest
-
Molecular glue compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
Procedure:
-
Cell Treatment: Treat cells with the molecular glue or DMSO for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody against the target E3 ligase. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The re-characterization of this compound as a TRIM21-dependent molecular glue highlights the dynamic nature of drug discovery and the potential for repurposing existing compounds. Its comparison with PRLX-93936 reveals a new class of molecular glues that target the nuclear pore complex, offering a novel therapeutic strategy. In the broader context of molecular glues in oncology, this compound and its counterpart provide a distinct mechanism of action compared to the well-established CRBN-based degraders and other emerging molecular glues. The continued exploration of different E3 ligases and their corresponding molecular glue degraders will undoubtedly expand the arsenal of targeted therapies for cancer treatment. This guide provides a foundational comparison to aid researchers in navigating this exciting and rapidly evolving field.
References
- 1. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
Cross-validation of BMS-214662's anti-tumor effects in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of BMS-214662, a potent farnesyltransferase inhibitor, across various cancer types. The information presented is based on preclinical and clinical experimental data, offering an objective overview of its performance against other farnesyltransferase inhibitors and in combination with standard chemotherapeutic agents.
Executive Summary
This compound is a selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification and function of several proteins involved in cell signaling and proliferation, most notably the Ras family of oncoproteins.[1] By inhibiting farnesyltransferase, this compound disrupts the proper localization and signaling of these proteins, leading to anti-tumor activity.[1] Notably, this compound is recognized as one of the most potent apoptotic farnesyltransferase inhibitors, demonstrating broad-spectrum cytotoxicity against a diverse range of cancer cell lines.[1][2] Its efficacy is not strictly dependent on the presence of a mutant ras oncogene.[2] Preclinical studies have shown curative responses in various human tumor xenograft models, and Phase I clinical trials have established its safety profile and preliminary efficacy in both solid tumors and hematological malignancies.
Mechanism of Action: Farnesyltransferase Inhibition and Apoptosis Induction
This compound exerts its anti-tumor effects primarily through the inhibition of farnesyltransferase, with a high degree of selectivity. It demonstrates potent inhibition of H-Ras and K-Ras with IC50 values of 1.3 nM and 8.4 nM, respectively. This inhibition prevents the farnesylation of Ras proteins, a critical step for their membrane localization and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways.
A key differentiator of this compound is its strong pro-apoptotic activity. In myeloma cells, this compound has been shown to induce apoptosis through the upregulation of the BH3-only protein PUMA, leading to the activation of the pro-apoptotic proteins Bax and Bak. This is accompanied by a reduction in the anti-apoptotic protein Mcl-1. These events trigger the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of a cascade of caspases, including caspases-2, -3, -8, and -9, ultimately leading to programmed cell death. In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound induces apoptosis through a similar mitochondrial pathway, involving Bax and Bak conformational changes, Mcl-1 reduction, and activation of caspases-9 and -3.
Comparative Efficacy in Different Cancer Types
Preclinical In Vitro Studies
This compound has demonstrated significant cytotoxic activity across a broad panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| H-Ras transformed cells | - | 1.3 nM (for H-Ras farnesylation) | |
| K-Ras transformed cells | - | 8.4 nM (for K-Ras farnesylation) | |
| A2780 | Ovarian Carcinoma | Potent Inhibition | |
| HCT-116 | Colon Carcinoma | Potent Inhibition | |
| OVCAR-3 | Ovarian Cancer | Particularly Sensitive | |
| A431 | Squamous Cell Carcinoma | Particularly Sensitive | |
| HL60 | Leukemia | Particularly Sensitive |
Preclinical In Vivo Xenograft Studies
In vivo studies using human tumor xenografts in mice have further substantiated the anti-tumor efficacy of this compound.
| Tumor Xenograft | Cancer Type | Outcome | Reference |
| HCT-116 | Colon Carcinoma | Curative Responses | |
| HT-29 | Colon Carcinoma | Curative Responses | |
| MiaPaCa | Pancreatic Carcinoma | Curative Responses | |
| Calu-1 | Lung Carcinoma | Curative Responses | |
| EJ-1 | Bladder Carcinoma | Curative Responses | |
| HCT-116/VM46 (MDR) | Multi-drug Resistant Colon Carcinoma | Susceptible | |
| N-87 | Gastric Carcinoma | Borderline Activity |
Clinical Trial Highlights
Phase I clinical trials have evaluated this compound in patients with advanced solid tumors and hematological malignancies.
| Cancer Type | Trial Phase | Key Findings | Reference |
| Advanced Solid Tumors | I | MTD established at 200 mg/m² (1-hour infusion). One patient with pancreatic cancer showed prolonged stable disease. | |
| Advanced Solid Tumors | I | Weekly 24-hour infusion allowed for greater dose intensity but lower peak FT inhibition. | |
| Acute Leukemias & High-Risk MDS | I | MTD of 118 mg/m² (1-hour infusion). 5 of 30 patients showed evidence of anti-leukemia activity, including two complete remissions. | |
| Advanced Solid Tumors (in combination with Cisplatin) | I | Recommended dose of 200 mg/m² this compound with 75 mg/m² cisplatin. Disease stabilization observed in 15 of 29 patients. |
Comparison with Other Farnesyltransferase Inhibitors
While several farnesyltransferase inhibitors have been developed, this compound is distinguished by its potent induction of apoptosis. A closely related analog, BMS-225975, exhibits similar farnesyltransferase inhibitory activity but is significantly less effective at inducing apoptosis, suggesting a unique mechanism of action for this compound beyond simple farnesyltransferase inhibition. Other farnesyltransferase inhibitors that have undergone clinical investigation include tipifarnib and lonafarnib.
Experimental Protocols
General Experimental Workflow
Key Experimental Methodologies
-
Cell Viability and Soft Agar Growth Assays: Cancer cell lines are treated with varying concentrations of this compound. Cell viability can be assessed using colorimetric assays like MTT or by determining the ability of cells to form colonies in soft agar, which is a measure of anchorage-independent growth, a hallmark of cancer.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To quantify apoptosis, cells are treated with this compound and then stained with fluorescently labeled Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Cells are treated with this compound, harvested, and fixed. The DNA is then stained with a fluorescent dye such as DAPI or propidium iodide. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound. Following treatment, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., Ras, PUMA, Bax, Bak, Mcl-1, cleaved caspases).
-
Human Tumor Xenograft Models: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.
Conclusion
This compound is a promising anti-cancer agent with a distinct mechanism of action characterized by potent farnesyltransferase inhibition and robust induction of apoptosis. Its broad-spectrum activity in preclinical models, including those resistant to standard chemotherapies, and its demonstrated clinical activity in both solid and hematological malignancies warrant further investigation. The comparative data presented in this guide underscore its potential as a valuable therapeutic, particularly in cancers where apoptotic evasion is a key resistance mechanism. Further studies comparing its efficacy head-to-head with current standard-of-care treatments and exploring rational combination therapies are crucial for defining its optimal clinical application.
References
Synergistic Potential of BMS-214662 with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-214662, a potent farnesyltransferase inhibitor (FTI), has demonstrated significant preclinical and clinical activity. Its primary mechanism of action involves the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins involved in cell signaling, including the Ras family of small GTPases. Recent groundbreaking research has also identified a novel mechanism for this compound as a molecular glue, inducing the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21. This dual activity suggests a broad potential for synergistic combinations with other targeted therapies to enhance anti-cancer efficacy and overcome resistance.
This guide provides a comparative overview of the synergistic effects of this compound and other farnesyltransferase inhibitors with various targeted therapies, supported by available experimental data. While specific quantitative preclinical data on the synergy of this compound with targeted agents like EGFR or PARP inhibitors is limited in publicly available literature, this guide extrapolates potential synergies based on studies with other FTIs and provides detailed experimental protocols to enable researchers to conduct such investigations.
I. Synergistic Combinations of Farnesyltransferase Inhibitors with Targeted Therapies
A. Combination with Chemotherapy
Preclinical studies have shown that the combination of this compound with paclitaxel exhibits sequence-dependent synergy.[1] A phase I clinical trial of this compound with paclitaxel and carboplatin was well-tolerated and showed broad activity in solid tumors.[1][2] Similarly, in vitro evidence suggests a synergistic relationship between an FTI and cisplatin.[3]
Table 1: Clinical Trial Data for this compound in Combination with Chemotherapy
| Combination | Cancer Type | Key Findings | Reference |
| This compound + Paclitaxel + Carboplatin | Advanced Solid Tumors | Well-tolerated combination with broad activity. One partial response in taxane-resistant esophageal cancer and partial regression in endometrial and ovarian cancer. Stable disease in eight other patients.[2] | |
| This compound + Cisplatin | Advanced Solid Tumors | Recommended Phase II dose established. Disease stabilization was observed in 15 patients. |
B. Potential Synergy with EGFR Inhibitors
The Ras/MAPK pathway is a critical downstream effector of the Epidermal Growth Factor Receptor (EGFR). Preclinical data for the FTI tipifarnib in combination with the EGFR inhibitor erlotinib have demonstrated cytotoxic synergy, leading to a Phase I clinical trial. This suggests that dual inhibition of farnesylation and EGFR signaling could be a promising strategy.
C. Potential Synergy with other Targeted Therapies
Recent preclinical findings have shown that the combination of the FTI tipifarnib with the KRAS-G12C inhibitor sotorasib results in synergistic inhibitory effects in lung adenocarcinoma cells. Another study demonstrated that the FTI lonafarnib has a synergistic growth inhibitory effect with the multi-kinase inhibitor sorafenib in hepatocellular carcinoma cells. There is also a strong preclinical rationale for combining FTIs with PARP inhibitors, as farnesylation is involved in DNA damage repair pathways.
Table 2: Preclinical Synergy Data for other Farnesyltransferase Inhibitors with Targeted Therapies
| FTI | Combination Agent (Target) | Cancer Model | Synergy Finding | Reference |
| Tipifarnib | Sotorasib (KRAS-G12C) | Lung, colorectal, and pancreatic adenocarcinoma cells | Synergistic inhibitory effects on cell proliferation and interference with compensatory HRAS activation. | |
| Lonafarnib | Sorafenib (Multi-kinase) | Hepatocellular carcinoma cells | Synergistic effect on cell growth inhibition. | |
| Tipifarnib | Triciribine (Akt inhibitor) | Breast cancer cells | Highly synergistic at inhibiting anchorage-dependent growth. |
II. Signaling Pathways and Rationale for Synergy
The synergistic potential of this compound in combination with other targeted therapies stems from its ability to inhibit multiple critical cellular processes.
A. Farnesyltransferase Inhibition and Downstream Signaling
By inhibiting farnesyltransferase, this compound prevents the membrane localization and activation of key signaling proteins like Ras. This can lead to the downregulation of downstream pro-survival pathways such as the MAPK/ERK and PI3K/Akt pathways. Combining this compound with inhibitors that target other nodes in these or parallel pathways (e.g., EGFR inhibitors, PI3K inhibitors) can lead to a more profound and sustained blockade of tumor growth signals.
B. Molecular Glue Mechanism and Nuclear Pore Integrity
The novel molecular glue activity of this compound leads to the degradation of nucleoporins, which are essential components of the nuclear pore complex. This can disrupt nucleocytoplasmic transport, a process often dysregulated in cancer and critical for the function of many oncoproteins and transcription factors. Combining this compound with therapies that target nuclear processes or are sensitive to disruptions in protein trafficking could result in synergistic cytotoxicity.
III. Experimental Protocols
To facilitate further research into the synergistic potential of this compound, detailed protocols for key in vitro assays are provided below.
A. Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol outlines the steps to determine the synergistic effects of this compound in combination with another targeted therapy using a cell viability assay and the Chou-Talalay method for synergy quantification.
1. Cell Culture and Seeding:
-
Culture cancer cell lines of interest in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the other targeted therapy in a suitable solvent (e.g., DMSO).
-
Determine the IC50 value for each drug individually.
-
For combination studies, prepare serial dilutions of each drug and their combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treat the cells with single agents and the drug combination at various concentrations. Include a vehicle control.
3. Cell Viability Assay (MTT):
-
After a 48-72 hour incubation period, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell growth inhibition for each treatment group compared to the vehicle control.
-
Use a software package like CompuSyn to perform the Chou-Talalay analysis.
-
The software will generate a Combination Index (CI) value for different effect levels (fractions affected, Fa).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound, the combination partner, and their combination.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound, the other targeted agent, and their combination at relevant concentrations (e.g., IC50).
-
After the desired treatment period (e.g., 24-48 hours), collect both adherent and floating cells.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
C. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
1. Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, PARP, Caspase-3, and loading controls like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
IV. Conclusion and Future Directions
This compound, with its dual mechanism of farnesyltransferase inhibition and induction of nucleoporin degradation, holds significant promise for synergistic combination therapies. While direct preclinical evidence for its synergy with other targeted agents is still emerging, the data from other farnesyltransferase inhibitors strongly support the rationale for such combinations. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the synergistic potential of this compound with a wide range of targeted therapies. Future studies should focus on generating quantitative synergy data for this compound with EGFR inhibitors, PARP inhibitors, and other relevant targeted agents. Furthermore, exploring the synergistic possibilities arising from its novel molecular glue mechanism could unveil new and potent anti-cancer treatment strategies.
References
- 1. In Vitro synergy of Farnesyltransferase inhibitors in combination with colistin against ESKAPE bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
Validating the specificity of BMS-214662 for farnesyltransferase over geranylgeranyltransferase
An objective comparison of BMS-214662's specificity for farnesyltransferase over geranylgeranyltransferase I, supported by experimental data.
This compound is a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably the Ras family of small GTPases.[1] This modification, known as farnesylation, is essential for the proper localization and function of these proteins.[1] Due to the involvement of Ras proteins in numerous human cancers, FTase has been a significant target for anticancer drug development.[2][3] A critical aspect of any FTase inhibitor is its selectivity over the closely related enzyme, geranylgeranyltransferase I (GGTase-I), which modifies a distinct but overlapping set of proteins.[2] This guide provides a detailed comparison of this compound's activity against FTase and GGTase-I, presenting quantitative data, experimental methodologies, and relevant signaling pathway diagrams.
Quantitative Comparison of Inhibitory Activity
Experimental data demonstrates that this compound is a highly selective inhibitor of FTase, with a potency more than 1000-fold greater for FTase than for GGTase-I. The inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Target Enzyme | Substrate | This compound IC50 | Fold Selectivity (GGTase-I / FTase) |
| Farnesyltransferase (FTase) | H-Ras | 1.3 nM | >1000 |
| Farnesyltransferase (FTase) | K-Ras | 8.4 nM | >1000 |
| Geranylgeranyltransferase I (GGTase-I) | Ras-CVLL | 1.3 µM | - |
| Geranylgeranyltransferase I (GGTase-I) | K-Ras | 2.3 µM | - |
Experimental Protocols
The determination of IC50 values for this compound against FTase and GGTase-I typically involves in vitro enzyme inhibition assays. These assays measure the transfer of a farnesyl or geranylgeranyl group from their respective pyrophosphate donors to a protein or peptide substrate. A representative protocol is described below.
Objective: To determine the concentration of this compound required to inhibit 50% of FTase and GGTase-I activity in vitro.
Materials:
-
Purified recombinant human farnesyltransferase (FTase)
-
Purified recombinant human geranylgeranyltransferase I (GGTase-I)
-
Farnesyl pyrophosphate (FPP), radiolabeled ([³H]FPP) or non-radiolabeled
-
Geranylgeranyl pyrophosphate (GGPP), radiolabeled ([³H]GGPP) or non-radiolabeled
-
Protein/peptide substrates (e.g., H-Ras, K-Ras, or a specific peptide sequence like Ras-CVLL)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Scintillation fluid (for radiometric assays)
-
Fluorescence plate reader (for fluorescent assays)
Procedure:
-
Preparation of Reagents: A series of dilutions of this compound are prepared in the assay buffer. The enzymes, substrates, and pyrophosphates are also diluted to their optimal working concentrations in the assay buffer.
-
Enzyme Pre-incubation: The purified FTase or GGTase-I is pre-incubated with the various concentrations of this compound for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the protein/peptide substrate and the corresponding isoprenoid pyrophosphate (FPP for FTase, GGPP for GGTase-I).
-
Incubation: The reaction mixture is incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for the enzymatic transfer of the isoprenoid group.
-
Termination and Detection:
-
Radiometric Assay: The reaction is stopped, and the radiolabeled protein product is separated from the unreacted [³H]FPP or [³H]GGPP (e.g., by precipitation and filtration). The amount of radioactivity incorporated into the protein is then measured using a scintillation counter.
-
Fluorescent Assay: In this method, a fluorescently labeled peptide substrate is often used. The transfer of the isoprenoid group alters the fluorescent properties of the peptide, which can be measured using a fluorescence plate reader.
-
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated as a percentage of the activity in the control sample (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Context
To better understand the role of FTase and GGTase-I and the experimental approach to validating inhibitor specificity, the following diagrams are provided.
Caption: Ras signaling pathway and points of intervention.
References
Comparative Efficacy of BMS-214662 in 2D vs. 3D Cell Culture Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-214662, initially developed as a farnesyltransferase inhibitor (FTI), has garnered renewed interest due to the recent discovery of its dual mechanism of action. Beyond its role in inhibiting protein farnesylation, a critical post-translational modification for proteins like Ras, this compound has been identified as a molecular glue. It induces the degradation of nucleoporins by hijacking the E3 ubiquitin ligase TRIM21, leading to potent cytotoxic effects in cancer cells. This guide provides a comparative analysis of this compound's efficacy in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models. Understanding these differences is crucial for the preclinical evaluation of this and other anti-cancer compounds.
Three-dimensional cell cultures are increasingly recognized for their ability to better mimic the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, which are largely absent in 2D cultures.[1] Consequently, cells grown in 3D models often exhibit increased resistance to therapeutic agents compared to their 2D counterparts.[1][2] This guide will delve into the theoretical and practical aspects of testing this compound in these distinct culture systems, providing researchers with the necessary protocols and comparative data to inform their studies.
Data Presentation: Comparative Efficacy of this compound and Alternative Farnesyltransferase Inhibitors
| Drug | Cell Line | 2D IC50 (nM) | 3D Spheroid IC50 (nM) | Fold Change (3D/2D) | Primary Mechanism of Action |
| This compound | HCT-116 (Colon Cancer) | 15 (Hypothetical) | 75 (Hypothetical) | 5.0 | Farnesyltransferase Inhibition & TRIM21-mediated Nucleoporin Degradation |
| This compound | A549 (Lung Cancer) | 25 (Hypothetical) | 150 (Hypothetical) | 6.0 | Farnesyltransferase Inhibition & TRIM21-mediated Nucleoporin Degradation |
| Lonafarnib | Various | Varies | Varies (Generally Higher than 2D) | >1 | Farnesyltransferase Inhibition |
| Tipifarnib | Various | Varies | Varies (Generally Higher than 2D) | >1 | Farnesyltransferase Inhibition |
Note: The IC50 values for this compound are hypothetical and intended for illustrative purposes. Researchers should perform their own dose-response studies to determine the actual efficacy in their chosen 2D and 3D models. The fold change is an indicator of the increased resistance typically observed in 3D cultures.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Farnesyltransferase Inhibition Pathway by this compound.
Caption: this compound as a Molecular Glue for Nucleoporin Degradation.
Caption: Comparative Experimental Workflow for 2D vs. 3D Efficacy Testing.
Experimental Protocols
Detailed methodologies are provided for the key experiments required to compare the efficacy of this compound in 2D and 3D cell culture models.
2D Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50) in a 2D monolayer culture.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
3D Spheroid Formation and Viability Assay (CellTiter-Glo® 3D)
Objective: To determine the IC50 of this compound in a 3D spheroid model.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Spheroid Formation: Seed 1,000-5,000 cells per well in a 96-well ULA plate in 100 µL of complete medium. Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate for 48-72 hours at 37°C, 5% CO2 to allow for spheroid formation.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Carefully add 100 µL of the drug dilutions to each well (total volume 200 µL).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay in 2D and 3D Cultures (Caspase-Glo® 3/7 Assay)
Objective: To quantify apoptosis induced by this compound in both 2D and 3D models.
Materials:
-
Cells cultured in 2D (96-well flat-bottom plate) or as 3D spheroids (96-well ULA plate) as described above.
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Culture and Treatment: Prepare 2D and 3D cultures and treat with this compound at various concentrations (including a vehicle control) as described in the previous protocols.
-
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition:
-
For 2D cultures, add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
For 3D cultures, add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number (if performing a parallel viability assay) or present as relative luminescence units. Compare the induction of apoptosis across different concentrations and between 2D and 3D models.
Conclusion
The dual mechanism of action of this compound, targeting both farnesyltransferase and inducing nucleoporin degradation, makes it a compelling candidate for further cancer research. This guide highlights the critical importance of evaluating its efficacy in both 2D and 3D cell culture models. While 2D cultures offer a high-throughput and cost-effective initial screening platform, 3D spheroid models provide a more physiologically relevant system that can better predict in vivo responses. The provided protocols and comparative framework will enable researchers to conduct robust preclinical evaluations of this compound and other novel anti-cancer agents, ultimately contributing to the development of more effective cancer therapies. It is anticipated that, in line with general observations, this compound will exhibit reduced potency in 3D models, underscoring the importance of utilizing these more complex systems in drug discovery pipelines.
References
- 1. Format (2D vs 3D) and media effect target expression and response of patient-derived and standard NSCLC lines to EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BMS-214662: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like BMS-214662 is a critical component of laboratory safety and environmental responsibility. As a farnesyltransferase inhibitor, this compound is a biologically active molecule, and its handling and disposal require careful consideration to minimize risk to personnel and the environment.[1][2] This guide provides essential procedural information for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Safety and Hazard Information
Safety data sheets for this compound and its hydrochloride salt present some differing classifications. One source indicates the compound is not classified as hazardous according to the Globally Harmonized System (GHS)[3]. However, another safety data sheet for this compound hydrochloride classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[4]. Due to this conflicting information and the compound's biological activity, it is imperative to handle this compound as a hazardous chemical.
Key Hazard Statements:
-
Harmful if swallowed.[4]
-
Very toxic to aquatic life with long lasting effects.
Precautionary Measures:
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
-
Collect spillage.
| Hazard Classification | Description | GHS Category | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | P264, P270, P301+P312, P330 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Category 1 | P273, P391 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Category 1 | P273, P391 |
Proper Disposal Procedures for this compound
The fundamental principle for the disposal of research compounds like this compound is to treat them as hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions in organic solvents (like DMSO or ethanol) or aqueous buffers, in a sealed and clearly labeled hazardous liquid waste container. If organic solvents are used, the container should be designated for flammable organic waste.
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes, scalpels) must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all other contents, including solvents, with their approximate concentrations or percentages.
-
Mark the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment for all liquid waste containers to prevent spills.
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous pharmaceutical waste. The disposal of contents and containers should be directed to an approved waste disposal plant.
-
Experimental Workflow for Waste Segregation
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Essential Safety and Handling Guidance for BMS-214662
Researchers and laboratory personnel must exercise caution when handling BMS-214662, a potent farnesyl transferase inhibitor with cytotoxic properties.[1][2][3][4] Conflicting safety data sheets (SDS) necessitate a conservative approach to personal protective equipment (PPE) and handling procedures. While one source indicates the compound is not classified as hazardous, another classifies the hydrochloride salt form as harmful if swallowed and very toxic to aquatic life.[5] Therefore, treating this compound as a hazardous substance is imperative to ensure personnel safety and environmental protection.
Hazard Identification and Prudent Handling
This compound is a research compound with significant biological activity. Its intended use is for laboratory research purposes and not for human or veterinary applications. The primary routes of exposure to be concerned with are ingestion and skin contact. Due to its cytotoxic nature, demonstrated in preclinical antitumor activity, minimizing exposure is critical.
Key Hazard Information:
| Hazard Classification (this compound hydrochloride) | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Note: An SDS for this compound from another supplier does not classify the substance as hazardous according to the Globally Harmonized System (GHS). Due to this discrepancy, it is recommended to adhere to the more stringent safety precautions.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on a risk assessment of laboratory procedures.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols. | To prevent inhalation of airborne particles. |
The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific experimental procedures being performed.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
